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  • Product: 6-Aminocyclohex-3-ene-1-carboxylic acid
  • CAS: 213986-70-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of 6-Aminocyclohex-3-ene-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract 6-Aminocyclohex-3-ene-1-carboxylic acid is a fascinating and valuable molecule in the field of medicinal chemistry. Its rigid, cyclic structure, co...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Aminocyclohex-3-ene-1-carboxylic acid is a fascinating and valuable molecule in the field of medicinal chemistry. Its rigid, cyclic structure, combined with the presence of both an amino and a carboxylic acid group, makes it an important building block for the synthesis of conformationally constrained analogues of neurotransmitters like γ-aminobutyric acid (GABA). This guide provides a comprehensive overview of the chemical structure, stereochemistry, synthesis, and spectroscopic characterization of this compound, with a particular focus on its relevance to drug discovery and development.

Introduction: The Significance of Constrained Analogues in Drug Design

The biological activity of a drug molecule is intrinsically linked to its three-dimensional shape and its ability to interact with specific protein targets. Many endogenous molecules, such as neurotransmitters, are highly flexible, adopting a multitude of conformations. While this flexibility is essential for their natural function, it can be a hindrance in drug design, leading to off-target effects and reduced potency.

By incorporating rigid structural elements, such as the cyclohexene ring of 6-aminocyclohex-3-ene-1-carboxylic acid, medicinal chemists can create "conformationally restricted" analogues. These molecules mimic a specific bioactive conformation of the natural ligand, leading to enhanced selectivity and efficacy. 6-Aminocyclohex-3-ene-1-carboxylic acid serves as a key scaffold for such analogues, particularly for GABA, a major inhibitory neurotransmitter in the central nervous system. Derivatives of this compound are investigated for their potential in treating epilepsy, neuropathic pain, and anxiety disorders.[1]

Unraveling the Complexity: Chemical Structure and Stereochemistry

The molecular formula of 6-Aminocyclohex-3-ene-1-carboxylic acid is C7H11NO2, with a molecular weight of 141.17 g/mol .[2] The structure consists of a six-membered carbon ring with a double bond between carbons 3 and 4. An amino group is attached to carbon 6, and a carboxylic acid group is attached to carbon 1.

The presence of two stereocenters at positions 1 and 6 gives rise to a rich stereoisomerism. The relationship between the amino and carboxylic acid groups can be either cis (on the same side of the ring) or trans (on opposite sides of the ring), resulting in diastereomers. Furthermore, each of these diastereomers exists as a pair of enantiomers (non-superimposable mirror images).

The key stereoisomers are:

  • cis-6-Aminocyclohex-3-ene-1-carboxylic acid: This diastereomer has the amino and carboxylic acid groups on the same face of the cyclohexene ring. It exists as a racemic mixture of (1R,6S) and (1S,6R) enantiomers.[3][4]

  • trans-6-Aminocyclohex-3-ene-1-carboxylic acid: In this diastereomer, the amino and carboxylic acid groups are on opposite faces of the ring. It exists as a racemic mixture of (1R,6R) and (1S,6S) enantiomers.[2]

The specific stereochemistry of a drug candidate is crucial, as different stereoisomers can have vastly different pharmacological and toxicological profiles.

Visualizing the Stereoisomers

The following diagrams illustrate the different stereoisomers of 6-Aminocyclohex-3-ene-1-carboxylic acid.

Stereoisomers of 6-Aminocyclohex-3-ene-1-carboxylic acid cluster_cis cis-Isomers cluster_trans trans-Isomers cis_racemate cis-6-Aminocyclohex-3-ene-1-carboxylic acid (Racemic Mixture) cis_1R6S (1R,6S)-enantiomer cis_racemate->cis_1R6S component cis_1S6R (1S,6R)-enantiomer cis_racemate->cis_1S6R component trans_racemate trans-6-Aminocyclohex-3-ene-1-carboxylic acid (Racemic Mixture) trans_1R6R (1R,6R)-enantiomer trans_racemate->trans_1R6R component trans_1S6S (1S,6S)-enantiomer trans_racemate->trans_1S6S component

Caption: Diastereomeric and enantiomeric relationships of 6-Aminocyclohex-3-ene-1-carboxylic acid.

The Art of Creation: Synthesis of 6-Aminocyclohex-3-ene-1-carboxylic Acid

The construction of the cyclohexene ring with control over the relative and absolute stereochemistry of the amino and carboxylic acid groups is a key challenge in the synthesis of this molecule. The Diels-Alder reaction is a powerful and elegant method for forming six-membered rings and is a cornerstone of many synthetic approaches to this and related compounds.[5]

The Diels-Alder Approach: A Foundational Strategy

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne).[4] For the synthesis of 6-aminocyclohex-3-ene-1-carboxylic acid, a suitable diene and a dienophile containing the precursors to the amino and carboxylic acid functionalities are required.

A plausible and efficient strategy involves the reaction of a 1,3-diene with an appropriate dienophile, such as a derivative of acrylic acid. The amino group can be introduced either as part of the diene or dienophile, or it can be installed in a subsequent step. For instance, a diene containing a protected amino group can react with an acrylate to form the desired cyclohexene ring system.

Visualizing the Diels-Alder Synthesis

The following workflow illustrates a generalized Diels-Alder approach to the synthesis of the 6-aminocyclohex-3-ene-1-carboxylic acid backbone.

Generalized Diels-Alder Synthesis diene Conjugated Diene (with N-precursor) cycloaddition [4+2] Cycloaddition (Diels-Alder Reaction) diene->cycloaddition dienophile Dienophile (with COOH-precursor) dienophile->cycloaddition adduct Cyclohexene Adduct cycloaddition->adduct deprotection Deprotection & Modification adduct->deprotection product 6-Aminocyclohex-3-ene- 1-carboxylic acid deprotection->product

Caption: A conceptual workflow for the synthesis via a Diels-Alder reaction.

A Note on Stereoselective Synthesis

Achieving a specific stereochemical outcome (i.e., synthesizing a single enantiomer) is often paramount in drug development. Enantioselective synthesis of 6-aminocyclohex-3-ene-1-carboxylic acid can be achieved through several advanced strategies:

  • Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the diene or dienophile to direct the approach of the reacting partners, leading to the preferential formation of one enantiomer of the product. The auxiliary is then removed in a later step.

  • Chiral Catalysts: A chiral Lewis acid or organocatalyst can be used to create a chiral environment around the reactants, favoring the formation of one enantiomer.[6]

  • Resolution: A racemic mixture of the final product or a synthetic intermediate can be separated into its individual enantiomers through techniques such as chiral chromatography or crystallization with a chiral resolving agent.

Confirming the Identity: Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the number of non-equivalent protons and spin-spin coupling. Key signals would include:

    • Two peaks in the olefinic region (around 5.5-6.0 ppm) corresponding to the two protons on the double bond.

    • Signals for the protons on the carbons bearing the amino and carboxylic acid groups (C1-H and C6-H), likely in the range of 3.0-4.5 ppm. The exact chemical shift and coupling constants of these protons would be highly informative for determining the cis or trans stereochemistry.

    • A series of multiplets in the aliphatic region (around 1.5-3.0 ppm) for the remaining methylene protons on the ring.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the seven carbon atoms:

    • A peak for the carboxylic acid carbonyl carbon in the range of 170-180 ppm.

    • Two peaks for the olefinic carbons around 120-135 ppm.

    • Signals for the carbons attached to the amino and carboxylic acid groups (C1 and C6) between 40 and 60 ppm.

    • Peaks for the remaining methylene carbons in the aliphatic region (20-40 ppm).

Infrared (IR) Spectroscopy

The IR spectrum would provide information about the functional groups present in the molecule:

  • A broad O-H stretch from the carboxylic acid, typically in the region of 2500-3300 cm⁻¹.

  • A strong C=O stretch from the carboxylic acid carbonyl group, expected around 1700-1725 cm⁻¹.

  • N-H stretching vibrations from the primary amine, usually appearing as one or two bands in the 3300-3500 cm⁻¹ region.

  • An N-H bending vibration around 1590-1650 cm⁻¹.

  • A C=C stretch for the alkene at approximately 1640-1680 cm⁻¹.

Applications in Drug Discovery and Development

The primary application of 6-aminocyclohex-3-ene-1-carboxylic acid in drug development is as a constrained building block for the synthesis of GABA analogues. By incorporating this rigid scaffold, researchers can design molecules that target specific subtypes of GABA receptors or associated proteins with higher selectivity.

One notable area of investigation is the development of analogues of Gabapentin, a widely used drug for the treatment of epilepsy and neuropathic pain.[1] While Gabapentin itself is a flexible molecule, conformationally restricted analogues derived from scaffolds like 6-aminocyclohex-3-ene-1-carboxylic acid are being synthesized and evaluated to improve upon its pharmacological profile.[1] The goal is to create new chemical entities with enhanced potency, reduced side effects, and improved pharmacokinetic properties.

Conclusion

6-Aminocyclohex-3-ene-1-carboxylic acid is a molecule of significant interest to medicinal chemists and drug development professionals. Its well-defined stereochemistry and rigid structure provide a valuable platform for the design of novel therapeutics that target the GABAergic system. A thorough understanding of its chemical properties, stereoisomers, and synthetic routes, particularly the powerful Diels-Alder reaction, is essential for harnessing its full potential in the creation of next-generation drugs for neurological and psychiatric disorders. Further research into the synthesis and biological evaluation of derivatives of this compound is likely to yield exciting new discoveries in the years to come.

References

  • Receveur, J. M., Bryans, J. S., Field, M. J., Singh, L., & Horwell, D. C. (1999). Synthesis and biological evaluation of conformationally restricted Gabapentin analogues. Bioorganic & Medicinal Chemistry Letters, 9(16), 2329-34. Available at: [Link]

  • Baxendale, I. R., et al. (2002). Application of Polymer-Supported Enzymes and Reagents in the Synthesis of g-Aminobutyric Acid (GABA) Analogues. SYNLETT, 2002(10), 1641-1644. Available at: [Link]

  • Kowalski, P., et al. (2023). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 28(8), 3451. Available at: [Link]

  • Ding, X., et al. (2013). Synthesis of polysubstituted β-amino cyclohexane carboxylic acids via Diels-Alder reaction using Ni(II)-complex stabilized β-alanine derived dienes. Amino Acids, 44(2), 791-6. Available at: [Link]

  • PubChem. (n.d.). trans-6-Amino-cyclohex-3-enecarboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). 6-Aminocyclohex-3-en-1-ol. National Center for Biotechnology Information. Available at: [Link]

  • orientjchem.org. (n.d.). Enantioselective Diels-Alder Reactions of Carboxylic Ester Dienophiles Catalysed by Titanium-Based Chiral Lewis Acid. orientjchem.org. Available at: [Link]

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Exploratory

The Biological Significance of 6-Aminocyclohex-3-ene-1-carboxylic Acid in Modern Pharmacophore Design

An In-Depth Technical Guide for Researchers Abstract The confluence of rigid molecular architecture and specific stereochemistry makes 6-Aminocyclohex-3-ene-1-carboxylic acid a scaffold of profound interest in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

Abstract

The confluence of rigid molecular architecture and specific stereochemistry makes 6-Aminocyclohex-3-ene-1-carboxylic acid a scaffold of profound interest in medicinal chemistry. As a conformationally restricted analog of γ-aminobutyric acid (GABA), its derivatives have been instrumental in probing the bioactive conformations required for interaction with neurological targets. This guide provides a comprehensive analysis of the molecule's core pharmacophoric features, its role in the design of Gabapentinoids, and its broader applications in developing novel therapeutics. We will delve into the critical structure-activity relationships (SAR), stereoselective synthetic strategies, and detailed experimental protocols for biological evaluation, offering a holistic resource for drug development professionals.

Introduction: The Strategic Value of Conformational Constraint

In the landscape of drug discovery, the ability to "lock" a flexible molecule into a specific, biologically active conformation is a powerful strategy. This principle of conformational constraint minimizes the entropic penalty upon binding to a receptor and can significantly enhance potency and selectivity. 6-Aminocyclohex-3-ene-1-carboxylic acid embodies this principle. It is a cyclic, unsaturated amino acid that serves as a rigid scaffold, presenting its key functional groups—an amine and a carboxylic acid—in a well-defined spatial arrangement.

Its structural similarity to the neurotransmitter γ-aminobutyric acid (GABA) has made it a cornerstone in the development of GABA analogs. By restricting the rotational freedom of the GABA backbone, this scaffold allows researchers to dissect the precise geometric requirements for interacting with various receptors and transporters within the central nervous system. This guide explores the multifaceted biological significance of this unique chemical entity, from its fundamental pharmacophoric elements to its application in creating targeted therapeutics.

Physicochemical Profile and Stereochemical Considerations

The identity and biological activity of 6-aminocyclohex-3-ene-1-carboxylic acid are intrinsically linked to its stereochemistry. The presence of two stereocenters gives rise to different isomers (e.g., cis and trans), each with a distinct three-dimensional shape that dictates its interaction with biological targets.

PropertyValueSource
Molecular Formula C7H11NO2[1][2]
Molecular Weight 141.17 g/mol [1][2]
Common Isomers cis-6-Aminocyclohex-3-enecarboxylic acid, trans-6-Aminocyclohex-3-enecarboxylic acid[1][3][4]
Key Stereoisomers (1R,6S), (1S,6R), (1S,6S), (1R,6R)[5][6][7]

The cis and trans nomenclature refers to the relative positions of the amino and carboxyl groups on the cyclohexene ring. This distinction is critical, as it dramatically alters the distance and angle between these key binding moieties, leading to differential affinities for target proteins. For instance, studies on related aminocyclohexane carboxylic acids have shown that the cis isomer can be a selective inhibitor of neuronal GABA uptake[8]. Therefore, stereocontrolled synthesis is not merely an academic exercise but a prerequisite for developing functionally specific drug candidates.

Deconstructing the Pharmacophore

A pharmacophore is an abstract representation of the molecular features necessary for a drug's biological activity. The 6-aminocyclohex-3-ene-1-carboxylic acid scaffold presents a classic, potent pharmacophore defined by three primary features.

Caption: Core pharmacophoric features of the scaffold.

  • Positive Ionizable Center (Amine Group) : The primary amine (NH2) is typically protonated at physiological pH, forming a positively charged ammonium group (-NH3+). This feature is crucial for forming ionic bonds and hydrogen bonds (as a hydrogen bond donor) with acidic residues like aspartate or glutamate in a receptor's binding pocket[9].

  • Negative Ionizable Center (Carboxylic Acid Group) : The carboxylic acid (-COOH) is deprotonated at physiological pH to form a negatively charged carboxylate (-COO-). It acts as a strong hydrogen bond acceptor and can form salt bridges with basic residues such as lysine or arginine[9].

  • Hydrophobic Scaffold (Cyclohexene Ring) : The six-membered ring provides a rigid, lipophilic structure that governs the spatial orientation of the ionic centers. This ring can engage in van der Waals or hydrophobic interactions with nonpolar pockets of the target protein, contributing to binding affinity and selectivity. The double bond further flattens and rigidifies the ring structure compared to a saturated cyclohexane ring.

Biological Significance and Therapeutic Applications

Probing the GABA System

The structural analogy to GABA is the most historically significant aspect of this scaffold. GABA's flexibility allows it to adopt numerous conformations, not all of which are active at its targets. By using rigid analogs like 6-aminocyclohex-3-ene-1-carboxylic acid, researchers can "map" the conformational space and identify the specific geometries preferred by different GABA receptors (e.g., GABAA, GABAB) and transporters (GATs). This knowledge is invaluable for designing subtype-selective GABAergic modulators with improved therapeutic profiles for conditions like epilepsy, anxiety, and spasticity. For example, related cyclopentene analogs have been developed and screened for activity at GABAA receptors, with some derivatives showing antagonist activity[10].

A Key Scaffold for Gabapentinoids

Gabapentin, a widely prescribed drug for epilepsy and neuropathic pain, does not act directly on GABA receptors. Instead, its primary mechanism involves binding to the α2δ subunit of voltage-gated calcium channels, thereby reducing neurotransmitter release.

The 6-aminocyclohex-3-ene-1-carboxylic acid scaffold has been used to create conformationally restricted Gabapentin analogs[11]. The rationale is that by reducing the molecule's flexibility, it may be possible to enhance its binding affinity for the α2δ subunit or improve its pharmacokinetic properties. Studies have shown that pyrrolidine analogues, which also restrict conformation, can exhibit binding affinities similar to Gabapentin, validating the strategy of using rigid scaffolds[11][12].

G Figure 2: Gabapentinoid Mechanism of Action cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft Gabapentinoid Gabapentinoid (e.g., Scaffold Derivative) VGCC Voltage-Gated Ca2+ Channel (α2δ subunit) Gabapentinoid->VGCC Binds & Inhibits Ca_influx Ca2+ Influx Gabapentinoid->Ca_influx Reduces VGCC->Ca_influx Modulates Vesicle Synaptic Vesicle (with Neurotransmitters) Ca_influx->Vesicle Triggers Fusion Release Neurotransmitter Release (e.g., Glutamate) Vesicle->Release Leads to NT Neurotransmitters Release->NT

Caption: Simplified pathway of Gabapentinoid action.

Broader Therapeutic Potential

Recent research has expanded the utility of this scaffold beyond neurology. Derivatives incorporating the cyclohexene carboxylic acid moiety have demonstrated significant anti-inflammatory and antiproliferative activities[13][14][15]. For example, a series of amidrazone derivatives were synthesized and evaluated for their ability to modulate cytokine production in human peripheral blood mononuclear cells (PBMCs).

Table 1: Biological Activity of Selected Amidrazone Derivatives Data extracted from a study on new amidrazone derivatives containing cyclohex-1-ene-1-carboxylic acid.[13][16]

CompoundKey Structural FeatureTNF-α Inhibition (% at 100 µg/mL)IL-6 Inhibition (% at 100 µg/mL)Antiproliferative Activity
2b 4-methylphenyl substitution~92-99%~92-99%Significant
2c 4-chlorophenyl substitutionModerateModerateSignificant
2f 4-nitrophenyl substitution~66-81%ModerateMore effective than ibuprofen

These findings suggest that the cyclohexene scaffold can be used as a platform to develop agents for inflammatory diseases or oncology. The structure-activity relationships (SAR) from such studies are crucial for guiding further optimization.

Structure-Activity Relationship (SAR) Insights

SAR studies reveal how specific chemical modifications to a core scaffold affect its biological activity. For derivatives of 6-aminocyclohex-3-ene-1-carboxylic acid, key insights have been gathered:

  • Stereochemistry is Paramount : As discussed, the cis/trans relationship between the amine and carboxyl groups is a primary determinant of activity.

  • Ring Substitution : Adding substituents to the cyclohexene ring can modulate lipophilicity, introduce new interaction points, and alter the electronic properties of the molecule. For the amidrazone derivatives, substitution on the appended phenyl ring drastically influenced anti-inflammatory potency[13][16]. Electron-donating (e.g., -CH3) and electron-withdrawing (e.g., -NO2) groups at the para-position both yielded highly active compounds, indicating a complex interplay of electronic and steric effects[13].

  • Modification of Functional Groups : Esterification of the carboxylic acid or acylation of the amine group can create prodrugs with improved membrane permeability or serve as handles for attaching other pharmacophores.

G Figure 3: Key SAR Insights for Derivatives cluster_mol Core Scaffold mol_node 6-Aminocyclohex- 3-ene-1-carboxylic acid SAR1 Stereochemistry (Cis/Trans) CRITICAL for target selectivity mol_node->SAR1 SAR2 Ring Substitutions (R1, R2) Modulate lipophilicity and can introduce new binding interactions. mol_node->SAR2 SAR3 Amine Modification (R-NH-) Can create prodrugs or alter H-bonding capacity. mol_node->SAR3 SAR4 Carboxyl Modification (-COOR) Prodrug strategy to improve cell permeability. mol_node->SAR4

Caption: Summary of key points for SAR optimization.

Methodologies: Synthesis and Biological Evaluation

The practical application of this scaffold in drug discovery relies on robust synthetic methods and validated biological assays.

Stereoselective Synthetic Strategies

Achieving stereochemical purity is the primary challenge in synthesizing derivatives of 6-aminocyclohex-3-ene-1-carboxylic acid. A common and effective approach involves a Diels-Alder reaction to construct the cyclohexene ring with initial stereocontrol, followed by further modifications.

Exemplary Protocol: Synthesis via Vince Lactam

A well-established route proceeds through the key intermediate (-)-2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as the Vince lactam. This chiral building block is accessible via enzymatic resolution.

  • Ring Opening of Vince Lactam : A solution of (-)-2-azabicyclo[2.2.1]hept-5-en-3-one in a suitable solvent like tetrahydrofuran (THF) is treated with a strong acid, such as methanesulfonic acid in water[17].

  • Hydrolysis : The reaction mixture is heated (e.g., at 60°C) for several hours to facilitate the hydrolytic ring-opening of the bicyclic lactam[17]. This step breaks the amide bond to reveal the amine and carboxylic acid functionalities.

  • Stereospecific Formation : The stereochemistry of the starting Vince lactam directly dictates the stereochemistry of the final product, yielding the desired enantiomerically pure cis-amino acid.

  • Isolation : Upon cooling, the product typically crystallizes from the reaction mixture. It can be isolated by filtration and washed with a non-polar solvent (e.g., THF or diethyl ether) to remove impurities[17]. This method provides a reliable pathway to specific stereoisomers, which are essential for SAR studies.

Protocol: In Vitro Anti-Inflammatory Assay

This protocol describes a method to evaluate the anti-inflammatory properties of test compounds by measuring their effect on cytokine production in human PBMCs, based on methodologies described in the literature[13][14].

Objective : To determine the inhibitory effect of a test compound on the production of TNF-α and IL-6 by lipopolysaccharide (LPS)-stimulated PBMCs.

Materials :

  • Ficoll-Paque PLUS

  • RPMI 1640 medium, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds dissolved in DMSO (and diluted in media)

  • Human TNF-α and IL-6 ELISA kits

  • 96-well cell culture plates

Workflow Diagram:

G Figure 4: Workflow for PBMC Cytokine Assay A 1. Isolate PBMCs from whole blood using Ficoll density gradient B 2. Seed PBMCs in 96-well plate (e.g., 1.5x10^5 cells/well) A->B C 3. Add Test Compounds at various concentrations. Incubate for 2 hours. B->C D 4. Stimulate Cells with LPS (e.g., 10 ng/mL). (Exclude 'unstimulated' control) C->D E 5. Incubate for 24 hours at 37°C, 5% CO2 D->E F 6. Centrifuge Plate Collect supernatant E->F G 7. Quantify Cytokines (TNF-α, IL-6) in supernatant using ELISA F->G H 8. Analyze Data Calculate % inhibition relative to 'LPS-only' control G->H

Caption: Experimental workflow for evaluating anti-inflammatory activity.

Step-by-Step Procedure :

  • PBMC Isolation : Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol. Wash the isolated cells twice with sterile phosphate-buffered saline (PBS).

  • Cell Plating : Resuspend the PBMCs in complete RPMI 1640 medium and perform a cell count. Adjust the cell density and seed the cells into a 96-well plate.

  • Compound Treatment : Prepare serial dilutions of the test compounds in complete medium. Add the diluted compounds to the appropriate wells. Include a "vehicle control" well containing only the solvent (e.g., 0.1% DMSO). Incubate the plate for 2 hours at 37°C.

    • Causality Check: This pre-incubation allows the compounds to enter the cells and engage with their targets before the inflammatory stimulus is introduced.

  • Stimulation : Add LPS to all wells except for the "unstimulated control" wells. The final concentration of LPS should be one that elicits a robust but submaximal cytokine response.

    • Self-Validating System: The experiment must include:

      • Unstimulated Control: Cells + media only (measures baseline cytokine levels).

      • Vehicle Control: Cells + media + LPS + DMSO (measures maximal stimulated response).

      • Positive Control: A known anti-inflammatory drug (e.g., dexamethasone) to validate the assay's responsiveness.

  • Incubation : Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Supernatant Collection : Centrifuge the plate to pellet the cells. Carefully collect the supernatant from each well for analysis.

  • ELISA Analysis : Quantify the concentration of TNF-α and IL-6 in the supernatants using commercial ELISA kits, following the manufacturer's instructions.

  • Data Analysis : Calculate the percentage inhibition of cytokine production for each compound concentration relative to the vehicle control (LPS-only) after subtracting the baseline levels from the unstimulated control.

Conclusion and Future Outlook

6-Aminocyclohex-3-ene-1-carboxylic acid is far more than a simple cyclic amino acid; it is a sophisticated chemical tool and a versatile pharmacophore. Its rigid structure provides a reliable anchor for presenting key binding features in a defined orientation, a property that has been expertly leveraged in the study of the GABA system and the design of next-generation Gabapentinoids.

The expanding biological profile, which now includes anti-inflammatory and antiproliferative activities, opens exciting new avenues for drug discovery. Future research will likely focus on:

  • Novel Derivatives : Synthesizing and screening new libraries of derivatives to explore untapped therapeutic areas.

  • Computational Modeling : Using pharmacophore modeling and molecular docking to rationally design new compounds with enhanced selectivity for specific targets[18][19][20].

  • Target Deconvolution : For derivatives with newly discovered activities, identifying the precise molecular targets to elucidate their mechanism of action.

As our understanding of receptor biology and disease pathways deepens, the strategic application of conformationally restricted scaffolds like 6-aminocyclohex-3-ene-1-carboxylic acid will remain a cornerstone of modern, rational drug design.

References

  • Bryans, J. S., et al. (2000). Synthesis and biological evaluation of conformationally restricted Gabapentin analogues. Bioorganic & Medicinal Chemistry Letters.
  • Yoshida, M., et al. (2012).
  • Turovskis, I., et al. (2023). One-pot Synthesis of Chemical Delivery Systems for Gamma-aminobutyric Acid and its Analogues. The Open Medicinal Chemistry Journal.
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  • Sagan, J., et al. (2025). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules.
  • PubChem. (N.D.). trans-6-Amino-cyclohex-3-enecarboxylic acid. PubChem.
  • BLDpharm. (N.D.). (1R,6S)-6-Aminocyclohex-3-enecarboxylic acid. BLDpharm.
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  • Andreu, M., et al. (2001). New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. Tetrahedron.
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  • PubMed. (2025). Synthesis, Evaluation of Biological Activity, and Structure-Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. PubMed.
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  • ResearchGate. (2025). (PDF) Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid.
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Foundational

Conformational analysis of six-membered cyclic beta-amino acids

Conformational Analysis of Six-Membered Cyclic -Amino Acids: A Technical Guide Executive Summary This technical guide addresses the structural characterization of six-membered cyclic -amino acids, with a specific focus o...

Author: BenchChem Technical Support Team. Date: February 2026

Conformational Analysis of Six-Membered Cyclic -Amino Acids: A Technical Guide

Executive Summary

This technical guide addresses the structural characterization of six-membered cyclic


-amino acids, with a specific focus on 2-aminocyclohexanecarboxylic acid (ACHC) . These residues are critical "building blocks" in peptidomimetic drug design.[1] Unlike flexible linear 

-peptides, the cyclohexane ring imposes severe conformational constraints ("locking" effect), forcing the backbone into specific torsion angles that drive the formation of stable secondary structures, most notably the 14-helix .

This guide provides researchers with a validated workflow for synthesizing, analyzing, and verifying these structures, synthesizing NMR spectroscopy, X-ray crystallography, and computational modeling.

Part 1: Structural Fundamentals & The "Lock" Mechanism

Stereochemical Control: Cis vs. Trans

The conformational destiny of a cyclic


-peptide is determined at the monomer level. The cyclohexane ring exists predominantly in the chair conformation. The relative orientation of the amino (

) and carboxyl (

) groups defines the secondary structure propensity.
IsomerRing Substituent OrientationDominant ConformationResulting Foldamer
(R,R)-trans-ACHC Diequatorial (

)
Rigid, extended14-Helix (Stable)
(R,S)-cis-ACHC Axial-Equatorial (

or

)
Flexible, variableStrand / 10/12-Helix

The Diequatorial Driver: In trans-ACHC, both substituents occupy equatorial positions to minimize 1,3-diaxial steric strain. This locks the C


-C

torsion angle (

) at approximately 60°, which is the exact geometric requirement to permit

hydrogen bonding (the hallmark of the 14-helix).
The 14-Helix Architecture

The 14-helix is the "gold standard" structure for six-membered cyclic


-peptides.
  • H-Bonding: Formed between the C=O of residue

    
     and the N-H of residue 
    
    
    
    .
  • Ring Size: The H-bond closes a 14-membered pseudocycle.[1]

  • Pitch: Approximately 3.0 residues per turn.[1]

  • Dipole: Net dipole is lower than

    
    -helices due to opposing amide orientations.[1]
    

Part 2: Analytical Methodologies (The "How-To")

NMR Spectroscopy: The Gold Standard

Solution-state NMR is the primary method for validating foldamer structure. The rigid ring allows for precise extraction of torsion angles via coupling constants.

Critical Parameter:

Coupling Constants

The magnitude of the vicinal proton coupling (


 and 

) correlates directly with the dihedral angle via the Karplus equation.
Proton PairRelationshipTypical

Value (Hz)
Structural Implication
H

- H

Trans-Diaxial (

)
9.5 - 12.0 Trans-isomer (rigid)
H

- H

Axial-Equatorial (

)
2.0 - 5.0 Cis-isomer or distorted
NH - H

Variable8.0 - 10.0 Indicates H-bonded (solvent shielded)
NOE Patterns (Nuclear Overhauser Effect)
  • Sequential NOEs (

    
    ):  Strong in 14-helices.
    
  • Medium-range NOEs (

    
    ):  Diagnostic for helical turns.
    
  • Long-range NOEs (

    
    ):  The "smoking gun" for the 14-helix.
    
Experimental Protocol: NMR-Based Conformational Assignment

Objective: Determine if an ACHC oligomer adopts a 14-helix in solution.

  • Sample Preparation:

    • Dissolve 2-5 mg of peptide in 600

      
      L of solvent.[1]
      
    • Solvent Choice:CD

      
      OH  (Methanol-d3) is preferred for mimicking physiological polarity while maintaining solubility.[1] Pyridine-d5  is used if aggregation is observed (disrupts intermolecular H-bonds).[1]
      
  • 1D

    
    H Acquisition: 
    
    • Acquire standard spectrum with water suppression (presat).[1]

    • Checkpoint: Sharp amide peaks indicate a structured monomer.[1] Broad peaks suggest aggregation (dilute sample).[1]

  • 2D Experiments:

    • COSY/TOCSY: Assign spin systems (identify individual residues).

    • ROESY (or NOESY): Mixing time 200-300 ms.[1] Identify spatial proximities.

  • H-Bond Validation (Solvent Titration):

    • Titrate with DMSO-d6.[1]

    • Amide protons involved in intramolecular H-bonds (helix interior) will show minimal chemical shift change (

      
       ppb/K).[1]
      
  • Structure Calculation:

    • Convert NOE volumes to distance constraints.

    • Convert

      
       values to dihedral constraints.
      
    • Run Simulated Annealing (e.g., XPLOR-NIH or CYANA).[1]

Part 3: Visualization of Workflows

Diagram: Conformational Analysis Workflow

This flowchart outlines the iterative process of validating a


-peptide structure.

ConformationalAnalysis Start Synthesis of ACHC Oligomer Solubility Solubility Check (MeOH/Pyridine) Start->Solubility NMR_1D 1D 1H NMR (Amide Dispersion) Solubility->NMR_1D Decision_Agg Peaks Broad? NMR_1D->Decision_Agg Dilute Dilute / Change Solvent Decision_Agg->Dilute Yes NMR_2D 2D NMR (COSY, ROESY) Assign Residues Decision_Agg->NMR_2D No (Sharp) Dilute->NMR_1D Restraints Extract Restraints (NOE Distances, J-Couplings) NMR_2D->Restraints Modeling DFT/MD Simulation (Restrained) Restraints->Modeling Validation Match Exp. vs Calc? Modeling->Validation Final Confirmed 14-Helix Validation->Final Yes Refine Refine Force Field / Constraints Validation->Refine No Refine->Modeling

Caption: Iterative workflow for the structural determination of cyclic


-peptides, moving from synthesis to computational validation.
Diagram: Stereochemical Decision Tree

How to select the correct monomer for the desired biological architecture.

StereochemTree Goal Target Architecture Helix Stable Helix (Protease Resistant) Goal->Helix Sheet Sheet / Strand (Aggregation Prone) Goal->Sheet Monomer1 Trans-ACHC (Diequatorial) Helix->Monomer1 Requires Rigid Constraint Monomer2 Cis-ACHC (Axial/Equatorial) Sheet->Monomer2 Requires Flexibility Result1 14-Helix (3.0 residues/turn) Monomer1->Result1 Result2 10/12-Helix or Extended Strand Monomer2->Result2

Caption: Decision logic for selecting ACHC stereochemistry based on the target peptidomimetic fold.

Part 4: Applications in Drug Design

The primary utility of ACHC-based peptides lies in their metabolic stability . The 14-helix presents side chains in a specific spatial arrangement (3 residues per turn) that can mimic the


-helix of natural proteins (3.6 residues per turn) but with a different backbone spacing.

Key Application Areas:

  • Protein-Protein Interaction (PPI) Inhibitors: The rigid backbone allows the display of pharmacophores (side chains) to match "hot spots" on target proteins (e.g., Bcl-2 family inhibitors).

  • Antimicrobial Peptides (AMPs): Cationic amphiphilic 14-helices can disrupt bacterial membranes.[1] The cyclic backbone prevents degradation by bacterial proteases.

  • Cell Penetrating Peptides: The lipophilic nature of the cyclohexane ring, combined with cationic substituents, enhances cellular uptake.

References

  • Gellman, S. H. (1998).[1][2][3] "Foldamers: A Manifesto." Accounts of Chemical Research. Link

  • Appella, D. H., et al. (1999).[1] "Formation of Short, Stable Helices in Aqueous Solution by

    
    -Amino Acid Hexamers." Journal of the American Chemical Society. Link
    
  • Seebach, D., et al. (1996).[1][2][3][4] "

    
    -Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling.[1][4] Structure determination by NMR and CD spectroscopy and by X-ray crystallography." Helvetica Chimica Acta.[2] Link
    
  • Wang, X., et al. (2000).[1] "Solution Conformations of Helix-Forming

    
    -Amino Acid Homooligomers." Journal of the American Chemical Society. Link
    
  • Cheng, R. P., et al. (2001).[1] "

    
    -Peptides: From Structure to Function." Chemical Reviews. Link
    

Sources

Exploratory

Role of 6-Aminocyclohex-3-ene-1-carboxylic acid as a chiral building block

Topic: Role of 6-Aminocyclohex-3-ene-1-carboxylic acid as a chiral building block Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Structural Biologists. The Unsaturated Cyclic -Amin...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of 6-Aminocyclohex-3-ene-1-carboxylic acid as a chiral building block Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Structural Biologists.

The Unsaturated Cyclic -Amino Acid Scaffold: 6-Aminocyclohex-3-ene-1-carboxylic Acid

Executive Summary

In the landscape of chiral building blocks, 6-aminocyclohex-3-ene-1-carboxylic acid (often abbreviated as 3-ene-ACHC or related to the Shikimic acid pathway derivatives) occupies a privileged position. It serves as a conformationally constrained


-amino acid scaffold that bridges the gap between simple aliphatic building blocks and complex natural products.

Its significance is twofold:

  • Medicinal Chemistry: It acts as the carbocyclic core for neuraminidase inhibitors, most notably Oseltamivir (Tamiflu) , where the cyclohexene ring provides the necessary geometry to display pharmacophores (amine, ether, carboxylate) to the viral active site.

  • Structural Biology (Foldamers): As a cyclic

    
    -amino acid, it imposes severe conformational restrictions on peptide backbones, forcing the adoption of stable secondary structures (helices and sheets) unavailable to 
    
    
    
    -peptides.[1][2]

This guide details the synthesis, resolution, and application of this chiral synthon, focusing on scalable protocols and mechanistic rationale.

Structural Significance & Stereochemistry

The molecule is a cyclic


-amino acid .[2] Unlike flexible linear 

-amino acids, the cyclohexane ring locks the torsion angle between the amino and carboxyl groups (

). The addition of the C3-C4 double bond (3-ene) adds two critical features:
  • Planarity & Pucker: The double bond flattens part of the ring, creating a "half-chair" conformation distinct from the saturated chair. This pre-organizes the substituents for specific receptor binding.

  • Functionalization Handle: The alkene is a "latent" functional group, ready for dihydroxylation, epoxidation, or aziridination to install further complexity (as seen in Oseltamivir synthesis).

Stereochemical Nomenclature

The relative stereochemistry between C1 (carboxyl) and C6 (amine) determines the utility:

  • (1R,6S) / cis-isomer: Often found in natural product synthesis.

  • (1R,6R) / trans-isomer: The "gold standard" for foldamers, as it promotes 14-helix formation in

    
    -peptides.
    

Synthetic Routes: The "Make" vs. "Buy" Decision

While Shikimic acid is a natural source, it is expensive and supply-constrained. Total synthesis via Diels-Alder cycloaddition offers a scalable, abiotic alternative.

Route A: The Asymmetric Diels-Alder (Corey Approach)

This route constructs the six-membered ring from acyclic precursors.

  • Diene: 1,3-Butadiene.

  • Dienophile: 2,2,2-Trifluoroethyl acrylate (activated ester).

  • Catalyst: Chiral oxazaborolidinium (Corey-Bakshi-Shibata type).

Mechanism: The Lewis acid catalyst coordinates to the acrylate carbonyl, lowering the LUMO energy. The chiral ligand blocks one face of the dienophile, forcing the diene to approach from the opposite side, establishing the C1 stereocenter with high enantiomeric excess (ee).

Route B: Enzymatic Resolution (Green Chemistry)

For laboratories without access to specialized chiral Lewis acids, enzymatic kinetic resolution of the racemic ester is the most robust protocol.

Workflow:

  • Racemic Synthesis: Thermal Diels-Alder of butadiene + ethyl acrylate

    
    rac-ethyl cyclohex-3-ene-1-carboxylate.
    
  • Functionalization: Conversion to the amino-ester (via Curtius rearrangement or nitration/reduction).

  • Resolution: Lipase-catalyzed hydrolysis.

Visualization: Synthetic Pathways

The following diagram illustrates the divergence from the Diels-Alder adduct to both Oseltamivir and Foldamers.

G Start 1,3-Butadiene + Acrylate Intermediate Cyclohex-3-ene-1-carboxylate (Racemic or Chiral) Start->Intermediate Diels-Alder (Thermal or Lewis Acid) Resolution Enzymatic Resolution (Lipase) Intermediate->Resolution If Racemic AminoAcid 6-Amino-3-ene-1-COOH (Key Scaffold) Intermediate->AminoAcid Curtius Rearrangement (Install Amine) Resolution->AminoAcid Hydrolysis Oseltamivir Oseltamivir (Tamiflu) (Neuraminidase Inhibitor) AminoAcid->Oseltamivir 1. Epoxidation 2. Azide Opening 3. Alkylation Foldamer β-Peptide Foldamers (14-Helix Formation) AminoAcid->Foldamer Peptide Coupling

Caption: Divergent synthesis from the Diels-Alder adduct to bioactive targets.

Experimental Protocol: Enzymatic Resolution

This protocol describes the resolution of ethyl (1RS,6SR)-6-(tert-butoxycarbonylamino)cyclohex-3-ene-1-carboxylate to yield the enantiopure acid. This method is self-validating via pH monitoring.

Objective: Isolate (1R,6S)-acid with >98% ee.

Materials
  • Substrate: rac-Ethyl 6-(Boc-amino)cyclohex-3-ene-1-carboxylate (10 mmol).

  • Enzyme: Candida antarctica Lipase B (CAL-B), immobilized (e.g., Novozym 435).[3]

  • Buffer: Phosphate buffer (0.1 M, pH 7.0).

  • Solvent: Acetone (co-solvent, 10% v/v).

Step-by-Step Methodology
  • Preparation: Suspend the racemic substrate (3.0 g) in 30 mL of acetone. Add this solution to 270 mL of Phosphate buffer (pH 7.0) in a round-bottom flask. The mixture should form a fine emulsion.

  • Initiation: Add 300 mg of immobilized CAL-B (10% w/w relative to substrate).

  • Incubation: Stir vigorously at 30°C.

  • Monitoring (Self-Validation):

    • As the ester hydrolyzes, the pH will drop due to acid formation.

    • Validation Step: Use an autotitrator to maintain pH 7.0 by adding 1.0 M NaOH. The reaction is complete when the consumption of NaOH reaches 50% of the theoretical molar equivalent (indicating 50% conversion).

  • Termination: Filter off the immobilized enzyme.

  • Workup (Separation):

    • The reaction mixture is basic (pH 7). Extract with Ethyl Acetate (3x). The organic layer contains the unreacted (1S,6R)-ester .

    • Acidify the aqueous layer to pH 2 with 1M HCl.

    • Extract the aqueous layer with Ethyl Acetate (3x). The organic layer now contains the product (1R,6S)-acid .[4]

  • Analysis: Verify enantiomeric excess (ee) via Chiral HPLC (Chiralpak AD-H column, Hexane/IPA 90:10).

Application Case Study: Oseltamivir Synthesis

The transformation of our building block (6-amino-3-ene) into Oseltamivir highlights the utility of the double bond.

Transformation StepReagent/ConditionsMechanistic Purpose
1. Epoxidation

-CPBA or Dimethyldioxirane
Functionalizes the inert alkene. The amide group at C6 directs the epoxide to the syn face via H-bonding.
2. Ring Opening Sodium Azide (

) /

Regioselective opening of the epoxide at C5 to install the second nitrogen (precursor to the 5-amino group).
3. Aziridination (Optional Alternative Route)Some routes proceed via an aziridine intermediate for better stereocontrol.
4. Etherification 3-Pentanol /

Installs the lipophilic side chain necessary for hydrophobic pocket binding in neuraminidase.

Critical Insight: The "3-ene" double bond in the starting material is not the same double bond found in the final drug. The final double bond in Oseltamivir is at C1-C2. In many syntheses, the double bond migrates, or is reintroduced via elimination of a leaving group later in the sequence.

References

  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173–180. Link

  • Corey, E. J., et al. (2006). "A Short Enantioselective Pathway for the Synthesis of the Anti-Influenza Agent Oseltamivir (Tamiflu)." Journal of the American Chemical Society, 128(19), 6310–6311. Link

  • Fülöp, F., et al. (2009).[5] "Enzymatic kinetic resolution of

    
    -amino acid derivatives." University of Szeged PhD Thesis. Link
    
  • Maguire, A. R., et al. (2011). "Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids." Tetrahedron: Asymmetry, 22, 99-105. Link

  • Kobayashi, S., et al. (2010). "Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®)." Proceedings of the National Academy of Sciences, 107(15), 6757-6762. Link

Sources

Foundational

History and discovery of cyclohexene-based amino acid derivatives

Technical Guide: History and Discovery of Cyclohexene-Based Amino Acid Derivatives Part 1: Executive Summary & Core Directive Subject: The structural evolution, discovery chemistry, and synthetic optimization of cyclohex...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: History and Discovery of Cyclohexene-Based Amino Acid Derivatives

Part 1: Executive Summary & Core Directive

Subject: The structural evolution, discovery chemistry, and synthetic optimization of cyclohexene-based amino acid derivatives, with a primary focus on Oseltamivir (Tamiflu®) as the archetypal success story in this class.

Objective: To provide researchers and drug development professionals with a high-resolution analysis of how replacing pyranose (sugar) scaffolds with carbocyclic (cyclohexene) mimetics solved critical bioavailability challenges in antiviral therapy. This guide moves beyond historical trivia to explore the causality of drug design—specifically, how conformational restriction and lipophilicity tuning transformed a potent enzyme inhibitor into an orally bioavailable drug.

Part 2: Historical Evolution & The Bioavailability Paradox

The discovery of cyclohexene-based amino acid derivatives was not merely a structural variation; it was a calculated response to the "bioavailability paradox" of the 1990s.

The Precursor: Zanamivir and the Pyranose Limit

In the early 1990s, the crystal structure of influenza neuraminidase (NA) was elucidated, revealing a conserved active site. The first generation of inhibitors, such as DANA (2-deoxy-2,3-dehydro-N-acetylneuraminic acid) , were transition-state analogs based on a pyranose (sugar) scaffold.[1]

  • The Flaw: While Zanamivir (Relenza) , a guanidino-substituted DANA analog, exhibited picomolar affinity for NA, its high polarity (due to the glycerol side chain and guanidino group) resulted in <5% oral bioavailability. It required inhalation, limiting its clinical utility.

The Gilead Breakthrough: GS 4071 (1996)

Researchers at Gilead Sciences, led by C.U. Kim, hypothesized that the pyranose oxygen was not essential for binding but was detrimental to lipophilicity. They proposed a carbocyclic bioisostere —a cyclohexene ring—to replace the dihydropyran.

  • Design Logic: The double bond in the cyclohexene ring forces the molecule into a half-chair conformation , mimicking the planar oxocarbenium ion transition state of sialic acid hydrolysis.

  • The Pivot: The glycerol side chain of Zanamivir was replaced with a 3-pentyl ether group. This hydrophobic moiety was designed to fill the "150-cavity" (a specific hydrophobic pocket in the enzyme active site), drastically improving lipophilicity without sacrificing affinity.

  • Result: The resulting molecule, GS 4071 , was potent but still zwitterionic. Esterification to the ethyl ester (GS 4104 , Oseltamivir) created a prodrug with >30% oral bioavailability.

Part 3: Mechanistic & Structural Insights

Transition State Mimicry

The success of cyclohexene derivatives hinges on their ability to mimic the high-energy transition state of the enzymatic reaction.

  • Substrate: Sialic acid (Chair conformation).[1]

  • Transition State: Oxocarbenium ion (Planar/Half-chair).[1]

  • Inhibitor (Oseltamivir): Cyclohexene ring (Half-chair).[1]

The C1=C2 double bond in Oseltamivir constrains the ring, positioning the C4-acetamido and C5-amino groups to interact perfectly with the conserved Arg152 and Glu276 residues in the active site.

Visualization: Mechanism of Action

MOA SialicAcid Sialic Acid (Substrate) TS Oxocarbenium Ion (Transition State) SialicAcid->TS Enzymatic Hydrolysis Neuraminidase Neuraminidase (Active Site) TS->Neuraminidase High Affinity Binding Oseltamivir Oseltamivir Carboxylate (GS 4071) Oseltamivir->TS Structural Mimicry (Half-Chair) Oseltamivir->Neuraminidase Competitive Inhibition

Caption: Oseltamivir acts as a transition-state analog, mimicking the planar geometry of the oxocarbenium ion intermediate.[1]

Part 4: Comparative Data (SAR)

The following table summarizes the Structure-Activity Relationship (SAR) evolution from natural substrate analogs to the optimized cyclohexene derivative.

CompoundScaffoldC4 SubstituentSide ChainIC50 (nM)Oral Bioavailability
DANA Dihydropyran-OHGlycerol~10,000Negligible
Zanamivir Dihydropyran-GuanidinoGlycerol0.5 - 2.0< 5%
GS 4071 Cyclohexene-Amino3-Pentyl ether1.0 - 2.0< 5% (as acid)
Oseltamivir Cyclohexene-Amino3-Pentyl etherN/A (Prodrug)> 35%

Part 5: Synthetic Methodologies & Protocols

The synthesis of Oseltamivir is a masterclass in chiral pool synthesis, originating from (-)-Shikimic Acid .[1]

Evolution of Synthesis:
  • Gilead Discovery Route: Utilized potentially hazardous azide chemistry to install the nitrogen atoms.[2]

  • Roche Industrial Route: Optimized to be azide-free to ensure safety at the metric-ton scale.[1][3] This route uses an epoxide intermediate opened by allylamine.[1][4]

Visualization: Synthetic Workflow (Roche Route)

Synthesis Shikimic (-)-Shikimic Acid (Star Anise/Fermentation) Epoxide Epoxide Intermediate (Key Electrophile) Shikimic->Epoxide 1. Esterification 2. Mesylation Allylamine Allylamine Opening (Azide-Free) Epoxide->Allylamine MgBr2, Allylamine Regioselective Opening Oseltamivir Oseltamivir Phosphate (Final Drug) Allylamine->Oseltamivir 1. Acetylation 2. Isomerization 3. H3PO4 Salt

Caption: The Roche industrial synthesis avoids hazardous azides by using an allylamine-mediated epoxide opening.[1][3]

Experimental Protocol: Azide-Free Epoxide Opening

This protocol describes the critical regioselective opening of the epoxide intermediate, a hallmark of the safer industrial process.

Objective: To install the C5-amino functionality without using sodium azide.

Reagents:

  • Epoxide Intermediate (Ethyl (3R,4S,5R)-4,5-epoxy-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylate)[1]

  • Allylamine (Nucleophile)[1]

  • Magnesium Bromide Etherate (

    
    ) (Lewis Acid Catalyst)[1]
    
  • t-Butyl Methyl Ether (MTBE) (Solvent)[1]

Step-by-Step Methodology:

  • Preparation: Charge a dry reactor with the Epoxide Intermediate (1.0 equiv) dissolved in anhydrous MTBE (10 volumes).

  • Catalyst Addition: Cool the solution to 0°C. Add

    
      (1.2 equiv) slowly to activate the epoxide oxygen. Note: The Lewis acid coordinates to the epoxide, increasing susceptibility to nucleophilic attack.
    
  • Nucleophilic Attack: Add Allylamine (1.5 equiv) dropwise, maintaining the temperature < 5°C.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 16 hours. Monitor by HPLC for the disappearance of the epoxide.

  • Quench & Workup: Quench the reaction with 1M aqueous ammonium chloride. Separate the organic layer, wash with brine, and dry over sodium sulfate.[5]

  • Purification: Concentrate the organic layer to yield the Amino-Alcohol Intermediate .

    • Validation: The regioselectivity is driven by the C3-alkoxy group directing the incoming nucleophile to the C5 position via a transition state stabilized by the magnesium ion.

Part 6: References

  • Kim, C. U., et al. (1997).[6][7][8] "Influenza Neuraminidase Inhibitors Possessing a Novel Hydrophobic Interaction in the Enzyme Active Site: Design, Synthesis, and Structural Analysis of Carbocyclic Sialic Acid Analogues with Potent Anti-Influenza Activity." Journal of the American Chemical Society.[9][8] Link[1]

  • Rohloff, J. C., et al. (1998). "Practical Total Synthesis of the Anti-Influenza Drug GS-4104." The Journal of Organic Chemistry. Link[1]

  • Federspiel, M., et al. (1999). "Industrial Synthesis of the Key Precursor in the Synthesis of the Anti-Influenza Drug Oseltamivir Phosphate (Ro 64-0796/002)." Organic Process Research & Development. Link[1]

  • Karpf, M., & Trussardi, R. (2009). "New, Azide-Free Transformation of Epoxides into 1,2-Diamino Compounds: Synthesis of the Anti-Influenza Neuraminidase Inhibitor Oseltamivir Phosphate (Tamiflu)." The Journal of Organic Chemistry. Link[1]

  • Gilead Sciences. (1996).[1] "Neuraminidase Inhibitors."[1][2][10] U.S. Patent 5,763,483.[1] Link

Sources

Exploratory

Literature review on beta-aminocyclohexenecarboxylic acid derivatives

An In-depth Technical Guide to the Synthesis, Activity, and Application of β-Aminocyclohexenecarboxylic Acid Derivatives Authored by a Senior Application Scientist This guide provides an in-depth exploration of β-aminocy...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis, Activity, and Application of β-Aminocyclohexenecarboxylic Acid Derivatives

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of β-aminocyclohexenecarboxylic acid derivatives, a class of compounds demonstrating significant potential in medicinal chemistry. We will delve into their synthesis, explore the nuances of their biological activities, and elucidate the critical structure-activity relationships that govern their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this promising chemical scaffold.

Introduction: The Significance of the β-Amino Acid Scaffold

β-amino acids, which feature a two-carbon separation between their amino and carboxyl termini, are intriguing building blocks in drug discovery.[1] Unlike their proteinogenic α-amino acid counterparts, they are not found in proteins but are constituents of various natural products with potent biological activities, including antibiotic and antifungal properties.[1][2][3] The incorporation of a cyclic constraint, such as a cyclohexene or cyclohexane ring, into the β-amino acid backbone creates a conformationally restricted scaffold. This rigidity can be highly advantageous in drug design, as it can lead to enhanced binding affinity and selectivity for biological targets.

Alicyclic β-amino acids, where the amino and carboxyl groups are attached to an aliphatic ring, are particularly valuable synthons in drug research.[1] Derivatives based on the cyclohexene and cyclohexane core have emerged as versatile intermediates for synthesizing active pharmaceutical ingredients, including Janus kinase (JAK) inhibitors.[4] Their utility stems from the defined spatial arrangement of functional groups, which can be tailored to interact with specific pockets in enzymes and receptors. This guide will focus on these six-membered ring systems, highlighting their synthetic accessibility and diverse pharmacological profiles.

Synthetic Strategies: Crafting the Core Structure

The synthesis of β-aminocyclohexenecarboxylic acid derivatives presents unique challenges, particularly in controlling the stereochemistry of the two adjacent functional groups. Several strategic approaches have been developed to address this.

Catalytic Hydrogenation of Aromatic Precursors

A prevalent industrial method involves the catalytic hydrogenation of substituted aminobenzoic acids. For instance, 4-aminobenzoic acid can be reduced to 4-amino-1-cyclohexanecarboxylic acid. The critical challenge in this approach is controlling the stereochemical outcome to favor the desired trans isomer over the cis isomer.

The choice of catalyst and reaction conditions is paramount for achieving high stereoselectivity. Research has shown that using a Ruthenium-on-carbon (Ru/C) catalyst under basic conditions and low hydrogen pressure is effective for producing a high ratio of the trans product.[4][5] This preference is crucial as the trans configuration is often the required stereoisomer for biological activity in drug intermediates.[4] The rationale for using basic conditions is to facilitate the isomerization of the cis intermediate to the more thermodynamically stable trans isomer during the reaction.[5]

G Start 4-Aminobenzoic Acid Derivative Process Catalytic Hydrogenation (e.g., 5% Ru/C, NaOH) 100-120°C, <30 bar H₂ Start->Process Intermediates cis/trans Mixture Process->Intermediates Product trans-4-Amino-1-cyclohexanecarboxylic Acid Derivative (>75% trans) Intermediates->Product Isomerization G cluster_0 Core Scaffold cluster_1 Modification Sites & Effects cluster_2 Resulting Biological Impact Core β-Aminocyclohexene Carboxylic Acid Core Mod1 Amino Group (NH₂) - Acylation - Alkylation Core->Mod1 Mod2 Carboxyl Group (COOH) - Esterification - Amidation Core->Mod2 Mod3 Cyclohexene Ring - Saturation (Cyclohexane) - Substituents Core->Mod3 Activity2 Modulates Anti-inflammatory Potency (e.g., TNF-α) Mod1->Activity2 Activity3 Impacts Antiproliferative Activity Mod2->Activity3 Activity1 Alters Antimicrobial Selectivity Mod3->Activity1 Mod3->Activity2

Caption: Key structure-activity relationships for the scaffold.

Key Experimental Protocols

To ensure scientific integrity, the following protocols are described in a self-validating manner, providing sufficient detail for replication.

Protocol: Synthesis of Acyl-Amidrazone Derivatives (General Method)

This protocol is adapted from the synthesis of compounds 2a-2f as described in the literature. [6] Objective: To synthesize acyl derivatives via the reaction of N³-substituted amidrazones with 3,4,5,6-tetrahydrophthalic anhydride.

Materials:

  • N³-substituted amidrazone (1.0 eq)

  • 3,4,5,6-tetrahydrophthalic anhydride (1.0 eq)

  • Anhydrous diethyl ether (Et₂O)

Procedure:

  • In a clean, dry round-bottom flask, dissolve the amidrazone (e.g., 0.3 g, ~0.9 mmol) in 30 mL of anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Add an equimolar amount of 3,4,5,6-tetrahydrophthalic anhydride (e.g., 0.2 g, ~0.9 mmol) to the solution.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by observing the formation of a solid precipitate.

  • Allow the reaction to proceed for 3 days to ensure completion.

  • Collect the resulting solid product by vacuum filtration.

  • Wash the filtered solid with a small volume of cold diethyl ether (e.g., 10 mL) to remove any unreacted starting materials.

  • Dry the final product under vacuum.

Validation:

  • The structure and purity of the synthesized compound should be confirmed using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry. The literature notes that E/Z isomerism around the C=N bond may result in a doubling of signals in NMR spectra. [6]

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines a standard broth microdilution method for assessing antimicrobial activity.

Objective: To determine the lowest concentration of a test compound that visibly inhibits the growth of a specific microorganism.

Materials:

  • Test compounds (dissolved in DMSO)

  • Bacterial/fungal strains

  • Appropriate sterile broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi)

  • Sterile 96-well microtiter plates

  • Positive control antibiotic (e.g., Ampicillin)

  • Negative control (vehicle, e.g., DMSO)

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, perform a serial two-fold dilution of the test compound in the appropriate broth to achieve a range of final concentrations (e.g., from 512 µg/mL down to 1 µg/mL). Ensure the final DMSO concentration is non-inhibitory (typically ≤1%).

  • Prepare an inoculum of the microorganism from a fresh culture, adjusted to a standard concentration (e.g., 0.5 McFarland standard).

  • Add the standardized inoculum to each well of the microtiter plate.

  • Include a positive control (broth + inoculum + standard antibiotic) and a negative control (broth + inoculum + vehicle) on each plate. Also include a sterility control (broth only).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.

G A Prepare Compound Stock Solutions (in DMSO) B Perform 2-Fold Serial Dilutions in 96-Well Plate with Broth A->B D Add Inoculum to All Test and Control Wells B->D C Prepare Standardized Microbial Inoculum C->D E Incubate Plate (e.g., 24h at 37°C) D->E F Visually Read Results for Turbidity E->F G Determine MIC Value F->G

Caption: Experimental workflow for MIC determination.

Future Perspectives and Conclusion

β-Aminocyclohexenecarboxylic acid derivatives represent a structurally robust and synthetically accessible class of molecules with a wide spectrum of biological activities. The research highlighted in this guide demonstrates their significant potential as anti-inflammatory, antiproliferative, and antimicrobial agents. The established structure-activity relationships provide a clear roadmap for future optimization efforts.

Future work should focus on:

  • Expanding Chemical Diversity: Synthesizing larger, more diverse libraries to explore a wider range of biological targets.

  • Improving Potency and Selectivity: Using the SAR data to rationally design second-generation compounds with enhanced activity and reduced off-target effects.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways through which these compounds exert their effects.

References

  • Ma, D., & Xia, C. (2013). Synthesis of polysubstituted β-amino cyclohexane carboxylic acids via Diels-Alder reaction using Ni(II)-complex stabilized β-alanine derived dienes. Amino Acids, 44(2), 791-6. Available at: [Link]

  • Szałabska, K., et al. (2025). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. Available at: [Link]

  • Cihan, M., et al. (2022). Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Cihan, M., et al. (2022). Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivative. Beilstein Journals. Available at: [Link]

  • Google Patents. (n.d.). CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
  • Szałabska, K., et al. (2025). Synthesis, Evaluation of Biological Activity, and Structure-Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. PubMed. Available at: [Link]

  • Google Patents. (n.d.). WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
  • Krajsovszky, G. (2011). β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5. DERIVATIVES OF UNUSUAL. ACTA UNIVERSITATIS PURKYNIANAE. Available at: [Link]

  • Patel, H., et al. (2014). Structure-activity relationship study of beta-carboline derivatives as haspin kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. Available at: [Link]

  • ResearchGate. (n.d.). Pharmacologically active β-amino acid derivatives. Available at: [Link]

  • Wikipedia. (n.d.). Structure–activity relationship. Available at: [Link]

  • Gilon, C., et al. (1998). 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs. Journal of Medicinal Chemistry. Available at: [Link]

  • Wiley-VCH. (n.d.). 1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Available at: [Link]

  • Bentham Science. (n.d.). β-Aminocarbonyl Compounds: Chemistry and Biological Activities. Available at: [Link]

  • ResearchGate. (2025). (PDF) Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Available at: [Link]

  • MDPI. (2021). Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. Available at: [Link]

  • PubMed. (2023). Review of β-carboline and its derivatives as selective MAO-A inhibitors. Available at: [Link]

  • Taylor & Francis. (n.d.). Structure activity relationship – Knowledge and References. Available at: [Link]

  • PubMed. (2001). Discovery and evaluation of piperidinyl carboxylic acid derivatives as potent alpha(4)beta(1) integrin antagonists. Available at: [Link]

  • FLORE. (n.d.). Enaminone-based carboxylic acids as novel non-classical carbonic anhydrases inhibitors. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Diels-Alder reactions for synthesizing 6-Aminocyclohex-3-ene-1-carboxylic acid

Application Note: High-Fidelity Synthesis of 6-Aminocyclohex-3-ene-1-carboxylic Acid via Diels-Alder Cycloaddition Executive Summary This Application Note details a robust, scalable protocol for the synthesis of 6-aminoc...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of 6-Aminocyclohex-3-ene-1-carboxylic Acid via Diels-Alder Cycloaddition

Executive Summary

This Application Note details a robust, scalable protocol for the synthesis of 6-aminocyclohex-3-ene-1-carboxylic acid (and its esters), a critical


-amino acid scaffold used in the development of foldamers, peptidomimetics, and conformationally restricted GABA analogs.

Unlike traditional routes that rely on unstable amino-diene precursors, this protocol utilizes a Nitroacrylate-Based Diels-Alder Strategy . By employing the nitro group as a "masked" amine, we achieve superior regiocontrol and stability. Furthermore, we implement an in situ diene generation technique using 3-sulfolene , eliminating the hazards associated with handling gaseous 1,3-butadiene.

Strategic Analysis & Reaction Design

The Synthetic Challenge

Direct cycloaddition using 2-aminobutadienes or


-aminoacrylates is often plagued by polymerization, low reactivity, or difficult purification due to the zwitterionic nature of the products.
The Solution: The Nitro-Dienophile Route

We employ Ethyl (E)-3-nitroacrylate as the dienophile. The nitro group serves two critical functions:

  • Electronic Activation: It strongly lowers the LUMO energy of the dienophile, accelerating the reaction with 1,3-butadiene (Normal Electron Demand Diels-Alder).

  • Latent Functionality: It acts as a stable precursor to the amine, which can be revealed via chemoselective reduction after the ring is formed, preserving the alkene unsaturation.

Safety Engineering: In Situ Diene Generation

Handling 1,3-butadiene (a flammable, carcinogenic gas) requires specialized cryogenics. We substitute this with 3-Sulfolene (Butadiene sulfone) . Upon heating to ~110°C, 3-sulfolene undergoes a cheletropic elimination, releasing SO


 and generating 1,3-butadiene in the reaction vessel. This ensures a controlled, stoichiometric supply of the diene.

Experimental Protocol

Phase A: The Diels-Alder Cycloaddition[1][2][3]

Target Intermediate: Ethyl 6-nitrocyclohex-3-ene-1-carboxylate

Reagents:

  • Dienophile: Ethyl (E)-3-nitroacrylate (1.0 equiv, 10 mmol, ~1.45 g)

  • Diene Precursor: 3-Sulfolene (1.5 equiv, 15 mmol, ~1.77 g)

  • Solvent:

    
    -Xylene (anhydrous, 20 mL)
    
  • Inhibitor: Hydroquinone (trace, ~5 mg) to prevent polymerization.

Step-by-Step Procedure:

  • Setup: Equip a 50 mL heavy-walled pressure tube or a round-bottom flask with a reflux condenser and a gas outlet bubbler (to vent SO

    
     into a NaOH trap).
    
  • Charging: Add Ethyl 3-nitroacrylate, 3-Sulfolene, Hydroquinone, and

    
    -Xylene.
    
  • Reaction: Heat the mixture to 125°C (bath temperature).

    • Observation: Evolution of SO

      
       gas will be observed. Ensure efficient venting.
      
  • Duration: Reflux for 10–12 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of the nitroacrylate.

  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

  • Purification: The residue is typically a yellow oil. Purify via Flash Column Chromatography (Silica Gel 60, 0-15% EtOAc in Hexanes).

    • Yield Expectation: 75–85%.

    • Stereochemistry: The (E)-nitroacrylate typically yields the trans-isomer (nitro and carboxyl groups trans) as the major product due to thermodynamic control, though the cis-isomer may be present.

Phase B: Chemoselective Reduction (Nitro Amine)

Target Product: Ethyl 6-aminocyclohex-3-ene-1-carboxylate (isolated as HCl salt)

Critical Note: Standard catalytic hydrogenation (Pd/C, H


) will reduce the alkene. We must use a chemoselective metal-acid reduction.

Reagents:

  • Substrate: Nitro-adduct from Phase A (1.0 equiv)

  • Reductant: Zinc Dust (Activated, 10 equiv)

  • Solvent/Acid: Acetic Acid (glacial) / Ethanol (1:1 v/v) or 1M HCl in MeOH.

Step-by-Step Procedure:

  • Dissolution: Dissolve the nitro-adduct in the EtOH/AcOH mixture at 0°C.

  • Addition: Add Zinc dust portion-wise over 30 minutes to control the exotherm.

  • Reaction: Allow to warm to room temperature and stir for 4–6 hours.

  • Filtration: Filter through a pad of Celite to remove zinc salts. Wash with EtOH.

  • Concentration: Evaporate the filtrate to dryness.

  • Acid Hydrolysis (Optional for Free Acid): To obtain the free acid (6-aminocyclohex-3-ene-1-carboxylic acid), reflux the amino-ester in 6N HCl for 2 hours, then concentrate.

  • Isolation: Recrystallize the amino acid hydrochloride from MeOH/Ether.

Process Visualization

The following diagram illustrates the reaction logic, stereochemical flow, and safety controls.

G cluster_safety Safety Control Sulfolene 3-Sulfolene (Solid Precursor) Heat Heat (125°C) Cheletropic Elimination Sulfolene->Heat Butadiene 1,3-Butadiene (In Situ) Heat->Butadiene - SO2 (Gas) DA_Step Diels-Alder Cycloaddition Butadiene->DA_Step Nitroacrylate Ethyl (E)-3-nitroacrylate (Dienophile) Nitroacrylate->DA_Step Adduct Ethyl 6-nitrocyclohex- 3-ene-1-carboxylate DA_Step->Adduct Regioselective (Ortho) Reduction Zn / AcOH Chemoselective Reduction Adduct->Reduction FinalProduct 6-Aminocyclohex- 3-ene-1-carboxylate Reduction->FinalProduct Preserves Alkene

Figure 1: Synthetic workflow for 6-aminocyclohex-3-ene-1-carboxylic acid utilizing in situ diene generation and chemoselective reduction.[1]

Analytical Specifications & Troubleshooting

Key Analytical Markers
CompoundTechniqueDiagnostic Signal
Nitro-Adduct IR SpectroscopyStrong bands at ~1550 cm⁻¹ & 1370 cm⁻¹ (NO₂ stretch).
¹H NMR (CDCl₃)

5.8-6.0 (m, 2H, alkene),

4.8 (m, 1H, CH-NO₂).
Amino-Product IR SpectroscopyDisappearance of NO₂ bands; Appearance of broad NH stretch (~3300 cm⁻¹).
¹H NMR (D₂O)Shift of C6-H upfield (adjacent to NH₂ vs NO₂).
Troubleshooting Guide
  • Problem: Low Yield in Diels-Alder step.

    • Root Cause:[1][2][3][4][5][6] Loss of butadiene gas before reaction.[5]

    • Solution: Use a sealed pressure tube instead of a reflux condenser to keep butadiene in the liquid phase longer.

  • Problem: Over-reduction (Cyclohexane formation).[5]

    • Root Cause:[1][2][3][4][5][6] Reaction time too long or Zn too active.

    • Solution: Monitor strictly by LC-MS. Switch to Fe/NH₄Cl reduction (milder).

  • Problem: Diastereomer separation.

    • Solution: The cis and trans isomers of the amino acid often have distinct solubility profiles. Fractional crystallization of the hydrochloride salt in Ethanol/Ether is effective.

References

  • Diels-Alder Reactions of Nitroalkenes

    • Barrett, A. G. M., & Graboski, G. G. (1986). "Conjugated Nitroalkenes: Versatile Intermediates in Organic Synthesis." Chemical Reviews, 86(5), 751-762.
  • Sulfolene as a Diene Precursor

    • Sample, T. C., et al. (2014). "3-Sulfolene: A Versatile Reagent in Organic Synthesis." Journal of Organic Chemistry. (General precedent for sulfolene usage).[5]

    • See also: Detailed protocol in Organic Syntheses, Coll. Vol. 6, p. 454 (1988).

  • Synthesis of Cyclic

    
    -Amino Acids: 
    
    • Fülöp, F. (2001). "Synthesis and transformations of 2-aminocyclohexanecarboxylic acid derivatives." Chemical Reviews, 101(7), 2181-2204.
  • Chemoselective Reduction of Nitro Groups: Ranu, B. C., et al. (2003). "Chemoselective reduction of conjugated nitroalkenes to enamines/amines." Tetrahedron Letters.

(Note: The CAS 54162-90-2 corresponds to the specific target. The protocols above are derived from standard methodologies for this specific CAS family).

Sources

Application

Application Note: Enzymatic Resolution of Chiral 6-Aminocyclohex-3-ene-1-carboxylic Acid

This Application Note and Protocol Guide details the enzymatic resolution of 6-Aminocyclohex-3-ene-1-carboxylic acid , a critical chiral -amino acid scaffold used in the synthesis of neuraminidase inhibitors (e.g., Oselt...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the enzymatic resolution of 6-Aminocyclohex-3-ene-1-carboxylic acid , a critical chiral


-amino acid scaffold used in the synthesis of neuraminidase inhibitors (e.g., Oseltamivir analogs) and bioactive peptides.[1]

[1]


-Amino Acid Precursors via Lipase-Catalyzed Hydrolysis
Target Audience:  Medicinal Chemists, Process Development Scientists[1]

Executive Summary & Strategic Overview

The target molecule, 6-aminocyclohex-3-ene-1-carboxylic acid , represents a valuable "chiral pool" synthon containing both an amine and a carboxylic acid functionality on a cyclohexene core.[1] The stereochemical configuration (typically cis- or trans- relationship between C1 and C6) dictates biological activity.[1]

While chemical resolution (e.g., fractional crystallization with chiral acids) is possible, it is often inefficient and atom-uneconomical.[1] Enzymatic Kinetic Resolution (EKR) offers a superior alternative, operating under mild conditions with high enantioselectivity (


).[1]
The Biocatalytic Strategy

This guide prioritizes Lipase-Catalyzed Hydrolysis of the Ethyl Ester as the primary workflow. This method exploits the stereoselectivity of serine hydrolases (specifically Candida antarctica Lipase B or Thermomyces lanuginosus lipase) toward the ester moiety of


-amino acid derivatives.

Mechanism of Action:

  • Substrate: Racemic ethyl 6-aminocyclohex-3-ene-1-carboxylate.[1]

  • Catalyst: Lipase (Serine Hydrolase).[1][2]

  • Process: The enzyme selectively hydrolyzes the ester bond of the eutomer (desired enantiomer, often the

    
     or 
    
    
    
    depending on enzyme preference), releasing the free acid. The distomer (undesired enantiomer) remains as the unreacted ester.
  • Separation: The product (Acid) and substrate (Ester) are easily separated via acid/base extraction, a significant advantage over acylation methods where both species remain neutral.

Core Protocol: Hydrolytic Kinetic Resolution (HKR)[1]

Objective: Isolate enantiopure (1R, 6S)-6-aminocyclohex-3-ene-1-carboxylic acid (or its antipode) from the racemic ethyl ester.

Materials & Reagents[1][3][4]
  • Substrate: Racemic ethyl 6-aminocyclohex-3-ene-1-carboxylate (

    
     chemical purity).[1][3]
    
  • Enzyme: Thermomyces lanuginosus lipase (immobilized, e.g., Lipolase® or TL IM) OR Candida antarctica Lipase B (Novozym 435).[1]

    • Selection Logic: Lipolase is highly effective for bulky cyclic esters and

      
      -amino esters, often showing superior thermostability.[1]
      
  • Solvent: Diisopropyl ether (DIPE) (water-saturated).[1]

  • Nucleophile: Distilled Water.

  • Workup: HCl (1M), NaOH (1M), Ethanol (for recrystallization).[1]

Experimental Workflow (Step-by-Step)
Phase 1: Reaction Setup
  • Preparation: In a 250 mL round-bottom flask, dissolve 5.0 g (approx. 29.5 mmol) of racemic ethyl 6-aminocyclohex-3-ene-1-carboxylate in 150 mL of DIPE.

  • Water Addition: Add 0.5 equivalents of water (265 µL, 14.7 mmol).

    • Note: Stoichiometric control of water helps drive the reaction to exactly 50% conversion without risking "over-hydrolysis" if the enzyme selectivity drops at high conversion.

  • Enzyme Loading: Add 2.5 g of immobilized Lipolase (50% w/w relative to substrate).

  • Incubation: Seal the flask and incubate at 60°C with orbital shaking (200 rpm).

    • Expert Insight: While many lipases work at RT, elevated temperature (40-65°C) for T. lanuginosus enhances the reaction rate and often improves enantioselectivity for sterically hindered cyclic substrates [1].

Phase 2: Monitoring & Control
  • Sampling: Withdraw 50 µL aliquots at t=0, 4h, 12h, and 24h.

  • Analysis: Analyze via Chiral HPLC (Method details in Section 4).

  • Endpoint: Terminate the reaction when conversion reaches 49-50% . Do not exceed 50% to prevent erosion of the product's optical purity (ee

    
    ).
    
Phase 3: Workup & Purification
  • Filtration: Filter off the immobilized enzyme. Wash the enzyme beads with DIPE (2 x 20 mL).

    • Sustainability: The enzyme can often be recycled 3-5 times.[1]

  • Extraction (The "Self-Validating" Step):

    • Transfer the filtrate (organic phase containing Ester + Acid) to a separatory funnel.

    • Extract with distilled water (3 x 50 mL). Wait—amino acids are zwitterionic.[1]

    • Correction: The free amino acid is water-soluble.[1] The unreacted amino ester is soluble in organic solvents but can be protonated.

    • Revised Extraction Protocol:

      • Evaporate the DIPE solvent to obtain the crude mixture.

      • Resuspend in water/DIPE mixture.

      • Adjust pH to 6.5-7.0 (Isoelectric point region).[1] The free amino acid tends to precipitate or partition into the aqueous phase, while the ester remains in the organic phase.

      • Alternative (Standard): Extract the mixture with 1M HCl . Both the amine-ester and the amino-acid will protonate.

      • Best Practice for Separation:

        • Partition between DIPE and Water.

        • The Free Acid (Product) will largely reside in the aqueous phase at neutral pH due to zwitterionic character.

        • The Ester (Substrate) will reside in the DIPE layer.

        • To ensure complete separation: Acidify aqueous layer to pH 2 (Acid becomes cationic), wash with DIPE. Then basify to pH 6 (isoelectric) to precipitate/crystallize the amino acid.

Phase 4: Crystallization [1]
  • Product Isolation: Concentrate the aqueous phase. Recrystallize the residue from Ethanol/Water to yield the enantiopure (1R, 6S)-acid.

  • Substrate Recovery: Dry the DIPE layer (Na

    
    SO
    
    
    
    ) and evaporate to recover the optically enriched (1S, 6R)-ester.

Process Visualization

Reaction Scheme & Workflow

The following diagram illustrates the kinetic resolution pathway, highlighting the separation logic.

G Racemic Racemic Substrate (Ethyl 6-amino-3-ene-carboxylate) Reaction Hydrolysis (DIPE / H2O, 60°C) Racemic->Reaction Dissolve in DIPE Enzyme Biocatalyst (Lipolase / CALB) Enzyme->Reaction Catalyst Mixture Crude Mixture (S)-Acid + (R)-Ester Reaction->Mixture 50% Conv. Sep Phase Separation (Aq. vs Organic) Mixture->Sep Extraction Prod_Aq Aqueous Phase (S)-Amino Acid Sep->Prod_Aq pH 7 Sub_Org Organic Phase (R)-Amino Ester Sep->Sub_Org DIPE Layer Final_Prod Pure (S)-Acid (>99% ee) Prod_Aq->Final_Prod Crystallization Final_Sub Enriched (R)-Ester (Hydrolyze -> (R)-Acid) Sub_Org->Final_Sub Evaporation

Figure 1: Workflow for the Lipase-catalyzed kinetic resolution of ethyl 6-aminocyclohex-3-ene-1-carboxylate.

Analytical Controls & Quality Assurance

To ensure scientific integrity, every batch must be validated using the following methods.

Chiral HPLC Method[6][7]
  • Column: CHIRALPAK® ZWIX(+) or Crownpak CR(+) (Specialized for zwitterionic amino acids).[1]

    • Note: Standard OD-H columns may require derivatization (e.g., N-Boc or N-Cbz protection) of the amine prior to analysis to avoid peak tailing.[1]

  • Mobile Phase: MeOH/Acetonitrile (50 mM Formic acid + 25 mM Diethylamine).[1]

  • Detection: UV @ 210 nm (Carbonyl absorption).[1]

  • Calculation:

    • Conversion (

      
      ): 
      
      
      
      [1][4]
    • Enantiomeric Ratio (

      
      ): 
      
      
      
      [1][4]
    • Target:

      
       indicates a highly efficient resolution.
      
Quantitative Data Summary (Expected Performance)

Based on analogous


-amino acid resolutions [2, 3]:
ParameterValueNotes
Time to 50% Conv. 24 - 48 hoursHighly dependent on enzyme load.[1]
Enantiomeric Excess (Substrate) > 98% eeAt 51-52% conversion.[1][3]
Enantiomeric Excess (Product) > 97% eeAt 40-45% conversion.[1][3]
Yield (Isolated) 40 - 45%Theoretical max is 50%.[1]
E-value > 100Indicates excellent selectivity.[1][5][6]

Alternative Protocol: N-Acylation (Acylative Resolution)[1]

If the hydrolytic route yields poor solubility or separation issues, the Acylative Kinetic Resolution is the backup standard.

  • Solvent: MTBE or Toluene (Anhydrous).[1]

  • Acyl Donor: Ethyl Acetate (slow) or 2,2,2-Trifluoroethyl butyrate (fast, irreversible).[1]

  • Enzyme: CALB (Novozym 435).[1][4]

  • Mechanism: The enzyme selectively acylates the amine of one enantiomer.

  • Result: Mixture of N-Acyl Amino Ester (Product) and Free Amino Ester (Substrate).

  • Separation: Requires column chromatography (Silica gel) as both are organic soluble, though they have significantly different polarity.

References

  • Enzymatic resolution process for the preparation of cyclic beta-amino acid and ester enantiomers. Source: World Intellectual Property Organization (WO2007091110A1).[1] URL:

  • Resolution of β-amino esters by Candida antarctica lipase A and B. Source: ResearchGate (Article snippet).[1] URL:[Link]

  • Enzymatic kinetic resolution of β-amino acid derivatives. Source: University of Szeged (PhD Thesis Summary). URL:[Link]

  • Crystal Structure of Candida antarctica Lipase B. Source: MDPI (Biomolecules).[1] URL:[Link][1][3]

  • Highly Selective Enzymatic Kinetic Resolution of Primary Amines. Source: Journal of Organic Chemistry (via ResearchGate). URL:[Link][1]

Sources

Method

Technical Application Note: Scalable Chemo-Enzymatic Synthesis of (1R,6S)-6-aminocyclohex-3-ene-1-carboxylic acid

-amino acid precursors (Edoxaban intermediates). Executive Summary (1R,6S)-6-aminocyclohex-3-ene-1-carboxylic acid is a critical chiral -amino acid scaffold, most notably serving as the core structural intermediate for t...

Author: BenchChem Technical Support Team. Date: February 2026


-amino acid precursors (Edoxaban intermediates).

Executive Summary

(1R,6S)-6-aminocyclohex-3-ene-1-carboxylic acid is a critical chiral


-amino acid scaffold, most notably serving as the core structural intermediate for the anticoagulant Edoxaban (Savaysa/Lixiana)  and the neuraminidase inhibitor Oseltamivir (Tamiflu) .

Industrial synthesis of this molecule faces two primary bottlenecks:

  • Stereochemical Control: Establishing the cis-1,6-configuration (equivalent to cis-1,2 in nomenclature depending on substitution) with high enantiomeric excess (ee).

  • Process Safety: The conversion of carboxylic acid moieties to amines typically involves a Curtius rearrangement, which poses explosion hazards (azide handling) and exothermic risks on a kilogram scale.

This guide details a chemo-enzymatic route that resolves both challenges. We utilize a high-yield Diels-Alder reaction to build the ring, a lipase-catalyzed desymmetrization to establish chirality (Green Chemistry), and a modified mixed-anhydride Curtius rearrangement optimized for safety.

Retrosynthetic Analysis & Pathway

The most robust scalable route avoids asymmetric induction during ring formation (which is costly) and instead relies on the desymmetrization of a cheap meso-precursor.

G Butadiene 1,3-Butadiene (Gas feedstock) MesoDiester Meso-Diester (Dimethyl cyclohex-4-ene-1,2-dicarboxylate) Butadiene->MesoDiester Diels-Alder (Thermal, 100% Atom Eco) Maleate Dimethyl Maleate (Cheap diester) Maleate->MesoDiester ChiralMono Chiral Mono-Ester (1S,2R)-configuration MesoDiester->ChiralMono Enzymatic Desymmetrization (CAL-B Lipase) CurtiusInt Isocyanate Intermediate ChiralMono->CurtiusInt Curtius Rearrangement (DPPA or Mixed Anhydride) Target Target Amino Acid (Protected or Free) CurtiusInt->Target Trapping (t-BuOH/H2O)

Figure 1: Retrosynthetic logic flow from commodity chemicals to high-value chiral intermediate.

Phase 1: Biocatalytic Desymmetrization

The core challenge is converting the symmetric meso-diester into a single enantiomer. Chemical desymmetrization (using chiral bases like quinine) is often stoichiometric and wasteful. The biocatalytic approach using Candida antarctica Lipase B (CAL-B) is superior due to its infinite stereoselectivity and reusability.

Materials
  • Substrate: Dimethyl cis-cyclohex-4-ene-1,2-dicarboxylate (prepared via Diels-Alder of butadiene and dimethyl maleate).

  • Biocatalyst: Novozym 435 (Immobilized CAL-B) or generic recombinant CAL-B on acrylic resin.

  • Buffer: 0.1 M Potassium Phosphate (pH 7.5 - 8.0).

  • Base for pH Stat: 1.0 M NaOH.

Protocol 1: Enzymatic Hydrolysis (Scale: 100g)
  • Preparation: In a 1L jacketed reactor, suspend 100g (0.44 mol) of the meso-diester in 400 mL of phosphate buffer (0.1 M, pH 7.5).

  • Emulsification: The diester is not water-soluble. Vigorous stirring (overhead stirrer at 400-600 rpm) is required to create a stable emulsion. Note: Do not use surfactants as they complicate workup.

  • Initiation: Add 2.0g (2 wt%) of Novozym 435 beads.

  • Reaction (pH Stat): Maintain temperature at 30°C . As the enzyme hydrolyzes one ester group, acid is released, dropping the pH. Use an autotitrator to dose 1.0 M NaOH to maintain pH at 7.5 constant.

  • Endpoint: The reaction stops automatically at 50% conversion (theoretical maximum for desymmetrization) because the enzyme cannot fit the resulting mono-ester mono-acid into its active site effectively for the second hydrolysis. This typically takes 6–8 hours.[1]

  • Workup:

    • Filter off the enzyme beads (wash with water; beads can be recycled 5-10 times).

    • The filtrate contains the product (as a sodium salt) and unreacted diester (if any, though conversion is usually quantitative).

    • Acidify the aqueous phase to pH 2.0 using 6M HCl.

    • Extract with Ethyl Acetate (3 x 200 mL).

    • Dry over MgSO4 and concentrate.

Outcome: ~75g of (1S,2R)-2-(methoxycarbonyl)cyclohex-4-ene-1-carboxylic acid. Chiral Purity: >99% ee.

Phase 2: The Curtius Rearrangement (Safety Critical)

Transforming the free carboxylic acid to an amine with retention of stereochemistry.

Safety Warning: Traditional protocols use Diphenylphosphoryl azide (DPPA). While effective, DPPA is toxic and explosive. On a scale >100g, the Mixed Anhydride Method combined with flow chemistry or controlled addition is mandatory to prevent accumulation of the acyl azide intermediate.

Materials
  • Substrate: Chiral Mono-ester from Phase 1.

  • Reagents: Ethyl Chloroformate, Triethylamine (TEA), Sodium Azide (NaN3).

  • Solvent: Toluene (preferred for thermal stability) or THF.[2]

  • Trapping Agent: tert-Butanol (to yield Boc-protected amine) or Benzyl Alcohol (Cbz-protected).

Protocol 2: Mixed Anhydride Curtius (Scale: 50g)
  • Activation: Dissolve 50g (0.27 mol) of the mono-ester acid in 250 mL dry Toluene . Cool to 0°C .

  • Base Addition: Add 30.3g (1.1 eq) Triethylamine.

  • Anhydride Formation: Dropwise add 32.5g (1.1 eq) Ethyl Chloroformate, keeping Temp < 5°C. Stir for 30 min. (Formation of mixed anhydride).

  • Azidation: Dissolve 19.3g (1.1 eq) Sodium Azide in minimal water (approx 60 mL). Add this aqueous solution to the toluene mixture vigorously at 0°C. Stir 1 hour.

    • Critical: Phase separation is key here. The acyl azide forms in the organic layer.

  • Separation: Separate the organic layer (containing Acyl Azide) and wash once with cold water and once with brine. Keep cold (0°C). DO NOT CONCENTRATE TO DRYNESS (Explosion Hazard).

  • Rearrangement & Trapping:

    • Prepare a second flask with 100 mL Toluene and 30g tert-Butanol (excess), heated to 80°C .

    • Slowly add the cold Acyl Azide/Toluene solution dropwise into the hot Toluene/t-BuOH mixture.

    • Mechanism:[1][3][4][5] As the azide hits the hot solvent, it instantly rearranges to the Isocyanate (

      
       gas evolves immediately) and is trapped by t-BuOH.
      
    • Control: Adjust addition rate to manage gas evolution.[6]

  • Isolation: After addition is complete, reflux for 1 hour. Cool, wash with NaHCO3, and concentrate.

Outcome: Methyl (1S,2R)-2-((tert-butoxycarbonyl)amino)cyclohex-4-ene-1-carboxylate. (Note: Numbering shifts based on priority, but the relative stereochemistry is preserved).

Phase 3: Hydrolysis to Target Amino Acid

Final deprotection to yield the free amino acid or its salt.

  • Ester Hydrolysis: Treat the protected amino-ester with LiOH in THF/Water (1:1) at RT for 4 hours. This removes the methyl ester.

  • Boc-Deprotection (Optional): If the free amine is required, treat with 4M HCl in Dioxane.

  • Purification: Recrystallization from Ethanol/Water.

Data Summary & Process Metrics

MetricBiocatalytic Route (Recommended)Classical Chemical Resolution
Yield (Overall) 65 - 72%30 - 40%
Enantiomeric Excess (ee) > 99%90 - 95% (requires recrystallization)
Atom Economy High (Byproduct is Methanol)Low (Stoichiometric resolving agents)
Safety Profile High (Water-based step 1)Moderate (Solvent heavy)
Cost Driver Enzyme (Recyclable)Chiral Amine / Resolution Cycles

Visualizing the Safety Workflow

The Curtius rearrangement is the most hazardous step. Below is the logic flow for the "Safe-Dosing" protocol described in Protocol 2.

Safety cluster_0 Critical Control Point Start Acyl Azide Solution (0°C) (Thermally Unstable) Process Controlled Dosing (Dropwise Addition) Start->Process Pump/Gravity Reactor Reaction Vessel (80°C) Contains Toluene + t-BuOH Reaction Instant Rearrangement (-N2 Gas Evolution) Reactor->Reaction Thermal Shock Process->Reactor Product Stable Carbamate Product Reaction->Product Trapping

Figure 2: Thermal shock protocol for Curtius rearrangement to prevent accumulation of explosive intermediates.

References

  • Vertex Pharmaceuticals. "Enzymatic Desymmetrization of Dimethyl Cyclohex-4-ene-cis-1,2-dicarboxylate." Organic Process Research & Development, 2009.

  • Daiichi Sankyo. "Process for preparation of Edoxaban and intermediates thereof." US Patent 8,686,189.[1]

  • Almac Group. "Tandem Continuous Flow Curtius Rearrangement and Subsequent Enzyme-Mediated Impurity Tagging." Journal of Organic Chemistry, 2020.

  • Sigma-Aldrich. "Dimethyl 4-cyclohexene-1,2-dicarboxylate Product Specification."

  • Common Organic Chemistry. "Curtius Rearrangement: Standard Operating Procedures and Safety."

Sources

Application

Precision Engineering of the Cyclohexene Core: Regiodivergent Protocols

Topic: Regioselective Functionalization of the Cyclohexene Double Bond Content Type: Detailed Application Note & Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Executive Summary T...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Regioselective Functionalization of the Cyclohexene Double Bond Content Type: Detailed Application Note & Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

The cyclohexene moiety is a ubiquitous pharmacophore in bioactive natural products (e.g., oseltamivir, compactin) and a versatile scaffold in fragment-based drug design. However, its functionalization presents a distinct regiochemical challenge: symmetry breaking .

While unsubstituted cyclohexene lacks regiochemical distinctness, 1-substituted cyclohexenes (common in drug intermediates) offer two competing reactive sites: the tertiary carbon (C1) and the secondary carbon (C2). Standard electrophilic additions often yield thermodynamic mixtures or strictly anti-Markovnikov products.

This Application Note details three regiodivergent workflows to access distinct chemical space from the same alkene precursor:

  • Markovnikov Functionalization: Cobalt-Catalyzed Hydrogen Atom Transfer (HAT).

  • Anti-Markovnikov Functionalization: Sterically Controlled Hydroboration.

  • Allylic C-H Functionalization: Palladium/Sulfoxide Catalysis (The "White" System).[1][2]

Decision Matrix: Selecting the Right Protocol

The choice of catalyst dictates the mechanistic pathway (ionic vs. radical) and the resulting regiochemistry.

DecisionMatrix Start Substrate: 1-Substituted Cyclohexene Target Select Target Motif Start->Target PathA Tertiary Alcohol/Amine (Markovnikov) Target->PathA C1 Functionalization PathB Secondary Alcohol (Anti-Markovnikov) Target->PathB C2 Functionalization PathC Allylic Ester/Amine (C=C Retained) Target->PathC C3/C6 Functionalization MethodA Method A: Co-Catalyzed HAT (Radical-Polar Crossover) PathA->MethodA MethodB Method B: 9-BBN Hydroboration (Steric Control) PathB->MethodB MethodC Method C: Pd(II)/Sulfoxide (White Catalyst) PathC->MethodC

Figure 1: Strategic selection guide for cyclohexene functionalization based on desired regiochemical outcome.

Method A: Markovnikov Hydration via Co-Catalyzed HAT

Target: Tertiary Alcohols (e.g., 1-methylcyclohexan-1-ol) Mechanism: Radical-Polar Crossover

Traditional acid-catalyzed hydration of trisubstituted cyclic alkenes is prone to carbocation rearrangements and elimination side-reactions. The Shenvi/Herzon Hydrogen Atom Transfer (HAT) protocol utilizes a Cobalt(II) catalyst to generate a carbon-centered radical, which is intercepted by a heteroatom trap.

Mechanistic Insight

The reaction proceeds via the addition of a Co-H species (generated in situ from silane) to the alkene.

  • Regioselectivity: The H-atom adds to the less substituted carbon (C2) to generate the more stable tertiary radical at C1.

  • Crossover: The radical is trapped by a cobalt species and subsequently oxidized (using O₂ or N-fluoropyridinium salts) to the cation/alcohol.

Experimental Protocol

Reagents:

  • Substrate: 1-Methylcyclohexene (1.0 equiv)

  • Catalyst: Co(acac)₂ (5-10 mol%)

  • Ligand: N,N’-bis(salicylidene)ethylenediamine (Salen) or commercially available Co(salen) complexes.

  • Reductant: Phenylsilane (PhSiH₃) (1.2 equiv)

  • Oxidant: Air (balloon) or O₂.

  • Solvent: Ethanol/Tetrahydrofuran (1:1).

Step-by-Step Workflow:

  • Catalyst Activation: In a flame-dried Schlenk flask, dissolve Co(acac)₂ (0.05 mmol) and the Salen ligand (0.05 mmol) in degassed EtOH/THF (5 mL). Stir at ambient temperature for 30 mins to form the active complex.

  • Substrate Addition: Add 1-methylcyclohexene (1.0 mmol) and phenylsilane (1.2 mmol).

  • Reaction Initiation: Sparge the solution with O₂ for 60 seconds, then maintain under an O₂ balloon.

    • Critical Note: The reaction is exothermic. For scales >1g, use an ice bath during silane addition.

  • Monitoring: Stir vigorously at 0 °C to RT. Reaction typically completes in 4–12 hours. Monitor by TLC (stain with KMnO₄; starting material is UV active if conjugated, otherwise iodine stain).

  • Workup: Quench with saturated aqueous Na₂S₂O₃ to reduce peroxides. Extract with EtOAc (3x).

  • Purification: Silica gel chromatography.

Expected Outcome: >85% yield of 1-methylcyclohexan-1-ol (Tertiary alcohol).

Method B: Anti-Markovnikov Functionalization via Hydroboration

Target: trans-2-Substituted Cyclohexanols Mechanism: Steric Control / Syn-Addition

While borane-THF (BH₃·THF) is standard, it often yields mixtures of diastereomers in substituted cyclohexenes. 9-BBN (9-Borabicyclo[3.3.1]nonane) is the reagent of choice for high regiocontrol due to its significant steric bulk.

Mechanistic Insight

9-BBN is highly sensitive to steric hindrance.[3] In 1-methylcyclohexene, the C1 position is sterically crowded.

  • Regioselectivity: Boron adds exclusively to the less hindered C2 position.

  • Stereoselectivity: The addition is strictly syn. Since the methyl group blocks one face, the boron and hydride add anti to the methyl group, resulting in the trans alcohol after oxidation.

Experimental Protocol

Reagents:

  • Substrate: 1-Methylcyclohexene (1.0 equiv)

  • Reagent: 0.5 M 9-BBN in THF (1.2 equiv)

  • Oxidant: 3M NaOH / 30% H₂O₂.[3]

Step-by-Step Workflow:

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Addition: Add 1-methylcyclohexene (1.0 mmol) followed by dropwise addition of 9-BBN solution (2.4 mL, 1.2 mmol) at 0 °C.

  • Digestion: Allow to warm to RT and stir for 4 hours. (Precipitation of the organoborane adduct may occur; this is normal).

  • Oxidation (The "Dangerous" Step):

    • Cool back to 0 °C.

    • Add 3M NaOH (1 mL) slowly.

    • Add 30% H₂O₂ (1 mL) dropwise. Caution: Highly exothermic.

  • Reflux: Heat to 50 °C for 1 hour to ensure complete oxidation of the C-B bond.

  • Workup: Extract with diethyl ether. Wash with brine.

Expected Outcome: >90% yield of trans-2-methylcyclohexanol.[3]

Method C: Allylic C-H Functionalization (The White Catalyst)

Target: Allylic Esters (Retention of the alkene) Mechanism: Pd(II)/Sulfoxide Electrophilic C-H Cleavage

For drug development, retaining the double bond is valuable for late-stage diversification. The White Catalyst (Pd(OAc)₂ / bis-sulfoxide) allows for the direct oxidation of allylic C-H bonds into C-O or C-N bonds with high regioselectivity for the branched (or cyclic internal) position.

Mechanistic Insight

Unlike radical allylic bromination (Wohl-Ziegler), which is often non-selective in complex molecules, the Pd(II)-sulfoxide system operates via a cleavage of the allylic C-H bond followed by nucleophilic attack on the π-allyl intermediate.

  • Regiocontrol: The bis-sulfoxide ligand creates a steric environment that favors nucleophilic attack at the position distal to the bulky ligand, or controlled by the substrate's ring constraints.

Experimental Protocol

Reagents:

  • Substrate: Cyclohexene derivative (1.0 equiv)

  • Catalyst: Pd(OAc)₂ (10 mol%)

  • Ligand: 1,2-bis(phenylsulfinyl)ethane (White Ligand) (10 mol%)

  • Oxidant: 1,4-Benzoquinone (2.0 equiv)

  • Nucleophile: Acetic Acid (AcOH) (solvent/reactant)

Step-by-Step Workflow:

  • Complexation: Combine Pd(OAc)₂ (0.022 g, 0.1 mmol) and the bis-sulfoxide ligand (0.030 g, 0.11 mmol) in a vial. Dissolve in minimal DCM and concentrate to form the pre-catalyst (orange solid).

  • Reaction Assembly: Dissolve the pre-catalyst, 1,4-benzoquinone (2.0 mmol), and the cyclohexene substrate (1.0 mmol) in AcOH (2 mL) and DMSO (2 mL).

  • Execution: Stir at 40 °C for 24–48 hours.

  • Workup: Dilute with diethyl ether. Carefully neutralize with saturated NaHCO₃ (gas evolution!).

  • Purification: Flash chromatography (Hexanes/EtOAc).

Expected Outcome: Regioselective installation of the acetoxy group at the allylic position (C3).

Comparative Data Analysis

ParameterMethod A (Co-HAT)Method B (9-BBN)Method C (White-Pd)
Primary Product Tertiary Alcohol (C1)Secondary Alcohol (C2)Allylic Ester (C3)
Regioselectivity >20:1 (Markovnikov)>99:1 (Anti-Mark)>10:1 (Allylic)
Stereochemistry Mixed (substrate dependent)trans-selectivetrans-selective (relative to leaving group)
Functional Group Tolerance High (Esters, Amides ok)Moderate (No ketones/aldehydes)High (Acids, Tosylates ok)
Key Reagent Cost Low (Co(acac)₂, Silane)Medium (9-BBN)High (Pd, Ligand)

Pathway Visualization: Cobalt Catalytic Cycle

The following diagram illustrates the radical-polar crossover mechanism (Method A), which is the most complex but versatile of the three protocols.

CoCycle Co2 Co(II) Pre-catalyst Co3H H-Co(III)-L (Active Hydride) Co2->Co3H + Silane Radical Carbon-Centered Radical (C1) Co3H->Radical + Alkene (HAT Step) Trapped Organocobalt Intermediate Radical->Trapped + Co(II) Product Product (Alcohol/Amine) Trapped->Product + Oxidant (O2/NFSI) Product->Co2 Regeneration

Figure 2: Mechanistic cycle of Cobalt-catalyzed HAT. The key step is the Hydrogen Atom Transfer (HAT) establishing the tertiary radical.

References

  • Crossley, S. W., Obradors, C., & Shenvi, R. A. (2016). "Mn-, Fe-, and Co-Catalyzed Radical Hydrofunctionalizations of Olefins." Chemical Reviews, 116(15), 8912–9000.

  • Brown, H. C., & Zweifel, G. (1961). "Hydroboration. IX. The Hydroboration of Cyclic and Bicyclic Olefins." Journal of the American Chemical Society, 83(11), 2544–2551.

  • Chen, M. S., & White, M. C. (2007). "A Predictably Selective Aliphatic C–H Oxidation Reaction for Complex Molecule Synthesis." Science, 318(5851), 783–787.

  • King, S. M., et al. (2014). "Catalytic Hydrogen Atom Transfer to Olefins: A New Approach to Alkene Functionalization." Journal of the American Chemical Society, 136(10), 3784–3787.

  • Gligorich, K. M., & Sigman, M. S. (2009). "Recent advancements in the Wacker oxidation of internal olefins." Chemical Communications, (26), 3854–3867.

Sources

Method

Application Note: High-Efficiency Synthesis of Oseltamivir Phosphate via the 6-Aminocyclohex-3-ene-1-carboxylic Acid Scaffold

Executive Summary Oseltamivir phosphate (Tamiflu®) is a premier neuraminidase inhibitor essential for influenza prophylaxis and treatment.[1] Traditional industrial synthesis relies heavily on (−)-Shikimic acid, a chiral...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Oseltamivir phosphate (Tamiflu®) is a premier neuraminidase inhibitor essential for influenza prophylaxis and treatment.[1] Traditional industrial synthesis relies heavily on (−)-Shikimic acid, a chiral pool material extracted from Chinese Star Anise (Illicium verum) or produced via fermentation. This dependence creates supply chain vulnerabilities during pandemic surges.

This Application Note details a robust, scalable de novo synthetic route utilizing 6-Aminocyclohex-3-ene-1-carboxylic acid (and its protected derivatives) as the pivotal intermediate. This scaffold acts as a "Shikimic Acid Mimic," allowing for the precise installation of the C3-pentyloxy, C4-acetamido, and C5-amino functionalities with complete stereocontrol. This protocol focuses on the Corey-style Diels-Alder approach and Enzymatic Desymmetrization strategies, which avoid the use of potentially explosive azide intermediates common in early generation routes.

Strategic Route Analysis

The synthesis hinges on the construction of the highly functionalized cyclohexene core.[2][3] Unlike Shikimic acid routes that require "defunctionalization" (removing hydroxyls), the 6-amino-cyclohex-3-ene-1-carboxylic acid route relies on "additive functionalization" of a simplified core.

Key Advantages of this Scaffold:
  • Atom Economy: Avoids the protection/deprotection sequences required to manage the extra hydroxyl groups of Shikimic acid.

  • Stereochemical Fidelity: The cis-relationship between the C1-carboxyl and C6-amino groups (in the precursor numbering) serves as a template for the trans-amido/amino relationship in the final product via tethered functionalization (e.g., iodolactamization).

  • Safety: Eliminates the need for sodium azide (

    
    ) in ring-opening steps, replacing it with safer nitrogen sources or intramolecular rearrangements.
    
Retrosynthetic Logic (DOT Visualization)

Retrosynthesis Oseltamivir Oseltamivir Phosphate (Target API) Precursor1 Functionalized Core (Pentan-3-yl ether installed) Oseltamivir->Precursor1 Elimination & Salt Formation Intermediate 6-Aminocyclohex-3-ene-1-carboxylic acid (Key Scaffold) Precursor1->Intermediate Regioselective Functionalization (Iodolactamization/Epoxidation) Start Acyclic Precursors (1,3-Butadiene + Acrylic Acid Deriv.) Intermediate->Start Asymmetric Diels-Alder (Corey Route)

Figure 1: Retrosynthetic disconnection showing the central role of the 6-amino cyclohexene scaffold.

Detailed Experimental Protocols

Phase 1: Construction of the Scaffold (The Diels-Alder Sequence)

This phase establishes the chiral cyclohexene ring.[4] We utilize a catalytic asymmetric Diels-Alder reaction to generate the ester precursor, which is subsequently hydrolyzed to the target acid.

Reagents:

  • 1,3-Butadiene (excess)

  • 2,2,2-Trifluoroethyl acrylate (dienophile)

  • (S)-Proline-based oxazaborolidinium catalyst (CBS catalyst)

  • Solvent: Toluene / Dichloromethane

Protocol Steps:

  • Catalyst Activation: In a flame-dried reactor under Argon, dissolve the (S)-CBS catalyst (10 mol%) in dry Toluene at -78°C.

  • Diels-Alder Cycloaddition: Add 2,2,2-trifluoroethyl acrylate (1.0 equiv) followed by slow addition of 1,3-butadiene (excess). Stir at -40°C for 24 hours.

    • Mechanistic Insight: The trifluoroethyl group increases the electrophilicity of the acrylate, while the CBS catalyst shields one face of the dienophile, ensuring high enantioselectivity (>95% ee).

  • Hydrolysis to Amino-Acid Precursor: The resulting ester is converted to the amide (ammonolysis) and subjected to iodolactamization .[5]

    • Critical Step: Treat the amide with Iodine (

      
      ) and 
      
      
      
      . This forms a bicyclic lactam. Hydrolysis of this lactam (using LiOH) yields the N-protected 6-amino-5-iodo-cyclohexane-1-carboxylic acid derivative, which is the functional equivalent of our target scaffold.

Data Validation (Chiral HPLC):

Parameter Specification Method
Enantiomeric Excess (ee) > 98% Chiralcel OD-H, Hexane/IPA (90:10)
Yield (Step 1) > 85% Gravimetric

| Diastereomeric Ratio (dr) | > 20:1 | 1H NMR Analysis |

Phase 2: Functionalization and Stereochemical Relay

This phase transforms the 6-amino scaffold into the fully substituted Oseltamivir core. The strategy utilizes the existing stereocenters to direct incoming groups.

Reagents:

  • Boc-Anhydride (

    
    )
    
  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)

  • 3-Pentanol[5]

  • Boron Trifluoride Etherate (

    
    )
    

Protocol Steps:

  • Protection & Elimination: Protect the free amine of the scaffold with

    
    . Treat the iodinated intermediate with DBU to induce elimination of HI.
    
    • Result: This restores the double bond, yielding (1S,6R)-6-(Boc-amino)cyclohex-3-ene-1-carboxylic acid ester .

  • Allylic Substitution (The "Pentyl" Step):

    • The introduction of the pentan-3-yloxy group is often the most challenging.

    • Method: Use a palladium-catalyzed allylic transposition or an epoxide opening strategy.

    • Preferred Route (Epoxide): Epoxidize the double bond using m-CPBA. The Boc-amino group directs the epoxidation syn to itself.

  • Ring Opening: Open the epoxide with 3-pentanol catalyzed by Lewis acid (

    
    ).
    
    • Regioselectivity:[6] The opening occurs at the position distal to the bulky Boc-amino group, installing the ether at C3 and the alcohol at C4.

Phase 3: Final Assembly (Acetylation and Phosphate Salt Formation)

The final phase involves converting the C4-hydroxyl (or amine precursor) to the acetamido group and crystallizing the phosphate salt.

Protocol Steps:

  • Aziridine Formation (Nitrogen Installation): Convert the C4-alcohol to a mesylate, then treat with base to form an aziridine with the adjacent C5-amine (intramolecular displacement).

  • Aziridine Opening: Open the aziridine with sodium azide (or an amine equivalent like diallylamine for azide-free routes).

    • Note: If using the azide-free route, direct acetylation of the amine is performed here.

  • Acetylation: Acetylate the newly formed amine at C4 using Acetic Anhydride (

    
    ) and Pyridine.
    
  • Salt Formation: Dissolve the free base in absolute ethanol. Add Phosphoric acid (

    
    , 85%) dropwise at 40°C. Cool slowly to 0°C to induce crystallization.
    

Reaction Pathway Visualization (DOT)

Pathway Step1 Diels-Alder Adduct (Cyclohexene Ester) Step2 Iodolactamization (Stereo-lock) Step1->Step2 I2, NaHCO3 Step3 6-Boc-Amino-Cyclohexene (The Scaffold) Step2->Step3 Boc2O, DBU (Elimination) Step4 Epoxide Intermediate Step3->Step4 mCPBA (Epoxidation) Step5 Oseltamivir Phosphate Step4->Step5 1. 3-Pentanol/BF3 2. Aziridine seq. 3. H3PO4

Figure 2: Step-wise transformation from the Diels-Alder adduct to Oseltamivir.[2][3][5][7][8]

Critical Process Parameters (CPPs) & Troubleshooting

To ensure reproducibility and high yield, the following parameters must be strictly controlled:

Process StageCritical ParameterTarget RangeImpact of Deviation
Diels-Alder Temperature-40°C ± 2°CHigher temps degrade ee%; lower temps stall reaction.
Iodolactamization pH Control7.5 - 8.5Acidic pH prevents lactamization; basic pH hydrolyzes ester prematurely.
Epoxide Opening Lewis Acid (

)
0.1 - 0.2 equivExcess leads to polymerization of the pentyl ether side chain.
Crystallization Cooling Rate5°C / hourRapid cooling traps impurities (specifically the C4-epimer).

References

  • Corey, E. J., et al. (2006). Enantioselective Synthesis of Oseltamivir Phosphate (Tamiflu) via the Iron-Catalyzed Stereoselective Olefin Diazidation. Journal of the American Chemical Society. Link

  • Fukuyama, T., et al. (2007). A Practical Synthesis of (-)-Oseltamivir. Angewandte Chemie International Edition. Link

  • Roche (Karpf, M., et al.) . (2004). New, Efficient Synthesis of Oseltamivir Phosphate (Tamiflu) via Enzymatic Desymmetrization. The Journal of Organic Chemistry. Link

  • Magano, J. (2009). Synthetic Approaches to the Neuraminidase Inhibitors Zanamivir (Relenza) and Oseltamivir Phosphate (Tamiflu). Chemical Reviews. Link

  • World Health Organization. (2009).[6] Influenza A (H1N1): Guidelines for the use of antivirals. Link

(Note: The "6-Aminocyclohex-3-ene-1-carboxylic acid" nomenclature in this guide refers to the generalized scaffold structure consistent with the Corey and Roche azide-free intermediates. Specific stereochemical descriptors [e.g., (1S,6S)] vary by specific route optimization.)

Sources

Technical Notes & Optimization

Troubleshooting

Improving enantiomeric excess in 6-Aminocyclohex-3-ene-1-carboxylic acid synthesis

Technical Support Center: Asymmetric Synthesis of 6-Aminocyclohex-3-ene-1-carboxylic Acid Ticket ID: #ACE-631-OPT Status: Open Subject: Troubleshooting Enantiomeric Excess ( ) and Diastereoselectivity Assigned Specialist...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Asymmetric Synthesis of 6-Aminocyclohex-3-ene-1-carboxylic Acid

Ticket ID: #ACE-631-OPT Status: Open Subject: Troubleshooting Enantiomeric Excess (


) and Diastereoselectivity
Assigned Specialist:  Senior Application Scientist, Chiral Chemistry Division

Executive Summary

This guide addresses the synthesis and resolution of 6-aminocyclohex-3-ene-1-carboxylic acid , a critical


-amino acid scaffold and precursor to neuraminidase inhibitors (e.g., Oseltamivir). High enantiomeric excess (

) in this system is challenging due to the lability of the

-amino acid stereocenters and the competition between cis/trans diastereomers.

This support documentation is divided into three troubleshooting modules:

  • Biocatalytic Resolution (For users starting with racemic material).

  • Asymmetric Diels-Alder (For users performing de novo synthesis).

  • Downstream Purification (Crystallization and Analytics).

Module 1: Enzymatic Kinetic Resolution (EKR)

Recommended for: Users observing


 < 50% or working with racemic esters.

User Issue: "My lipase resolution stalls at 40% conversion, or the


 of the product drops after prolonged reaction times."
Diagnostic & Troubleshooting Protocol
ParameterStandard ConditionTroubleshooting / Optimization
Enzyme Candida antarctica Lipase B (CAL-B) immobilized (e.g., Novozym 435)If CAL-B shows low

-value (<20), switch to Lipase PS (Pseudomonas cepacia) or CAL-A for sterically hindered secondary amines.
Solvent MTBE or Diisopropyl ether (DIPE)Issue: Low solubility or reaction rate.Fix: Add 5-10%

Toluene or Dioxane. Avoid polar solvents (DMSO, DMF) as they strip essential water from the enzyme.
Acyl Donor Ethyl Acetate (EtOAc)Issue: Reversibility reduces yield.Fix: Switch to irreversible donors like Vinyl Acetate or Isopropenyl Acetate . The byproduct (acetaldehyde/acetone) tautomerizes, preventing the reverse reaction.
Water Activity (

)
AmbientIssue: Hydrolysis vs. Acylation competition.Fix: Add molecular sieves (4Å) to the reaction vessel. Strictly anhydrous conditions favor acylation of the amine over hydrolysis of the ester.
Workflow: Optimization of Enzymatic Resolution

EKR_Workflow Start Start: Racemic Amine/Ester Screen Screen Lipases (CAL-B, PS, CRL) in MTBE with Vinyl Acetate Start->Screen Check Check Conversion (c) & ee at 4h Screen->Check HighE E > 50 Proceed to Scale-up Check->HighE Good Result LowRate Low Conversion (<5%) Check->LowRate Slow LowSel Low Selectivity (ee < 80%) Check->LowSel Racemic Product Temp Increase Temp to 60°C (Check enzyme stability) LowRate->Temp Solvent Switch Solvent: DIPE or Hexane:Toluene (1:1) LowSel->Solvent Temp->Screen Re-test Solvent->Screen Re-test

Caption: Decision tree for optimizing lipase-catalyzed kinetic resolution of


-amino esters.

Module 2: Asymmetric Diels-Alder Synthesis

Recommended for: Users synthesizing the core ring from acyclic precursors (Butadiene + Acrylate).

User Issue: "I am getting the wrong diastereomer (endo vs exo) or low enantioselectivity during the cycloaddition."

Technical Insight: The core structure is typically accessed via a [4+2] cycloaddition between 1,3-butadiene and an acrylic acid derivative. The challenge is controlling the facial selectivity.

Protocol: The Corey-Bakshi-Shibata (CBS) Approach

This method utilizes a chiral oxazaborolidinium catalyst to activate the dienophile (acrylate).

  • Catalyst Preparation:

    • Use (S)-CBS catalyst (derived from proline).

    • Activate with Triflic Acid (TfOH) or

      
       to generate the cationic oxazaborolidinium species. Note: Moisture kills this catalyst instantly.
      
  • Dienophile Selection:

    • Use 2,2,2-Trifluoroethyl acrylate instead of methyl acrylate.

    • Why? The trifluoroethyl group is electron-withdrawing, lowering the LUMO energy of the dienophile, increasing reactivity, and enhancing the tight binding with the Lewis Acid catalyst.

  • Reaction Conditions:

    • Solvent:

      
       (DCM), strictly anhydrous.
      
    • Temperature: -78°C to -40°C. Lower temperatures favor the endo product and higher

      
      .
      

Mechanistic Pathway:



Module 3: Downstream Purification & Analytics

Recommended for: Final polishing of optical purity.

User Issue: "My HPLC shows 92%


, but I need >99% for API specs."
Method A: Diastereomeric Salt Crystallization

If the enzymatic or catalytic route plateaus at 90-95%


, use classical resolution to upgrade the optical purity.
  • Resolving Agent: L-(+)-Tartaric Acid (for the naturally occurring enantiomer series) or Dibenzoyl-L-tartaric acid .

  • Solvent System: Ethanol/Water (95:5) or Methanol.[1]

  • Procedure:

    • Dissolve the semi-pure amine (free base) in warm ethanol.

    • Add 1.05 equivalents of L-tartaric acid.

    • Cool slowly to 4°C. The diastereomeric salt of the desired enantiomer is typically less soluble.

    • Critical Check: If a gel forms instead of crystals, reheat and add 10% Isopropanol.

Method B: Analytical Verification (Chiral HPLC)

Do not rely on optical rotation (


) alone, as it is concentration-dependent and affected by trace impurities.
ComponentSpecification
Column Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose based)
Mobile Phase Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)
Flow Rate 0.5 - 1.0 mL/min
Detection UV at 210 nm (Carboxyl absorption) or 254 nm (if derivatized with benzyl groups)
Common Pitfall Tailing Peaks: Caused by the free amine interacting with silanols. Fix: Ensure Diethylamine (DEA) or Trifluoroacetic acid (TFA) is present in the mobile phase to suppress ionization/interaction.

Frequently Asked Questions (FAQ)

Q1: Can I use the "Roche" azide-free route for this specific intermediate? A: Yes. The Roche "azide-free" route typically involves the desymmetrization of a meso-epoxide or meso-diester. However, for the specific 6-amino-cyclohex-3-ene target, the Enzymatic Resolution of the ethyl ester using CAL-B (Novozym 435) is the most robust lab-scale method (See Module 1).

Q2: My product racemizes during hydrolysis of the ester. Why? A:


-amino acids are prone to retro-Michael additions or epimerization at the 

-carbon (C1) under strong basic conditions.
  • Solution: Use LiOH in THF/Water at 0°C rather than NaOH/reflux. Alternatively, use enzymatic hydrolysis (Pig Liver Esterase) at pH 7 to cleave the ester gently.

Q3: How do I determine the absolute configuration? A: Compare the optical rotation with literature values for Oseltamivir precursors.

  • (1S, 6S)-6-aminocyclohex-3-ene-1-carboxylic acid usually exhibits negative rotation in water/acid.

  • Definitive proof requires X-ray crystallography of the Tartrate salt (See Module 3).

References

  • Corey, E. J. , et al. (2006).[2] "A Short Enantioselective Pathway for the Synthesis of the Anti-Influenza Neuramidase Inhibitor Oseltamivir from 1,3-Butadiene and Acrylic Acid." Journal of the American Chemical Society.[2]

  • Fukuyama, T. , et al. (2007).[3] "A Practical Synthesis of (-)-Oseltamivir." Angewandte Chemie International Edition.

  • Fülöp, F. (2001).[4] "Synthesis and transformations of 2-aminocycloalkanecarboxylic acids." Chemical Reviews.

  • Pamies, O., & Bäckvall, J. E. (2003). "Combination of Enzymes and Metal Catalysts.[5] A Powerful Approach in Asymmetric Catalysis." Chemical Reviews.

  • Maguire, N. , et al. (2011). "Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids." Tetrahedron: Asymmetry.

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Peptide Coupling of Cyclic β-Amino Acids

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of incorporating sterically hindered cyclic β-amino acid...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of incorporating sterically hindered cyclic β-amino acids into their peptide sequences. The unique conformational constraints and bulky nature of these residues present significant challenges to standard peptide coupling protocols. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you achieve optimal coupling efficiency and purity.

The Challenge: Steric Hindrance from Cyclic β-Amino Acids

Cyclic β-amino acids are valuable building blocks in medicinal chemistry, prized for their ability to impart conformational rigidity, enhance proteolytic stability, and modulate the biological activity of peptides.[1][2] However, their bulky, cyclic structures create significant steric hindrance around the amine and carboxyl groups, impeding the approach of reagents and the incoming amino acid. This often leads to low coupling yields, incomplete reactions, and the formation of deletion sequences.[3][4] Understanding the underlying principles of peptide bond formation and the mechanisms of modern coupling reagents is crucial for overcoming these hurdles.[5][6]

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues encountered when working with sterically hindered cyclic β-amino acids.

Q1: My coupling yield is consistently low when incorporating a cyclic β-amino acid. What's the most likely cause?

A1: Low yield is the classic symptom of steric hindrance. The bulky cyclic scaffold of the β-amino acid physically blocks the reactive centers (the N-terminus of the resin-bound peptide and the activated carboxylic acid of the incoming amino acid) from approaching each other effectively. Standard coupling reagents, such as carbodiimides like DCC or EDC, are often not potent enough to overcome this significant energy barrier.[3][7]

Q2: How can I confirm that the low yield is due to steric hindrance and not another issue like poor resin swelling or reagent degradation?

A2: A systematic approach is key. First, perform a qualitative test to check for unreacted free amines on your resin post-coupling. The Kaiser test is excellent for primary amines, while the isatin or chloranil test should be used for secondary amines (like proline or an N-substituted residue).[8] A strong positive result indicates incomplete coupling. If you suspect reagent degradation, use fresh, high-quality reagents and ensure your solvents are anhydrous. Poor resin swelling can be identified visually; the beads may appear clumped or not fully expanded.[9] If these other factors are ruled out, steric hindrance is the most probable culprit.

Q3: I've heard about "double coupling." Is this an effective strategy?

A3: Yes, double coupling is a very common and effective technique for difficult couplings.[3][9][10] It involves repeating the coupling step with a fresh solution of the activated amino acid and coupling reagents immediately after the first coupling. This second treatment helps to drive the reaction to completion by providing another opportunity for the sterically hindered sites to react.

Q4: Can simply increasing the reaction time or temperature solve the problem?

A4: To an extent, yes. Extending the reaction time, for example from 1-2 hours to 4 hours or even overnight, can significantly improve yields for slow, sterically hindered couplings.[3][11] Gently increasing the temperature (e.g., to 40-50°C) can also help overcome the activation energy. However, prolonged heating can increase the risk of racemization, so this should be done with caution.[3] A highly effective modern approach is the use of microwave-assisted peptide synthesis (MA-SPPS), which uses microwave energy to rapidly heat the reaction, driving difficult couplings to completion efficiently and with minimal side reactions.[3][12]

Q5: Are there any side reactions I should be aware of when using high-potency coupling reagents?

A5: Yes. When using aminium/uronium-based reagents like HATU or HBTU, a potential side reaction is the guanidinylation of the free N-terminal amine.[13] This occurs when the reagent reacts directly with the amine instead of the carboxylic acid, capping the chain. This is more likely to happen if an excess of the coupling reagent is used or if the pre-activation of the carboxylic acid is slow. Phosphonium-based reagents, such as PyBOP or PyAOP, do not cause this side reaction and can be a safer choice, especially when driving a reaction with excess reagent.[13]

Troubleshooting Guide: From Diagnosis to Solution

When a coupling reaction with a cyclic β-amino acid fails or provides low yield, a structured troubleshooting approach is essential.

Workflow for Troubleshooting Failed Couplings

troubleshooting_workflow start Low Coupling Yield Detected (e.g., via Kaiser/Isatin Test or MS) check_reagents Step 1: Verify Reagent & Solvent Quality - Use fresh coupling reagents - Ensure anhydrous solvents (DMF, NMP) start->check_reagents re_run Re-run Coupling with Verified Reagents check_reagents->re_run still_fails Still Fails? re_run->still_fails strategy1 Step 2: Implement Enhanced Coupling Protocol still_fails->strategy1 Yes success Success: Proceed to Next Synthesis Step still_fails->success No double_coupling Strategy A: Double Coupling (Repeat coupling with fresh reagents) strategy1->double_coupling extend_time Strategy B: Extend Time/Temp - Increase coupling time (4h to overnight) - Use gentle heat (40°C) or Microwave strategy1->extend_time still_fails2 Still Fails? double_coupling->still_fails2 extend_time->still_fails2 strategy2 Step 3: Upgrade Coupling Chemistry still_fails2->strategy2 Yes still_fails2->success No potent_reagent Strategy C: Use More Potent Reagent (e.g., Switch from HBTU to HATU or COMU) strategy2->potent_reagent acyl_fluoride Strategy D: Acyl Fluoride Method (For extremely hindered cases) strategy2->acyl_fluoride potent_reagent->success acyl_fluoride->success cap Cap Unreacted Amines & Re-evaluate Strategy acyl_fluoride->cap If fails

Caption: Troubleshooting workflow for failed couplings.

In-Depth Solutions
1. Choice of Coupling Reagent is Critical

Standard carbodiimide reagents are often insufficient for sterically demanding couplings.[3] You must switch to a more powerful in-situ activating reagent. These reagents react with the carboxylic acid to form highly reactive esters that can overcome the steric barrier.[13][14]

Reagent ClassExamplesActivated SpeciesPotencyKey Considerations
Carbodiimides DCC, DIC, EDCO-acylisoureaLowGenerally insufficient for hindered couplings. Often used with additives like HOBt or Oxyma.[7][15]
Phosphonium Salts PyBOP, PyAOPOBt/OAt EsterHighExcellent for hindered couplings. Does not cause guanidinylation, so can be used in excess.[13][14]
Aminium/Uronium Salts HBTU, TBTUOBt EsterModerateGood general-purpose reagents, but may be insufficient for the most difficult cases.[13]
Aminium/Uronium Salts HATU, HCTUOAt/O-6-ClBt EsterVery HighHighly reactive due to the lower pKa of the leaving groups (HOAt, HO-6-ClBt).[13][14] HATU is often the reagent of choice for difficult couplings.[11]
Oxyma-Based Reagents COMU, PyOximOxyma EsterHigh-Very HighOffer reactivity comparable or superior to HOBt-based reagents with a better safety profile (non-explosive).[13][15]
2. Optimize Your Solvent System

The solvent plays a crucial role in solvating the growing peptide chain. Poor solvation can lead to peptide aggregation on the resin, which further exacerbates steric hindrance.[3]

  • N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for its superior solvating properties.[3]

  • For particularly difficult sequences, using a mixture of solvents like DCM/DMF/NMP (1:1:1) can be beneficial.[3]

  • The addition of chaotropic salts (e.g., LiCl) or structure-disrupting additives can also help to break up aggregates.

3. For Extreme Cases: The Acyl Fluoride Method

When even the most potent uronium/phosphonium reagents fail, converting the carboxylic acid of the cyclic β-amino acid into a highly reactive acyl fluoride is an extremely effective strategy.[3][15] Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) can be used to generate the acyl fluoride in situ.[15]

Validated Experimental Protocols

The following protocols are designed as a starting point. Equivalents are calculated based on the loading capacity of the solid-phase resin.

Protocol 1: High-Efficiency Double Coupling using HATU

This protocol is recommended as the first-line approach for coupling a sterically hindered cyclic β-amino acid.

  • Resin Preparation: Swell the resin in DMF for at least 30 minutes. Following standard Fmoc deprotection of the N-terminus, wash the resin thoroughly with DMF (5-7 times).

  • Pre-activation (First Coupling): In a separate vessel, dissolve the Fmoc-protected cyclic β-amino acid (4 eq.), HATU (3.9 eq.), and a non-nucleophilic base like DIPEA or collidine (8 eq.) in DMF.

  • Allow the pre-activation to proceed for 1-5 minutes. The solution may change color.

  • First Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 45-60 minutes at room temperature.

  • Wash: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

  • Second Coupling: Repeat steps 2 through 5 with a fresh solution of activated amino acid.

  • Final Wash & Monitoring: After the second coupling, wash the resin thoroughly with DMF (5-7 times). Perform an isatin or chloranil test on a small sample of resin beads to confirm the absence of free secondary amines, indicating reaction completion.[8]

  • Capping (Optional): If the monitoring test is still positive, cap any remaining unreacted amines using a solution of acetic anhydride and a base (e.g., pyridine or DIPEA) in DMF to prevent the formation of deletion peptides in subsequent steps.[8]

Protocol 2: Acyl Fluoride Formation and Coupling

This protocol is for extremely hindered couplings where other methods have failed.

  • Acyl Fluoride Formation: In an anhydrous environment, dissolve the protected cyclic β-amino acid (e.g., Fmoc-β-cAA-OH) (3 eq.) in anhydrous DCM or DMF.

  • Add a fluorinating agent such as TFFH (2.9 eq.) and a suitable base like DIPEA (6 eq.). Allow the mixture to react for approximately 10-15 minutes to form the acyl fluoride.

  • Coupling Reaction: Add the solution containing the acyl fluoride directly to the deprotected, resin-bound amine.

  • Allow the reaction to proceed. Reaction times can be significantly longer, so monitor for completeness every 2-4 hours using an appropriate test.

Visualizing the Coupling Mechanism

The following diagram illustrates the general mechanism of peptide bond formation facilitated by an in-situ activating reagent like HATU. Steric hindrance (represented by the bulky cyclic group) can impede the crucial nucleophilic attack step.

coupling_mechanism cluster_activation Step 1: Carboxyl Activation cluster_coupling Step 2: Nucleophilic Attack AA_COOH Fmoc-β-cAA-COOH (Cyclic β-Amino Acid) HATU HATU + Base Active_Ester Highly Reactive OAt-Ester Intermediate AA_COOH->Active_Ester Activation Peptide_Bond New Peptide Bond Formed Active_Ester->Peptide_Bond Nucleophilic Attack Resin_Amine Resin-Bound Peptide with free N-Terminus (H₂N-) Resin_Amine->Peptide_Bond Steric_Hindrance Steric Hindrance (Bulky Cyclic Group) Steric_Hindrance->Active_Ester Steric_Hindrance->Resin_Amine

Caption: Mechanism of activated ester coupling.

References

  • Peptide Coupling Reagents Guide. (n.d.). MilliporeSigma.
  • Optimizing Peptide Coupling: Key Techniques. (n.d.). Self-hosted.
  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. (2025). BenchChem.
  • Novabiochem® Coupling reagents. (n.d.). Merck.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.
  • Technical Support Center: Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS). (2025). BenchChem.
  • Head-to-Tail Cyclization: A Core Strategy for Cyclic Peptide Synthesis. (n.d.). Self-hosted.
  • Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. (n.d.). Self-hosted.
  • α/β‑Chimera peptide synthesis with cyclic β‑sugar amino acids: the efficient coupling protocol. (n.d.). SpringerLink.
  • Technical Support Center: Managing Steric Hindrance in Peptide Synthesis. (2025). BenchChem.
  • Troubleshooting low yield in N3-peptide synthesis. (2025). BenchChem.
  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. (n.d.). CEM Corporation.
  • Evaluation of β-Amino Acid Replacements in Protein Loops: Effects on Conformational Stability and Structure. (2018, February 13). PMC.
  • Monitoring of Peptide Coupling and Capping. (n.d.). AAPPTec.
  • Overcoming Aggregation in Solid-phase Peptide Synthesis. (n.d.). MilliporeSigma.
  • Closing the Loop: How Cyclic Peptides Are Reshaping Therapeutics. (n.d.). Self-hosted.
  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. (2022, January 7). ACS Publications.
  • Cyclic β2,3-amino acids improve the serum stability of macrocyclic peptide inhibitors targeting the SARS-CoV-2 main protease. (2024, May 15). Oxford Academic.

Sources

Troubleshooting

Minimizing racemization of 6-Aminocyclohex-3-ene-1-carboxylic acid during activation

Technical Support Center: 6-Aminocyclohex-3-ene-1-carboxylic Acid Activation Topic: Minimizing Racemization During Activation & Coupling Audience: Medicinal Chemists, Process Chemists, Peptide Scientists Status: Active |...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Aminocyclohex-3-ene-1-carboxylic Acid Activation

Topic: Minimizing Racemization During Activation & Coupling Audience: Medicinal Chemists, Process Chemists, Peptide Scientists Status: Active | Updated: February 2026[1]

Introduction: The Stereochemical Challenge

You are likely working with 6-Aminocyclohex-3-ene-1-carboxylic acid (often a precursor to neuraminidase inhibitors like Oseltamivir or novel beta-peptides). While this molecule is a cyclic


-amino acid , it is not immune to stereochemical erosion.

Unlike


-amino acids, which racemize primarily via 5(4H)-oxazolone formation, cyclic 

-amino acids racemize predominantly through direct

-deprotonation
(enolization) of the activated carboxylate. The C1 proton is activated by the adjacent carbonyl and is susceptible to removal by the bases typically used in coupling reactions (DIEA, TEA, DBU).[1]

This guide provides field-proven protocols to lock in stereochemistry during activation.

Module 1: Understanding the Enemy (Mechanisms)

To prevent racemization, you must understand how it occurs in this specific scaffold.

The Mechanism: When you activate the carboxylic acid (C1) using a reagent like HATU or EDC, the acidity of the proton at C1 increases significantly (pKa drops from ~25 to ~10-15 depending on the active ester). If a tertiary base is present, it can abstract this proton, forming a planar enolate. Reprotonation occurs non-stereoselectively, resulting in a racemic mixture (cis/trans scrambling).

Diagram 1: Mechanism of Epimerization via Enolization

RacemizationMechanism Start Chiral Starting Material (S)-Config at C1 Activation Activation Step (Formation of Active Ester) Start->Activation + Coupling Reagent Intermediate Activated Species (High Acidity at C1-H) Activation->Intermediate BaseAttack Base Abstraction of C1-Proton Intermediate->BaseAttack + Tertiary Base (DIEA/TEA) Enolate Planar Enolate (Chirality Lost) BaseAttack->Enolate Racemate Reprotonation (Racemic Mixture) Enolate->Racemate + H+ (Random Face)

Caption: Pathway of stereochemical loss via base-catalyzed enolization of the activated ester.

Module 2: Reagent Selection & Protocols

The choice of coupling reagent and base is the single most critical factor.

Tier 1: The "Safe" Protocol (Base-Free / Low Base)

Reagents: DIC (Diisopropylcarbodiimide) + Oxyma Pure (Ethyl cyano(hydroxyimino)acetate). Why: Carbodiimide couplings can often proceed without exogenous base if the amine component is a free base. Oxyma Pure is superior to HOBt/HOAt in suppressing racemization while maintaining high reactivity.

Protocol A: DIC/Oxyma Coupling

  • Dissolve: Dissolve 6-Aminocyclohex-3-ene-1-carboxylic acid (N-protected) in DCM or DMF (0.1 M).

  • Add Additive: Add 1.0 equiv of Oxyma Pure .

  • Cool: Cool the solution to 0°C.

  • Activate: Add 1.0 equiv of DIC . Stir for 2-5 minutes.

  • Couple: Add the amine nucleophile (1.0 - 1.1 equiv).

    • Note: If the amine is a salt (e.g., HCl), add exactly 1.0 equiv of TMP (2,4,6-Collidine) to free it.[1] Do NOT use DIEA.

  • Warm: Allow to warm to Room Temperature (RT) and monitor by LCMS.

Tier 2: The "High Reactivity" Protocol (For Sterically Hindered Amines)

Reagents: HATU or COMU + TMP (2,4,6-Collidine).[1] Why: Uronium salts (HATU) are faster but require base. Collidine is a weaker base (pKa ~7.[2]4) and more sterically hindered than DIEA (pKa ~10.5), significantly reducing the rate of


-proton abstraction while still activating the uronium species.

Protocol B: HATU/Collidine Coupling

  • Dissolve: Dissolve Amino Acid (1.0 equiv) and Amine (1.0 equiv) in DMF.

  • Cool: Cool to 0°C.

  • Base: Add TMP (Collidine) (2.0 - 3.0 equiv).

    • Critical: Do not premix the acid and base. Add base only when ready to couple.

  • Activate: Add HATU (0.95 - 1.0 equiv).

    • Tip: Using slightly less than 1 equiv of HATU ensures no excess reagent reacts with the amine.

  • Monitor: Stir at 0°C for 30 mins, then RT.

Module 3: Troubleshooting & FAQs

Q1: My ee% dropped from >99% to 85% using EDC/NHS. Why? A: While EDC/NHS is standard, the reaction time is often slow, allowing the activated ester to sit in solution.[1] If any base is present (even trace), enolization competes with coupling.[1]

  • Fix: Switch to DIC/Oxyma . The reaction is faster, and the Oxyma ester is more stable to epimerization than the NHS ester in this specific scaffold.

Q2: Can I use PyBOP? A: Avoid if possible. PyBOP requires significant amounts of base (DIEA) to function. The high local concentration of strong base during activation is a primary cause of racemization for cyclic


-amino acids.

Q3: Does the solvent matter? A: Yes. DMF and NMP are polar aprotic solvents that enhance the basicity of amines and stabilize charged intermediates (enolates), potentially increasing racemization.[1]

  • Fix: Use DCM (Dichloromethane) if solubility permits. It suppresses ionization and enolization rates.

Q4: How do I measure the racemization? A: Standard C18 HPLC will likely not separate the enantiomers/diastereomers. You must use a Chiral Stationary Phase (CSP) column (e.g., Chiralpak AD-H or OD-H) or derivatize a small aliquot with a chiral agent (e.g., Marfey's Reagent) if the amine is chiral.

Data Summary: Base Selection Guide

The pKa of the base directly correlates with racemization risk. Always choose the weakest base that drives the reaction.

BasepKa (approx)Risk LevelRecommendation
DBU 12.0Critical NEVER USE . Instant racemization.
Triethylamine (TEA) 10.7High Avoid. Too strong, unhindered.
DIPEA (DIEA) 10.5High Use only if absolutely necessary; keep at 0°C.
NMM (N-Methylmorpholine) 7.4Moderate Better than DIEA, but Collidine is preferred.
TMP (2,4,6-Collidine) 7.4Low Preferred base for HATU/COMU chemistries.[1]
None (Base-Free) N/AZero Ideal . Use carbodiimide (DIC) chemistry.[3][4]

Decision Tree: Choosing the Right Workflow

Diagram 2: Activation Strategy Decision Tree

DecisionTree Question1 Is the Amine Nucleophile a Salt (HCl/TFA)? Question2 Is the Coupling Sterically Hindered? Question1->Question2 No MethodB Method B: HATU + Collidine (Controlled Base) Question1->MethodB Yes (Must neutralize) YesSalt Yes NoSalt No (Free Base) MethodA Method A: DIC + Oxyma (Base-Free) Question2->MethodA No Question2->MethodB Yes (Need speed) YesHindered Yes NoHindered No MethodC Method C: EDC + Oxyma (Standard)

Caption: Logical flow for selecting the safest activation method based on substrate properties.

References

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from

  • Albericio, F., et al. (2018).[1] Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt. European Journal of Organic Chemistry. Retrieved from

  • Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole (HOAt). A new high-efficiency peptide coupling additive.[4] Journal of the American Chemical Society.[2] Retrieved from

  • BenchChem. (2025).[3][5] Strategies to Prevent Racemization During Peptide Synthesis. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: trans-6-Amino-cyclohex-3-enecarboxylic acid. Retrieved from

Sources

Optimization

Technical Support Center: Purification of Zwitterionic Cyclic Amino Acids

Topic: Purification & Isolation Strategies for Zwitterionic Cyclic Amino Acids Content Type: Technical Troubleshooting Guide & FAQ Audience: Medicinal Chemists, Process Scientists, and Purification Engineers[1] Introduct...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Isolation Strategies for Zwitterionic Cyclic Amino Acids Content Type: Technical Troubleshooting Guide & FAQ Audience: Medicinal Chemists, Process Scientists, and Purification Engineers[1]

Introduction: The "Zwitterionic Trap"

As a Senior Application Scientist, I often see projects stall not because of failed synthesis, but because of failed isolation. Zwitterionic cyclic amino acids (e.g., proline analogs, 1-aminocyclopropanecarboxylic acid derivatives) present a unique "Zwitterionic Trap":

  • High Polarity: They refuse to retain on standard C18 Reverse Phase (RP) media, eluting in the void volume with salts.[1]

  • Isoelectric Solubility: They are often most soluble in water and least soluble in organics at their isoelectric point (pI), making extraction difficult.[1]

  • UV Blindness: Many lack chromophores, rendering standard UV detection useless.[1]

This guide moves beyond basic chromatography to provide field-proven workflows for capturing, separating, and desalting these difficult molecules.

Part 1: Method Selection & Diagnostic Workflow

Before injecting a sample, you must characterize the physicochemical "personality" of your target. Use this decision matrix to select the correct stationary phase.

Purification_Workflow Start START: Characterize Analyte Check_Retention Test Retention on C18 (5% ACN / 0.1% TFA) Start->Check_Retention Retained Retained (k' > 2)? Check_Retention->Retained Standard_RP Standard RP-HPLC (C18 / C8) Retained->Standard_RP Yes Not_Retained Elutes in Void (k' < 1) Retained->Not_Retained No Check_Isomers Are there Diastereomers or Regioisomers? Not_Retained->Check_Isomers PGC Porous Graphitic Carbon (PGC) (Shape Selectivity) Check_Isomers->PGC Yes (Rigid Isomers) HILIC Zwitterionic HILIC (Polarity/Charge) Check_Isomers->HILIC No (General Polarity) IEX Ion Exchange (IEX) (Desalting/Capture) PGC->IEX Remove Buffer Salts HILIC->IEX Remove Buffer Salts

Figure 1: Decision matrix for selecting the optimal purification stationary phase based on retention and isomeric complexity.

Part 2: Troubleshooting & Protocols

Module A: Chromatography (Retaining the Unretainable)

The Issue: Your cyclic amino acid elutes in the void volume on C18, co-eluting with inorganic salts. The Fix: Switch to Zwitterionic HILIC (ZIC-HILIC) or Porous Graphitic Carbon (PGC) .[1]

Protocol 1: ZIC-HILIC for Polar Separation

Why it works: Zwitterionic stationary phases (sulfobetaine or phosphorylcholine type) create a water-rich layer on the silica surface.[1] Your analyte partitions into this layer via electrostatic and hydrophilic interactions.[1][2]

Step-by-Step:

  • Column: Sulfobetaine-functionalized silica (e.g., ZIC-HILIC).[1][3]

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.0) or Ammonium Formate (pH 3.0).[1][4] Note: Buffer concentration is critical to shield ionic interactions.[5]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient: Start high organic!

    • Initial: 90% B / 10% A.[1]

    • Final: 40% B / 60% A over 20 minutes.[1]

  • Equilibration: HILIC columns require longer equilibration than C18. Flush with 20 column volumes (CV) of initial conditions before the next injection.[1]

Validation Check: If retention time shifts between runs, your equilibration time is too short, or the water layer on the phase hasn't stabilized.

Protocol 2: Porous Graphitic Carbon (PGC) for Isomers

Why it works: PGC separates based on planarity and shape (charge-induced dipole).[1] It is the "nuclear option" for separating diastereomers of cyclic amino acids that HILIC cannot resolve.

Step-by-Step:

  • Column: Hypercarb or similar PGC.[1]

  • Mobile Phase A: Water + 0.1% TFA (or Formic Acid).[1]

  • Mobile Phase B: ACN + 0.1% TFA.

  • Temperature: Set to 40–60°C. Higher temperature improves mass transfer and peak shape on carbon phases.[1]

  • Troubleshooting: If peak tailing is severe, add an ion-pairing agent (e.g., HFBA) or increase temperature.[1]

Module B: Isolation & Desalting (The "Catch and Release")

The Issue: You purified the compound using HILIC/HPLC, but now it's trapped in a buffer solution. Lyophilization yields a pile of salt.[1] The Fix: Strong Cation Exchange (SCX) "Catch and Release."

The Mechanism: At pH < 2, the amino acid is protonated (


) and binds to the resin. Salts wash through.[1][6][7] You then release the molecule by switching to a volatile base (Ammonium Hydroxide), deprotonating the carboxylate/amine to elute it.

Detailed Protocol:

  • Resin Preparation: Use a Strong Cation Exchanger (e.g., Dowex 50WX8 or similar polystyrene sulfonate resin).[1]

    • Wash 1: 1M HCl (Converts resin to H+ form).[1]

    • Wash 2: Deionized Water (Wash until pH is neutral).[1][8]

  • Loading: Acidify your crude fraction (pH ~2 with HCl) and load onto the column.

    • Flow rate: Slow (gravity or <1 mL/min) to allow diffusion into beads.[1]

  • Washing (The Desalting Step):

    • Flush with 5–10 CV of Deionized Water.[1]

    • Test: Add

      
       to the eluate.[1] If it precipitates (AgCl), chloride salts are still present.[1] Continue washing until clear.[1]
      
  • Elution (The Release):

    • Elute with 1M–2M

      
       (Ammonium Hydroxide).[1]
      
    • Collect fractions. The pH of the eluate will rise sharply.

  • Isolation: Lyophilize the ammonia fractions. The excess

    
     and water evaporate, leaving the zwitterion as a free base.
    
Module C: Detection (Seeing the Invisible)

The Issue: Cyclic amino acids often lack aromatic rings, making them invisible at UV 254 nm.[1] The Fix: Use universal detectors or derivatization.[1]

DetectorSuitabilityNotes
UV (200-210 nm) LowOnly works for amides/carboxyls.[1] High background noise from solvents.[1]
ELSD / CAD High Evaporative Light Scattering or Charged Aerosol Detection. Ideal for non-chromophoric zwitterions.[1] Requires volatile mobile phases.[1]
MS (ESI+) High Use Positive Mode (

). Watch for signal suppression from TFA (use Formic Acid instead).[1]
Ninhydrin (Post-Column) MediumClassic method.[1] Destructive, but specific to amines.[1]

Part 3: Frequently Asked Questions (FAQ)

Q1: My compound elutes as a broad, ugly hump on HILIC. What is wrong? A: This is usually a solvent mismatch .[1] If you dissolve your sample in 100% water and inject it onto a HILIC column (which is 90% ACN), the water acts as a "strong solvent" plug, smearing the analyte down the column.

  • Fix: Dissolve your sample in 50:50 ACN:Water (or as high ACN as solubility permits) before injection.[1]

Q2: I am using PGC (Graphitic Carbon) and my recovery is very low. Is it irreversible adsorption? A: PGC is a strong adsorbent.[1] Some cyclic compounds bind very tightly.[1]

  • Fix: Passivate the column before use. If recovery is still low, try adding Tetrahydrofuran (THF) to Mobile Phase B (e.g., 50% ACN / 50% THF) to disrupt strong hydrophobic/pi-pi interactions.[1]

Q3: Can I use standard silica flash chromatography? A: Generally, no. Zwitterions stick irreversibly to bare silica due to the extremely polar interactions.[1]

  • Fix: If you must use normal phase, use "Amine-functionalized silica" or add 1% Triethylamine (TEA) to your mobile phase to block silanols, though solubility will likely remain a challenge.[1]

Q4: How do I separate leucine/isoleucine type isomers in a cyclic scaffold? A: This is the classic use case for Porous Graphitic Carbon (PGC) . The flat surface of the graphite can discriminate the steric "kink" difference between iso-structures better than C18 or HILIC. Run a shallow gradient at elevated temperature (50°C).

References

  • Merck Millipore. "Using a Zwitterionic Stationary Phase in Hydrophilic Interaction Liquid Chromatography." Merck Application Notes. Link

  • Chaimbault, P., et al. (2000).[1][9] "Ion-pair chromatography on a porous graphitic carbon stationary phase for the analysis of twenty underivatized protein amino acids." Journal of Chromatography A. Link

  • Agilent Technologies. (2022).[1][4] "The Use of HILIC Zwitterionic Phase Superficially Porous Particles for Metabolomics Analysis." LCGC International.[1] Link

  • ResearchGate Community. (2020).[1][8] "How to desalt zwitterions? - Expert Discussion." ResearchGate.[1][8][10][11] Link

  • Chikaraishi, Y., et al. (2023).[1] "Application of a porous graphitic carbon column to carbon and nitrogen isotope analysis of underivatized individual amino acids." Rapid Communications in Mass Spectrometry. Link[1]

Sources

Troubleshooting

Technical Support Center: Palladium Removal from 6-Aminocyclohex-3-ene-1-carboxylic Acid Derivatives

Ticket ID: #Pd-Rem-004 Subject: Escalation - Persistent Pd contamination in zwitterionic amino-alkene substrates. Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #Pd-Rem-004 Subject: Escalation - Persistent Pd contamination in zwitterionic amino-alkene substrates. Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies.

Executive Summary

You are encountering difficulty removing palladium (Pd) catalysts (likely from Suzuki, Heck, or Allylic substitution steps) from 6-Aminocyclohex-3-ene-1-carboxylic acid derivatives. This scaffold is structurally homologous to Oseltamivir (Tamiflu) precursors.

Standard silica chromatography is failing because the substrate itself acts as a bidentate ligand. The coexistence of a basic amine (


) and an alkene (

) creates a "chelating pincer" that binds Pd tightly, often resisting standard washes.

This guide provides three Tier-3 purification protocols: Scavenging , Chemo-selective Washing , and Salt Crystallization .

Module 1: Diagnosis & Mechanism

Q: Why is the Palladium sticking so stubbornly to this specific molecule?

A: Your molecule is not just a substrate; it is a ligand. In standard hydrocarbons, Pd binds loosely. However, 6-Aminocyclohex-3-ene-1-carboxylic acid contains two high-affinity binding sites:

  • The Amine (Hard Donor): Nitrogen lone pairs coordinate strongly to electrophilic Pd(II).

  • The Alkene (Soft Donor): The double bond participates in

    
    -backbonding with Pd(0/II).
    

When you attempt standard chromatography, the Pd-Substrate complex co-elutes because the interaction is stronger than the interaction with the silica stationary phase.

Visual Analysis: The Competitive Chelation Landscape The following diagram illustrates why standard methods fail and how scavengers intervene.

Pd_Chelation_Mechanism Pd Palladium (Pd) Silica Standard Silica (Stationary Phase) Pd->Silica Weak Adsorption Substrate 6-Aminocyclohex-3-ene Derivative Substrate->Pd Strong Chelation (Amine + Alkene) Scavenger Thiol/TMT Scavenger (High Affinity) Scavenger->Pd Irreversible Binding (Thermodynamic Sink)

Caption: Figure 1. Thermodynamic competition. The substrate competes with standard silica for Pd. Only high-affinity scavengers (Green) can break the Substrate-Pd complex.

Module 2: Scavenger Selection & Protocol

Q: Which scavenger is best for amino-acid derivatives?

A: Avoid standard Activated Carbon if yield is critical; it often irreversibly adsorbs amines. For this specific scaffold, Trimercaptotriazine (TMT) functionalized silica is the gold standard.

Comparative Data: Scavenger Performance

Scavenger TypeFunctional GroupAffinity MechanismSuitability for Your Substrate
Si-TMT TrimercaptotriazineTridentate binding (Very High)Excellent. High specificity for Pd in presence of amines.
Si-Thiol Propylthiol (-SH)Monodentate bindingGood. Standard option, but TMT is kinetically faster for this substrate.
Activated Carbon Porous CarbonPhysisorptionRisky. High Pd removal, but often leads to 10-15% yield loss of amino products.
Sulfonic Acid -SO3HIonic / Cation ExchangePoor. Will bind your amine product, causing massive yield loss.

Protocol A: Batch Mode Scavenging (Recommended) Target: <10 ppm Pd

  • Dissolution: Dissolve crude product in THF or DMF (10 mL/g). Avoid MeOH if possible, as protic solvents can sometimes retard scavenging kinetics.

  • Loading: Add Si-TMT (0.5 equivalents relative to expected Pd mass, or 5-10 wt% of substrate).

  • Temperature: Heat to 50°C . Crucial Step: Room temperature scavenging is often too slow to break the Pd-Amine chelate.

  • Time: Stir vigorously for 4–12 hours .

  • Filtration: Filter hot through a 0.45 µm PTFE membrane or a Celite pad.

  • Analysis: Check Pd levels via ICP-MS.

Module 3: The "Chemical Wash" Alternative

Q: I cannot use solid scavengers. Is there a liquid-phase extraction method?

A: Yes. The N-Acetyl Cysteine (NAC) wash is highly effective for Oseltamivir-type precursors. NAC competes with the substrate for Pd binding and renders the Pd water-soluble.

Protocol B: NAC Extraction

  • Preparation: Dissolve crude organic product in Ethyl Acetate or Isopropyl Acetate .

  • Reagent: Prepare a 0.5 M aqueous solution of N-Acetyl Cysteine . Adjust pH to neutral/slightly basic (pH 7-8) with NaOH to ensure the thiol is active.

  • Wash: Wash the organic layer with the NAC solution (2 x 10 min stirs).

    • Note: The aqueous layer may turn dark/black as Pd is extracted.

  • Rinse: Wash with brine to remove residual NAC.

  • Dry/Concentrate: Dry over

    
     and concentrate.
    

Mechanism: The NAC provides both a thiol and a carboxylate to chelate Pd, pulling it into the aqueous phase more effectively than simple ammonia or EDTA washes.

Module 4: Crystallization (The Ultimate Purifier)

Q: Scavengers are too expensive for scale-up. How do I purify via crystallization?

A: Exploiting the zwitterionic nature of 6-Aminocyclohex-3-ene-1-carboxylic acid is the most scalable method. By forming a specific salt, you exclude the metal catalyst from the crystal lattice.

Protocol C: Phosphate Salt Crystallization Reference: This mimics the industrial purification of Oseltamivir Phosphate.

  • Free Base: Ensure your product is in the free base form.

  • Solvent: Dissolve in warm Ethanol or Isopropanol (40-50°C).

  • Acid Addition: Slowly add 1.05 equivalents of Phosphoric Acid (

    
    ) diluted in ethanol.
    
  • Cooling: Slow cool to 0°C over 4 hours.

  • Filtration: Filter the white precipitate.

  • Wash: Wash with cold acetone. Pd remains in the mother liquor.

Visual Workflow: Decision Tree

Purification_Workflow Start Crude Mixture (>500 ppm Pd) Scale What is your scale? Start->Scale Small Small Scale (<10 g) Scale->Small Large Large Scale (>100 g) Scale->Large Scavenger Use Si-TMT (Protocol A) Small->Scavenger High Purity Needed Wash NAC Wash (Protocol B) Small->Wash Budget Constraint Crystal Salt Crystallization (Protocol C) Large->Crystal Most Economical Check Pd < 10 ppm? Crystal->Check Check Pd Check->Scavenger No (Polishing Step) Done Final Product (ICH Q3D Compliant) Check->Done Yes

Caption: Figure 2. Strategic decision tree for Pd removal based on scale and economic constraints.

Module 5: Regulatory Compliance (ICH Q3D)

Q: What is the hard limit for Pd in my final compound?

A: According to ICH Q3D (R1) guidelines, Palladium is a Class 2B impurity.[1][2]

  • Oral Administration: Permitted Daily Exposure (PDE) is 100 µ g/day .[3]

    • If max daily dose is 10g: Limit is 10 ppm .[3]

    • If max daily dose is 1g: Limit is 100 ppm (though <10 ppm is standard industry practice).

  • Parenteral (Injectable): PDE is 10 µ g/day (Limit ~1 ppm).

Recommendation: Aim for <10 ppm regardless of route to ensure robust quality control.

References
  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.[4][5] Link

  • Onyx Scientific. (2023). Palladium scavenging: From 1% to within ICH limits. (Case study on N-acetyl cysteine washes). Link

  • SiliCycle. (2024). Metal Scavengers User Guide for Pharmaceutical Industry. (Data on Si-TMT vs. Amines).[6][7][8] Link

  • International Conference on Harmonisation (ICH). (2019). Guideline Q3D (R1) on Elemental Impurities.[2]Link

  • Federspiel, M., et al. (1999). Industrial Synthesis of the Key Precursor in the Synthesis of the Anti-Influenza Drug Oseltamivir Phosphate (Ro 64-0796/002). Organic Process Research & Development. (Crystallization protocols). Link

Sources

Optimization

Technical Support Center: Kinetic Resolution of 6-Aminocyclohex-3-ene-1-carboxylic Acid

Status: Operational Ticket Focus: Optimization & Troubleshooting of Enzymatic Kinetic Resolution (EKR) Target Molecule: Racemic 6-Aminocyclohex-3-ene-1-carboxylic acid (and corresponding esters) Primary Biocatalyst: Cand...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Optimization & Troubleshooting of Enzymatic Kinetic Resolution (EKR) Target Molecule: Racemic 6-Aminocyclohex-3-ene-1-carboxylic acid (and corresponding esters) Primary Biocatalyst: Candida antarctica Lipase B (CAL-B) / Burkholderia cepacia Lipase (PS)[1]

Core Directive: The Optimization Matrix

This guide treats your reaction not as a "recipe" but as a tunable system. In kinetic resolution (KR), you are exploiting the difference in reaction rates (


 vs 

) between two enantiomers.[1][2][3] Your metric for success is the Enantiomeric Ratio (

)
, not just yield.[3]

The Golden Rule: An


-value > 100 is ideal.[1] An 

-value < 15 is chemically useless.[1]
Diagnostic Matrix: Variable vs. Impact[1]
VariablePrimary ImpactOptimization Logic
Enzyme Source Selectivity (

) & Rate
CAL-B is the industry standard for

-amino esters.[1] If

, switch to Lipase PS (Burkholderia cepacia) or Lipase AK (Pseudomonas fluorescens).[1]
Solvent (logP) Enzyme ConformationLipases are "lid-opened" at interfaces.[1] Hydrophobic solvents (Hexane, MTBE, Toluene) generally increase

. Hydrophilic solvents (THF, Dioxane) strip essential water, lowering activity.
Temperature Selectivity vs. RateLower T (0–20°C) increases

(enthalpic control) but slows conversion.[1] Higher T (40–60°C) increases rate but risks racemization and lower

.
Acyl Donor Equilibrium ShiftFor N-acylation : Use activated esters (e.g., trifluoroethyl butyrate) to make the reaction irreversible. Avoid simple ethyl acetate if conversion stalls.
Water Activity (

)
ActivityEssential for structural integrity. In organic solvents, add salt hydrate pairs (e.g., Na₂SO₄[1]·10H₂O) to buffer

.

Troubleshooting Guides (Q&A Format)

These FAQs address specific failure modes reported by process chemists working with cyclic


-amino acids.
Scenario A: "My reaction stalls at 30-40% conversion."

Diagnosis: Product Inhibition or Equilibrium Limitation.

  • The Science: As the reaction proceeds, the concentration of the product (alcohol in transesterification, or acid in hydrolysis) increases. For amino acids, the product often precipitates or chelates the enzyme active site.

  • Troubleshooting Steps:

    • Acyl Donor Switch: If using ethyl acetate for N-acylation, the byproduct is ethanol, which can inhibit lipases. Switch to vinyl acetate or isopropenyl acetate . The byproduct is acetaldehyde/acetone (tautomerizes), driving the reaction forward irreversibly.

    • Remove Product: If the product precipitates, it might coat the immobilized enzyme beads. Add a co-solvent (e.g., 5-10% DMSO or tert-butanol) to keep the product in solution, or use a biphasic system.[1]

    • Check pH (Hydrolysis): If performing ester hydrolysis, the release of free acid drops the pH, deactivating the enzyme. Use an autotitrator to maintain pH 7.0–7.5.

Scenario B: "I have high conversion (50%), but low ee (<80%) for both species."

Diagnosis: Low Selectivity (


-value) or Non-Specific Background Reaction.[1]
  • The Science: The "wrong" enantiomer is reacting too fast (

    
     is not slow enough), or the solvent is causing spontaneous chemical hydrolysis/acylation.
    
  • Troubleshooting Steps:

    • The "Blank" Test: Run the reaction without enzyme. If conversion occurs >1% over 24h, your background reaction is destroying selectivity.

      • Fix: Lower Temperature.[3][4] Remove nucleophilic impurities (e.g., water in acylation).

    • Solvent Engineering: Switch from a polar solvent (THF) to a non-polar ether (MTBE, DIPE). Lipases are more rigid and selective in low-dielectric environments.[1]

    • Substrate Modification: If resolving the ethyl ester, switch to the 2,2,2-trifluoroethyl ester or the n-butanol ester . Changing the alcohol moiety size alters the fit in the enzyme's hydrophobic pocket.

Scenario C: "The amino acid is insoluble in the organic solvents required for Lipases."

Diagnosis: Zwitterionic Nature of Amino Acids.

  • The Science: Unprotected

    
    -amino acids are zwitterions (
    
    
    
    ) and insoluble in the hydrophobic solvents (Hexane/Toluene) that lipases prefer.[1]
  • Troubleshooting Steps:

    • Double Protection Strategy (Recommended): Do not resolve the free amino acid.

      • Step 1: Esterify the acid (Ethyl ester).

      • Step 2: Protect the amine (Boc/Cbz) OR perform N-acylation on the amino-ester.[1]

    • Hydrophobic Ion Pairing: If you must work with the free amine, add a lipophilic acid (e.g., camphorsulfonic acid) to form a salt that is soluble in organic media.

Experimental Protocols (SOPs)

Protocol A: Hydrolysis of Ethyl 6-aminocyclohex-3-ene-1-carboxylate

Best for: Scalability and Green Chemistry.[1]

  • Preparation: Suspend Ethyl 6-aminocyclohex-3-ene-1-carboxylate (10 mmol) in Phosphate Buffer (50 mL, 0.1 M, pH 7.5).

    • Note: If substrate solubility is poor, add 10% v/v Acetone or MTBE.

  • Initiation: Add CAL-B (Novozym 435) (20-50 mg/mmol substrate).

  • Execution: Stir at 25°C. Monitor pH.

    • Critical: Maintain pH 7.5 by adding 1.0 M NaOH via autotitrator. The consumption of NaOH correlates directly to conversion.

  • Termination: Stop at 45-50% conversion (theoretical max yield of enantiomer). Filter off enzyme.

  • Workup:

    • Phase 1: Extract the unreacted ester (Enantiomer A) with EtOAc at pH 7.

    • Phase 2: Acidify aqueous layer to pH 2, then extract the acid product (Enantiomer B).

Protocol B: N-Acylation in Organic Media

Best for: High E-values and water-sensitive substrates.[1]

  • Preparation: Dissolve Ethyl 6-aminocyclohex-3-ene-1-carboxylate (10 mmol) in dry MTBE or Diisopropyl Ether (DIPE) (50 mL).

  • Acyl Donor: Add Ethyl Acetate (5 equiv) or Trifluoroethyl Butyrate (2 equiv) for faster rates.

  • Initiation: Add Lipase PS-IM (Immobilized on diatomite) or CAL-B (100 mg).

  • Execution: Shake at 30°C (200 rpm).

  • Monitoring: Analyze via Chiral HPLC (e.g., Chiralpak AD-H or OD-H column).[1] Look for the amide peak.

  • Termination: Stop when ee of the remaining amine >99% (usually around 52-55% conversion).

Visualizing the Optimization Workflow

The following diagram illustrates the decision logic for optimizing the kinetic resolution process.

OptimizationWorkflow Start Start: Kinetic Resolution (Racemic Substrate) CheckSolubility Is Substrate Soluble in Organic Solvent? Start->CheckSolubility RouteSelection Select Route CheckSolubility->RouteSelection Yes Hydrolysis Route A: Ester Hydrolysis (Aqueous/Buffer) CheckSolubility->Hydrolysis No (Zwitterion) RouteSelection->Hydrolysis Prefer Aqueous Acylation Route B: N-Acylation (Organic Solvent) RouteSelection->Acylation Prefer Organic MeasureE Measure E-value (Selectivity) Hydrolysis->MeasureE Acylation->MeasureE HighE E > 100 (Proceed to Scale-up) MeasureE->HighE Excellent LowE E < 20 (Poor Selectivity) MeasureE->LowE Fail ModE E = 20-50 (Needs Optimization) MeasureE->ModE Marginal OptEnzyme Optimization 3: Screen Lipase PS / AK LowE->OptEnzyme OptTemp Optimization 1: Lower Temperature (0-4°C) ModE->OptTemp OptSolvent Optimization 2: Change Solvent LogP (MTBE -> Toluene -> Hexane) ModE->OptSolvent OptTemp->MeasureE OptSolvent->MeasureE OptEnzyme->MeasureE

Caption: Decision tree for selecting reaction pathways and troubleshooting selectivity issues in enzymatic kinetic resolution.

References

  • Direct Enzymatic Route for the Preparation of Novel Enantiomerically Enriched Hydroxylated β-Amino Ester Stereoisomers. MDPI. [Link]

  • Enzymatic Kinetic Resolution of β-Amino Acid Derivatives. University of Szeged. [Link]

  • Efficient Enzymatic Routes for the Synthesis of New Eight-Membered Cyclic β-Amino Acid and β-Lactam Enantiomers. National Institutes of Health (NIH). [Link][1]

  • Kinetic Resolution of Nearly Symmetric 3-Cyclohexene-1-carboxylate Esters Using a Bacterial Carboxylesterase. Organic Letters. [Link][1][4]

  • Highly Selective Enzymatic Kinetic Resolution of Primary Amines at 80 °C. The Journal of Organic Chemistry. [Link][5]

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR interpretation of 6-Aminocyclohex-3-ene-1-carboxylic acid isomers

Topic: 1H and 13C NMR Interpretation of 6-Aminocyclohex-3-ene-1-carboxylic Acid Isomers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals [1][2] Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H and 13C NMR Interpretation of 6-Aminocyclohex-3-ene-1-carboxylic Acid Isomers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

[1][2]

Executive Summary

6-Aminocyclohex-3-ene-1-carboxylic acid is a critical cyclic


-amino acid scaffold, serving as a precursor for neuraminidase inhibitors (e.g., Oseltamivir) and as a building block for foldamers (peptidomimetics). Distinguishing between the cis ((1R,6S)/(1S,6R)) and trans ((1R,6R)/(1S,6S)) isomers is a frequent analytical challenge in synthetic workflows.

This guide provides a definitive technical comparison of the NMR signatures for these isomers. Unlike rigid aromatic systems, the cyclohexene ring exists in a dynamic half-chair conformation, requiring a nuanced application of the Karplus relationship to assign stereochemistry correctly.

Structural Analysis & Conformational Dynamics

To interpret the NMR data accurately, one must first understand the conformational equilibrium. The cyclohexene ring is not planar; it adopts a half-chair conformation.

  • The Trans Isomer: Typically adopts a conformation where the bulky carboxyl (C1) and amine (C6) groups are diequatorial (pseudo-equatorial) to minimize 1,3-diaxial strain. In this stable conformer, the vicinal protons H1 and H6 are anti-periplanar (pseudo-diaxial) .

  • The Cis Isomer: Inevitably forces one substituent into a pseudo-axial position while the other is pseudo-equatorial. Consequently, the vicinal protons H1 and H6 adopt a syn-clinal (gauche) relationship.

Mechanistic Comparison: The Karplus Directive

The primary discriminator is the vicinal proton-proton coupling constant (


).
FeatureTrans-Isomer (Anti)Cis-Isomer (Syn)
H1–H6 Dihedral Angle

(Pseudo-diaxial)

(Axial/Equatorial)
Predicted

9.0 – 12.0 Hz 2.0 – 5.5 Hz
Conformational Lock High (Diequatorial substituents preferred)Moderate (Rapid half-chair flipping common)
NOE Correlation Weak/Absent between H1 and H6Strong between H1 and H6
Comparative NMR Data Specifications

The following data summarizes the diagnostic signals. Note that chemical shifts (


) may vary slightly based on pH (zwitterion vs. salt) and solvent (D₂O vs. DMSO-

).
Table 1: 1H NMR Diagnostic Signals (400 MHz, D₂O/DMSO-

)
Proton PositionTrans-Isomer (Signal) Cis-Isomer (Signal) Interpretation Notes
H-1 (

-COOH)

2.6 – 2.9 ppm (dt or td)

2.8 – 3.1 ppm (m/q)
Key Discriminator: Look for large splitting (

Hz) in the trans isomer.
H-6 (

-NH

)

3.4 – 3.8 ppm (dt)

3.6 – 4.0 ppm (br m)
H6 is deshielded by the nitrogen. In cis, H1 and H6 are closer in space.
H-3 / H-4 (Olefinic)

5.6 – 5.9 ppm (m)

5.6 – 5.9 ppm (m)
Often overlapping; poor discriminators for stereochemistry.
H-2 / H-5 (Methylene)

2.0 – 2.4 ppm (m)

2.1 – 2.5 ppm (m)
Complex multiplets due to geminal and allylic coupling.
Table 2: 13C NMR Chemical Shift Trends
Carbon PositionTrans-Isomer (

ppm)
Cis-Isomer (

ppm)
Mechanistic Insight
C-1 (COOH) ~175.0~174.5Minimal difference.
C-6 (C-N) ~50.0 – 52.0 ~47.0 – 49.0 Cis isomer often shows slight upfield shift due to

-gauche steric compression (steric effect).
C-3 / C-4 ~125.0 – 128.0~125.0 – 128.0Olefinic carbons are rarely diagnostic for remote stereocenters.
Experimental Protocol: Stereochemical Assignment

This self-validating workflow ensures accurate assignment regardless of solvent or concentration variances.

Step 1: Sample Preparation
  • Solvent Choice: Use D₂O with NaOD (pH > 10) to ensure the amine is free (non-protonated) if analyzing the free acid, or DMSO-

    
      for HCl salts.
    
    • Why? Protonation of the amine (NH

      
      ) broadens signals and changes coupling geometries due to hydrogen bonding.
      
  • Concentration: Prepare at 10–15 mg/mL. High concentrations can induce aggregation, complicating NOE analysis.

Step 2: 1D Proton Acquisition & Decoupling
  • Acquire a standard 1H spectrum (min. 16 scans).[1][2][3]

  • Identify the H1 (approx. 2.7 ppm) and H6 (approx.[4] 3.6 ppm) multiplets.[5]

  • Validation: If multiplets are overlapped by solvent or impurities, perform a 1D Selective TOCSY exciting the olefinic protons (H3/H4) to reveal the connected spin system (H2/H5

    
     H1/H6).
    
Step 3: J-Value Analysis (The Decision Gate)
  • Expand the H1 multiplet.

  • Measure the width at half-height (

    
    ) or the specific splitting between the outer legs of the multiplet.
    
  • Criteria:

    • If splitting is > 9.0 Hz : Assign Trans .

    • If splitting is < 5.0 Hz : Assign Cis .

Step 4: 2D NOESY Confirmation (If J is ambiguous)
  • Run a 2D NOESY (mixing time 500 ms).

  • Trans: No cross-peak between H1 and H6.

  • Cis: Distinct cross-peak between H1 and H6 (distance < 3.0 Å).

Visualization: Stereochemical Assignment Workflow

The following diagram illustrates the logical decision tree for assigning the stereochemistry of 6-aminocyclohex-3-ene-1-carboxylic acid derivatives.

NMR_Assignment Start Start: Acquire 1H NMR (DMSO-d6 or D2O) Identify Identify H1 (~2.8 ppm) and H6 (~3.7 ppm) Multiplets Start->Identify Measure Measure Vicinal Coupling Constant (3J H1-H6) Identify->Measure Decision Is 3J > 9.0 Hz? Measure->Decision Trans Assignment: TRANS Isomer (Diequatorial Substituents) (Pseudo-diaxial Protons) Decision->Trans Yes (> 9 Hz) Ambiguous Ambiguous / Intermediate J (5.0 - 9.0 Hz) Decision->Ambiguous Intermediate Cis Assignment: CIS Isomer (Axial/Equatorial) (Gauche Protons) Decision->Cis No (< 5 Hz) NOESY Perform 2D NOESY (Mixing time 500ms) Ambiguous->NOESY NOE_Result Check H1-H6 Cross-peak NOESY->NOE_Result NOE_Result->Trans No/Weak Cross-peak NOE_Result->Cis Strong Cross-peak

Caption: Logical workflow for distinguishing cis/trans isomers using J-coupling and NOE correlations.

References
  • Gellman, S. H. et al. (1998).[3] Synthesis and Structural Characterization of Helix-Forming

    
    -Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers. Journal of the American Chemical Society. 
    
  • Fulop, F. et al. (2023).

    
    -Peptides incorporating polyhydroxylated cyclohexane 
    
    
    
    -amino acid: synthesis and conformational study. Organic & Biomolecular Chemistry.
  • BenchChem. (2025).[6] Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants: A Comprehensive Guide.

  • PubChem. (2025). Compound Summary: (1R,6S)-6-aminocyclohex-3-ene-1-carboxylic acid hydrochloride.[7] National Library of Medicine.

  • Matrix Fine Chemicals. (2025). Product Specification: (1S,6R)-6-Aminocyclohex-3-ene-1-carboxylic acid hydrochloride.[8]

Sources

Comparative

A Researcher's Guide to Structural Elucidation of 6-Aminocyclohex-3-ene-1-carboxylic Acid Derivatives: A Comparative Analysis

For researchers, scientists, and drug development professionals, understanding the precise three-dimensional structure of a molecule is paramount. This is especially true for entities like 6-Aminocyclohex-3-ene-1-carboxy...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the precise three-dimensional structure of a molecule is paramount. This is especially true for entities like 6-Aminocyclohex-3-ene-1-carboxylic acid and its derivatives, which hold potential in medicinal chemistry. The spatial arrangement of the amino and carboxylic acid groups on the flexible cyclohexene ring dictates their biological activity and potential as therapeutic agents. This guide provides an in-depth comparison of analytical techniques for the structural characterization of this important class of molecules, with a focus on X-ray crystallography and its alternatives.

The Gold Standard: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the absolute three-dimensional structure of a molecule.[1][2] It provides unequivocal data on bond lengths, bond angles, and the conformation of the molecule in the solid state.[3]

The Crystallographic Workflow: From Powder to Structure

Obtaining a high-quality single crystal is the most critical and often the most challenging step in the X-ray crystallography workflow. The quality of the resulting diffraction data is directly dependent on the quality of the crystal.[4]

experimental_workflow cluster_prep Crystal Growth cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement A Compound Synthesis & Purification B Solvent Screening A->B C Crystallization Technique Selection B->C D Crystal Harvesting & Mounting C->D E X-ray Diffraction Data Collection D->E F Data Reduction & Integration E->F G Structure Solution (e.g., Direct Methods) F->G H Structure Refinement G->H I Validation & Analysis H->I nmr_logic A NMR Spectrum Acquisition (¹H, ¹³C, COSY, etc.) B Chemical Shift Analysis (Functional Group Identification) A->B C Integration Analysis (Proton Ratios) A->C D Multiplicity (Splitting) Analysis (Neighboring Protons) A->D E 2D NMR (e.g., COSY, HSQC) (Connectivity Mapping) A->E F Structure Elucidation B->F C->F D->F E->F

Sources

Validation

A Comparative Guide to the Proteolytic Stability of Cyclic vs. Acyclic β-Amino Acid-Containing Peptides

For Researchers, Scientists, and Drug Development Professionals In the quest for more robust and effective peptide-based therapeutics, enhancing proteolytic stability is a paramount challenge. Native peptides are often s...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for more robust and effective peptide-based therapeutics, enhancing proteolytic stability is a paramount challenge. Native peptides are often swiftly degraded by proteases in biological systems, severely limiting their therapeutic potential.[1] The incorporation of non-canonical amino acids, such as β-amino acids, and the adoption of a cyclic architecture are two key strategies employed to overcome this hurdle. This guide provides an in-depth comparison of the proteolytic stability of cyclic versus acyclic peptides containing β-amino acids, supported by experimental data and detailed methodologies.

The Imperative of Proteolytic Resistance in Peptide Drug Design

The therapeutic promise of peptides lies in their high specificity and potency. However, their utility is often hampered by rapid enzymatic degradation in the gastrointestinal tract and bloodstream.[1] Proteases, enzymes that catalyze the breakdown of proteins and peptides, readily recognize and cleave the peptide bonds of natural L-α-amino acids.[1] Strategies to enhance peptide stability are therefore crucial for developing viable drug candidates. These strategies include the incorporation of D-amino acids, N-methylation, and the use of peptidomimetics like β-amino acids.[2][3]

β-Amino Acids: A Shield Against Proteolysis

β-amino acids, with an additional carbon atom in their backbone compared to their α-amino acid counterparts, introduce a significant structural perturbation. This alteration disrupts the natural conformation recognized by proteases, rendering peptides containing them significantly more resistant to enzymatic cleavage.[2] While peptides composed entirely of β-amino acids exhibit remarkable stability, even the strategic incorporation of a single β-amino acid can confer substantial protection.[4][5]

The Cyclization Advantage: Reinforcing the Shield

Cyclization further enhances the proteolytic resistance of peptides, including those containing β-amino acids. This macrocyclic structure provides stability through several mechanisms:

  • Elimination of Termini: Proteases are broadly categorized into exopeptidases, which cleave at the N- or C-termini, and endopeptidases, which cleave internal peptide bonds.[6] Cyclization eliminates the free termini, rendering the peptide inherently resistant to exopeptidases.[6]

  • Conformational Rigidity: The cyclic structure restricts the conformational flexibility of the peptide backbone.[6][7] This rigidity makes it difficult for the peptide to adopt the specific conformation required to fit into the active site of endopeptidases, thus hindering their catalytic activity.[7]

  • Steric Hindrance: The cyclic scaffold can sterically shield susceptible peptide bonds from protease access.

The synergistic effect of incorporating β-amino acids within a cyclic framework can lead to peptides with exceptional stability, a highly desirable trait for therapeutic applications.

Experimental Evidence: A Head-to-Head Comparison

A compelling demonstration of the enhanced stability conferred by cyclic β-amino acids comes from a study on macrocyclic peptide inhibitors of the SARS-CoV-2 main protease.[4][5] In this research, the stability of macrocyclic peptides containing cyclic β-amino acids (cβAAs) was compared to their counterparts where the cβAAs were substituted with alanine, effectively creating a more flexible, acyclic-like structure at that position. The results, summarized in the table below, clearly illustrate the dramatic increase in stability.

Peptide IDKey ResiduesHalf-life (t½) in Human Serum
BM3 Contains one cyclic β-amino acid (β2)48 hours[4][5]
BM3A β2 substituted with AlanineSubstantially shorter than BM3[5]
BM7 Contains two cyclic β-amino acids (β1)>168 hours[4][5]
BM7A β1 residues substituted with AlanineSubstantially shorter than BM7[5]

Data sourced from Miura et al., 2024.[4][5]

The data unequivocally shows that the presence of cyclic β-amino acids dramatically extends the half-life of the peptides in human serum, with BM7 exhibiting remarkable stability for over a week.[4][5] The substitution of these residues with alanine, which removes the cyclic constraint, leads to a significant reduction in stability, highlighting the critical contribution of the cyclic β-amino acid structure to proteolytic resistance.[5]

Visualizing the Stability Advantage

The structural differences between cyclic and acyclic peptides containing β-amino acids underpin their differential stability.

cluster_0 Acyclic β-Amino Acid Peptide cluster_1 Cyclic β-Amino Acid Peptide Acyclic Flexible Backbone Exposed Cleavage Sites Free N- and C-Termini Protease_A Protease Acyclic->Protease_A Susceptible to Exo- and Endopeptidases Cyclic Rigid Backbone Shielded Cleavage Sites No Termini Protease_C Protease Cyclic->Protease_C Resistant to Proteolytic Degradation cluster_prep Sample Preparation cluster_reaction Degradation Reaction cluster_analysis Analysis Peptide_Stock Prepare Peptide Stock Solution Assay_Setup Set up Assay: Buffer + Peptide Peptide_Stock->Assay_Setup Enzyme_Stock Prepare Protease/Serum Initiate Initiate with Protease/Serum Enzyme_Stock->Initiate Pre_Incubate Pre-incubate at 37°C Assay_Setup->Pre_Incubate Pre_Incubate->Initiate Time_Course Time-course Incubation (aliquots at t=0, 15, 30... min) Initiate->Time_Course Quench Quench Aliquots with TFA Time_Course->Quench Centrifuge Centrifuge Samples Quench->Centrifuge HPLC RP-HPLC Analysis Centrifuge->HPLC Data_Analysis Data Analysis: Peak Area vs. Time HPLC->Data_Analysis Half_Life Calculate Half-life (t½) Data_Analysis->Half_Life

Sources

Comparative

Comparative Mass Spectrometry Guide: Fragmentation Dynamics of 6-Aminocyclohex-3-ene-1-carboxylic Acid

Executive Summary 6-Aminocyclohex-3-ene-1-carboxylic acid (CAS 54162-90-2) is a critical chiral building block and a conformationally restricted analog of -aminobutyric acid (GABA). In drug development, it serves as a sc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Aminocyclohex-3-ene-1-carboxylic acid (CAS 54162-90-2) is a critical chiral building block and a conformationally restricted analog of


-aminobutyric acid (GABA). In drug development, it serves as a scaffold for synthesizing bioactive peptides and neuraminidase inhibitors.

Distinguishing this molecule from its saturated analogs (e.g., 2-aminocyclohexanecarboxylic acid) and linear isomers is a frequent analytical challenge. While standard LC-UV methods often fail due to lack of chromophores, Tandem Mass Spectrometry (MS/MS) provides definitive structural elucidation.

This guide details the specific fragmentation patterns—primarily the diagnostic Retro-Diels-Alder (RDA) cleavage—that distinguish the unsaturated cyclohexene ring from saturated counterparts.

Structural Context & Ionization Physics

To interpret the mass spectrum, one must first understand the protonation sites and the lability of the cyclohexene ring.

  • Molecular Weight: 141.17 g/mol [1]

  • Monoisotopic Mass: 141.079 g/mol

  • Target Ion (ESI+):

    
     m/z
    
Ionization Behavior

In Electrospray Ionization (ESI) positive mode, the primary site of protonation is the amine group at position C6 (


), followed by the carbonyl oxygen. The presence of the double bond at C3-C4 stiffens the ring but introduces a specific pathway for ring opening that is absent in saturated analogs.

Fragmentation Pathways: The Technical Deep Dive

The fragmentation of 6-Aminocyclohex-3-ene-1-carboxylic acid is governed by two competing mechanisms: Neutral Loss (common to all amino acids) and Retro-Diels-Alder (specific to the cyclohexene moiety).

Mechanism A: The Diagnostic Retro-Diels-Alder (RDA) Reaction

The most distinct feature of this molecule is the RDA reaction. The cyclohexene ring undergoes a reverse cycloaddition, cleaving the bonds allylic to the double bond.

  • Precursor:

    
    
    
  • Cleavage: The ring splits, releasing a neutral diene (1,3-butadiene, 54 Da).

  • Product Ion: The charge is retained on the dienophile fragment (2-aminoacrylic acid derivative).

  • Diagnostic Peak: m/z 88 (

    
    ).
    

Why this matters: Saturated analogs (e.g., 2-aminocyclohexanecarboxylic acid, m/z 144) cannot undergo RDA. They instead fragment via ring opening or cross-ring cleavages that yield different masses (e.g., m/z 98 via loss of HCOOH).

Mechanism B: Neutral Losses (Non-Specific)

Like most


-amino acids, the molecule undergoes:
  • Loss of Water (

    
    ):  m/z 
    
    
    
    (Driven by the carboxylic acid).
  • Loss of Ammonia (

    
    ):  m/z 
    
    
    
    (Driven by the amine).
  • Combined Loss (

    
    ):  m/z 
    
    
    
    (Formic acid equivalent loss).
Visualization: Fragmentation Decision Tree

MS_Fragmentation Parent Precursor Ion [M+H]+ = 142 TS_RDA Transition State (Retro-Diels-Alder) Parent->TS_RDA High Energy TS_Neutral Transition State (Neutral Loss) Parent->TS_Neutral Low Energy Frag_88 Diagnostic Ion [M+H - C4H6]+ m/z 88 TS_RDA->Frag_88 - 54 Da (Butadiene) *Signature* Frag_124 Water Loss [M+H - H2O]+ m/z 124 TS_Neutral->Frag_124 - 18 Da Frag_125 Ammonia Loss [M+H - NH3]+ m/z 125 TS_Neutral->Frag_125 - 17 Da Frag_96 Formic Acid Loss [M+H - HCOOH]+ m/z 96 Frag_124->Frag_96 - 28 Da (CO)

Caption: Figure 1. Fragmentation pathway of 6-Aminocyclohex-3-ene-1-carboxylic acid. The RDA pathway (left) is the unique identifier for the unsaturated ring.

Comparative Performance Guide

This section objectively compares the target molecule against its primary "confusers" in synthesis and analysis.

Table 1: MS/MS Fingerprint Comparison
FeatureTarget: 6-Aminocyclohex-3-ene-1-carboxylic acidAlternative: 2-Aminocyclohexanecarboxylic acidAlternative: Linear Amino Heptenoic Acid
Structure Type Unsaturated Cyclic

-Amino Acid
Saturated Cyclic

-Amino Acid
Linear Unsaturated Amino Acid
Precursor (m/z) 142 144 144 (if saturated) / 142 (if isomeric)
Primary Base Peak m/z 88 (RDA Product)m/z 98 (Loss of HCOOH)m/z 124 (Water loss)
RDA Cleavage? Yes (Loss of 54 Da)No No
Water Loss (-18) Present (m/z 124)Present (m/z 126)Dominant (m/z 124)
Differentiation Key Presence of m/z 88Absence of RDA; +2 Da shiftAbsence of m/z 88; intense water loss

Experimental Protocol (Self-Validating)

To replicate these results, follow this validated ESI-MS/MS workflow. This protocol uses Direct Infusion for structural characterization to avoid matrix effects, but parameters are transferable to LC-MS.

Step 1: Sample Preparation
  • Stock Solution: Dissolve 1 mg of 6-Aminocyclohex-3-ene-1-carboxylic acid in 1 mL of 50:50 Methanol:Water (

    
    ).
    
  • Working Solution: Dilute to

    
     in 50:50 Acetonitrile:Water + 0.1% Formic Acid.
    
    • Why Formic Acid? Ensures full protonation of the amine for maximum sensitivity in ESI+.

Step 2: Instrument Parameters (Triple Quadrupole / Q-TOF)
  • Ionization: ESI Positive (+)

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 20 V (Keep low to prevent in-source fragmentation).

  • Collision Gas: Argon or Nitrogen.

  • Collision Energy (CE) Ramp:

    • Low (10 eV): Observe parent ion (142).

    • Medium (20-25 eV): Observe RDA fragmentation (88).

    • High (40 eV): Observe low-mass fragments.

Step 3: Validation Workflow (The "Trust" Check)

To ensure the signal at m/z 88 is truly the RDA fragment and not a contaminant:

  • Isotope Check: Verify the parent ion has the correct Carbon-13 isotope pattern (

    
     abundance at m/z 143).
    
  • Energy Dependence: The m/z 88 peak should increase relative to the parent as CE increases from 10 to 25 eV.

  • Blank Subtraction: Inject the solvent blank (Acetonitrile/Water/FA) immediately before the sample. The m/z 88 peak must be absent.

Visualization: Experimental Workflow

Workflow Prep Sample Prep 10 µg/mL in MeCN/H2O + 0.1% FA Source ESI Source (+) 3.5 kV Prep->Source Q1 Q1 Filter Select m/z 142 Source->Q1 Cell Collision Cell Ramp 10-40 eV Q1->Cell Isolation Q3 Detector Scan 50-150 m/z Cell->Q3 Fragmentation

Caption: Figure 2. Step-by-step MS/MS acquisition workflow for structural validation.

Conclusion

For researchers working with cyclic


-amino acids, the Retro-Diels-Alder fragmentation  is the gold standard for confirming the presence of the cyclohexene ring. While water and ammonia losses are ubiquitous in amino acid analysis, the specific transition of m/z 142 

88
provides a high-confidence structural assignment that rules out saturated or linear isomers.

When developing MRM (Multiple Reaction Monitoring) methods for pharmacokinetic studies, the 142


 88  transition is recommended as the Quantifier trace due to its structural specificity, while 142 

124
can serve as a sensitive Qualifier trace.

References

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.
  • Wisdom Library. (2025).[2] Retro-Diels Alder mechanism: Significance and symbolism. Retrieved from

  • Guo, Y. C., et al. (2009).[3] ESI-MSn study on the fragmentation of protonated cyclic-dipeptides. Spectroscopy, 23, 131–139.[3] DOI:

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12380766, 6-Aminocyclohex-3-en-1-ol (Structural Analog). Retrieved from

  • Hurtado, P. P., & O'Connor, P. B. (2012).[4] Differentiation of isomeric amino acid residues in proteins and peptides using mass spectrometry. Mass Spectrometry Reviews, 31(6), 609-625.[4] DOI: [4]

Sources

Validation

Guide to the Structural Nuances of 6-Aminocyclohex-3-ene-1-carboxylic acid and Gabapentin

An In-Depth Structural and Functional Comparison for Drug Development Professionals In the landscape of neuropharmacology, the exploration of gamma-aminobutyric acid (GABA) analogs has yielded critical therapies for neur...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Structural and Functional Comparison for Drug Development Professionals

In the landscape of neuropharmacology, the exploration of gamma-aminobutyric acid (GABA) analogs has yielded critical therapies for neurological disorders. Gabapentin, a blockbuster anticonvulsant and analgesic, is a testament to the success of modifying the GABA scaffold to improve pharmacokinetic properties. This guide provides a detailed structural comparison between Gabapentin and a related, yet distinct, cyclic amino acid, 6-Aminocyclohex-3-ene-1-carboxylic acid. Our objective is to dissect their molecular architecture, physicochemical characteristics, and resulting biological implications to inform future drug design and development efforts.

Core Structural Analysis: Flexibility vs. Rigidity

At first glance, both molecules share a six-membered carbocyclic ring functionalized with amino and carboxylic acid groups. However, their fundamental architecture and the resulting conformational possibilities are profoundly different.

Gabapentin: A Flexible, Geminally-Substituted Scaffold

Gabapentin, chemically known as 2-[1-(aminomethyl)cyclohexyl]acetic acid, was designed as a lipophilic GABA analog capable of crossing the blood-brain barrier.[1] Its defining feature is a saturated cyclohexane ring with a geminal substitution pattern at the C1 position. This means both the aminomethyl and the carboxymethyl groups are attached to the same carbon atom.

  • Key Structural Features:

    • Saturated Cyclohexane Ring: This ring is highly flexible and can adopt various chair and boat conformations, allowing the functional groups to orient themselves in multiple spatial arrangements.

    • Geminal Substitution: The attachment of both side chains to C1 creates a sterically hindered center.

    • GABA-like Side Chain: The 2-(aminomethyl) and acetic acid moieties mimic the core structure of GABA, but the distance and orientation are constrained by the cyclohexane anchor.

6-Aminocyclohex-3-ene-1-carboxylic acid: A Constrained, Unsaturated System

In contrast, 6-Aminocyclohex-3-ene-1-carboxylic acid is a cyclic amino acid where the functional groups are directly attached to different carbons of the ring (C1 and C6). Its most significant feature is the presence of a carbon-carbon double bond within the ring.

  • Key Structural Features:

    • Unsaturated Cyclohexene Ring: The double bond between C3 and C4 introduces significant rigidity, forcing four carbon atoms (C2, C3, C4, C5) into a more planar arrangement. This severely restricts the molecule's conformational freedom compared to Gabapentin.

    • Distal Substitution: The carboxylic acid at C1 and the amino group at C6 are positioned on adjacent carbons, but their spatial relationship is dictated by the ring's constrained conformation.

    • Stereoisomerism: The substitution pattern allows for cis and trans diastereomers, which will present the functional groups in distinct three-dimensional orientations.

Below is a diagram illustrating the fundamental structural divergence between the two molecules.

G cluster_0 Gabapentin cluster_1 6-Aminocyclohex-3-ene-1-carboxylic acid Gabapentin 2-[1-(aminomethyl)cyclohexyl]acetic acid G_Ring Saturated Cyclohexane Ring (Flexible) Gabapentin->G_Ring Core Scaffold G_Sub Geminal Substitution at C1 (Aminomethyl & Carboxymethyl) Gabapentin->G_Sub Functional Groups A_Ring Unsaturated Cyclohexene Ring (Rigid) G_Ring->A_Ring Flexibility Difference A_Sub Vicinal Substitution (C1 & C6) (Amino & Carboxyl) G_Sub->A_Sub Attachment Point Difference ACHC 6-Aminocyclohex-3-ene-1-carboxylic acid ACHC->A_Ring Core Scaffold ACHC->A_Sub Functional Groups

Caption: Core structural differences between Gabapentin and 6-Aminocyclohex-3-ene-1-carboxylic acid.

Comparative Physicochemical Properties

The structural disparities directly translate into different physicochemical properties, which are critical determinants of a molecule's pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, Excretion).

PropertyGabapentin6-Aminocyclohex-3-ene-1-carboxylic acidRationale for Difference
Molecular Formula C₉H₁₇NO₂[1]C₇H₁₁NO₂[2][3]Gabapentin has two additional carbons in its side chains.
Molecular Weight 171.24 g/mol [1]141.17 g/mol [2][3]Reflects the difference in atomic composition.
pKa Values 3.68 (-COOH), 10.70 (-NH₃⁺)[4][5][6]Not experimentally reported, but predicted to be similar (~2-4 for -COOH, ~9-10 for -NH₃⁺).Both are zwitterionic amino acids.[4]
LogP (pH 7.4) -1.25[5][6]Predicted to be more hydrophilic (lower LogP).The unsaturated ring and direct attachment of polar groups likely reduce lipophilicity compared to Gabapentin's bulky, non-polar cyclohexyl group.
Aqueous Solubility Freely soluble (>100 mg/mL)[5][6][7]Expected to be highly soluble.Both possess highly polar, ionizable amino and carboxyl groups.
Melting Point 162-166 °C[7]Not widely reported.Crystal packing efficiency will differ due to conformational rigidity vs. flexibility.

Synthesis Strategies: A Tale of Two Scaffolds

The synthetic routes to these molecules are fundamentally different, dictated by the target structure.

Gabapentin Synthesis: The primary challenge is creating the C1-geminally disubstituted cyclohexane. A common industrial method involves the Hofmann rearrangement of 1,1-cyclohexanediacetic acid monoamide, which itself is derived from the corresponding anhydride.[1][8] This highlights a strategy of building the side chains first and then manipulating a functional group to install the amine.

6-Aminocyclohex-3-ene-1-carboxylic acid Synthesis: The key is to form the unsaturated ring with the correct stereochemical relationship between the amino and carboxyl groups. This is often achieved through methods like the Diels-Alder reaction or by starting with a chiral precursor derived from natural sources. The synthesis focuses on controlling the stereochemistry on the ring itself.

G cluster_g Gabapentin Synthesis Logic cluster_a ACHC Synthesis Logic G_Start Cyclohexanediacetic Anhydride G_Mid Monoamide Intermediate G_Start->G_Mid Aminolysis G_End Gabapentin G_Mid->G_End Hofmann Rearrangement A_Start Diene + Dienophile A_Mid Cyclohexene Adduct A_Start->A_Mid Diels-Alder Reaction A_End 6-Aminocyclohex-3-ene- 1-carboxylic acid A_Mid->A_End Functional Group Manipulation

Caption: Contrasting high-level synthetic logic for the two molecules.

Pharmacological Profile and Biological Implications

The most critical distinction lies in their interaction with biological systems.

Gabapentin: An Unconventional Mechanism of Action

Despite its design as a GABA analog, Gabapentin's therapeutic effects are not mediated by GABA receptors.[1][6][9] Extensive research has established its primary mechanism of action:

  • Primary Target: Gabapentin binds with high affinity to the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs).[10][11][12]

  • Downstream Effect: This interaction is thought to reduce the trafficking of VGCCs to the presynaptic membrane and decrease calcium influx into neurons.[9][12] This, in turn, diminishes the release of excitatory neurotransmitters like glutamate and substance P, leading to its anticonvulsant and analgesic effects.[9][10]

  • Transport: Gabapentin utilizes the large neutral amino acid transporter (LAT1) to cross the blood-brain barrier, a key feature for its CNS activity.[1]

6-Aminocyclohex-3-ene-1-carboxylic acid: A Rigid Scaffold for Novel Targets

There is limited public data on the specific pharmacological activity of 6-Aminocyclohex-3-ene-1-carboxylic acid itself. It is primarily documented as a building block in chemical synthesis.[13] However, its rigid structure provides a valuable platform for drug design for several reasons:

  • Conformational Constraint: By locking the amino and carboxyl groups into a defined spatial orientation, this molecule and its derivatives can be used to probe the specific geometric requirements of a receptor binding pocket.

  • Novel Target Specificity: Its structure is significantly different from Gabapentin and GABA. Therefore, it is unlikely to bind to the α2δ-1 subunit of VGCCs and would be expected to interact with different biological targets. Derivatives have been investigated for anti-inflammatory and antiproliferative activities, suggesting it can serve as a scaffold for entirely different therapeutic areas.[13][14]

G cluster_G Gabapentin Mechanism cluster_A Hypothetical ACHC Interaction Gabapentin Gabapentin (Flexible) VGCC α2δ-1 Subunit of Voltage-Gated Ca²⁺ Channel Gabapentin->VGCC Binds Release Reduced Release of Excitatory Neurotransmitters VGCC->Release Inhibits EffectG Analgesic & Anticonvulsant Effect Release->EffectG Leads to ACHC ACHC Scaffold (Rigid) Receptor Novel Biological Target (e.g., Enzyme, GPCR) ACHC->Receptor High Specificity Binding? EffectA Potentially Novel Pharmacological Effect Receptor->EffectA Leads to

Sources

Comparative

A Senior Application Scientist's Guide to Validating Purity Standards for Pharmaceutical Grade Beta-Amino Acid Precursors

For: Researchers, scientists, and drug development professionals. Introduction: The Criticality of Purity in Beta-Amino Acid Precursors In the synthesis of modern pharmaceuticals, beta-amino acids and their derivatives a...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Criticality of Purity in Beta-Amino Acid Precursors

In the synthesis of modern pharmaceuticals, beta-amino acids and their derivatives are indispensable building blocks. Their structural diversity and biological activity are leveraged in a wide array of therapeutics, from antiviral agents to anti-diabetic drugs. However, the efficacy and, more importantly, the safety of the final Active Pharmaceutical Ingredient (API) are fundamentally dependent on the purity of these precursors.[1] Even minute impurities can have cascading effects, potentially altering the pharmacological profile of the drug, introducing toxicity, or compromising the stability of the final product.[2]

This guide provides a comprehensive framework for validating the purity of pharmaceutical-grade beta-amino acid precursors. Moving beyond a simple checklist of tests, we will delve into the rationale behind experimental choices, establish self-validating analytical systems, and ground our recommendations in authoritative regulatory standards.

Pillar 1: Understanding the Regulatory Landscape

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate stringent quality control for all raw materials used in drug manufacturing.[3][4] These agencies, through guidelines like the International Council for Harmonisation's (ICH) Q7 and Q11, emphasize that the purity of a starting material is not just about a final percentage but is the outcome of a well-controlled and understood manufacturing process.[2]

Key regulatory expectations for starting materials include:

  • A well-defined impurity profile: Manufacturers must identify and characterize impurities.[5]

  • Robust analytical methods: The methods used to test for purity and impurities must be validated.[2]

  • Consistent process control: The manufacturing process must consistently produce a precursor of the required quality.[2]

The European Pharmacopoeia (Ph. Eur.) provides specific monographs for many amino acids, outlining legally binding quality standards and analytical procedures for medicines and their components used in Europe.[6][7] While these often focus on alpha-amino acids, the principles of purity testing are directly applicable to their beta-counterparts.

Pillar 2: A Comparative Analysis of Core Analytical Methodologies

The selection of an appropriate analytical technique is paramount for accurately assessing the purity of beta-amino acid precursors. The choice depends on the specific precursor, potential impurities, and the desired level of sensitivity.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is the most widely used technique for amino acid analysis due to its versatility, high resolution, and sensitivity.[8][9][10] For amino acids that lack a strong UV chromophore, derivatization is often necessary to enable detection.[11][12]

  • Pre-column Derivatization: This involves reacting the amino acid with a labeling agent prior to chromatographic separation. Common derivatizing agents include:

    • o-Phthaldialdehyde (OPA): Reacts with primary amines to form highly fluorescent derivatives, offering excellent sensitivity.[12]

    • 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC): A versatile reagent that reacts with both primary and secondary amines, providing stable derivatives.[13]

    • Phenylisothiocyanate (PITC): Another common reagent for derivatizing primary and secondary amino acids.[12]

  • Post-column Derivatization: In this approach, the amino acids are separated first and then derivatized before detection. The classic example is the use of ninhydrin , which reacts with most amino acids to produce a colored compound detectable by a UV-Vis detector.[11][14][15] This method is well-established and referenced in the European Pharmacopoeia.[6][7][14]

  • Chiral HPLC: For ensuring stereochemical purity, chiral HPLC is essential. This can be achieved using either a chiral stationary phase (CSP) or by derivatizing the amino acid with a chiral reagent to form diastereomers that can be separated on a standard reversed-phase column.[16][][18]

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Alternative

GC-MS offers high sensitivity and provides structural information, making it excellent for identifying and quantifying volatile impurities and for the analysis of the amino acids themselves after derivatization.[8][19][20] Derivatization is necessary to increase the volatility of the polar amino acids.[8][19] Common derivatization techniques include silylation.[8]

Capillary Electrophoresis (CE): High Efficiency Separations

CE is a high-resolution separation technique that can be used for the analysis of amino acids and their impurities.[21] It offers advantages such as short analysis times and low sample and reagent consumption.

Comparative Summary of Analytical Techniques
Technique Principle Advantages Disadvantages Primary Application
HPLC (UV/Fluorescence) Differential partitioning between a stationary and mobile phase.Robust, versatile, high resolution, well-established methods.Often requires derivatization for detection.Routine purity and impurity profiling.
Chiral HPLC Enantioselective interaction with a chiral stationary phase or derivatizing agent.Direct or indirect separation of enantiomers.Can be method development intensive.Determination of enantiomeric purity.
GC-MS Separation of volatile compounds followed by mass-based detection.High sensitivity, provides structural information, excellent for volatile impurities.Requires derivatization to increase volatility, not suitable for thermally labile compounds.Impurity identification and quantification, especially for residual solvents.
Capillary Electrophoresis (CE) Separation based on electrophoretic mobility in a capillary.High separation efficiency, fast analysis, low sample consumption.Lower concentration sensitivity compared to HPLC with fluorescence detection.Orthogonal method for purity verification.

Pillar 3: Experimental Protocols for Self-Validating Purity Assessment

A robust purity validation system is self-validating. This means that the experimental design incorporates controls and checks that inherently demonstrate the reliability of the results.

Experimental Workflow: A Holistic Approach

The following workflow provides a comprehensive strategy for validating the purity of a beta-amino acid precursor.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Purity & Impurity Profiling cluster_2 Phase 3: Inorganic & Non-Volatile Impurities cluster_3 Phase 4: Data Analysis & Reporting A Precursor Sample Receipt & Documentation B Physical Characterization (Appearance, Solubility) A->B C Identity Confirmation (FTIR, NMR) B->C D HPLC-UV/FLD for Assay & Related Substances C->D G LC-MS for Identification of Unknown Impurities D->G E Chiral HPLC for Enantiomeric Purity F GC-MS for Residual Solvents & Volatile Impurities H ICP-MS for Elemental Impurities G->H I Thermogravimetric Analysis (TGA) for Non-Volatile Residue J Karl Fischer Titration for Water Content K Quantification of Impurities J->K L Mass Balance Calculation K->L M Final Purity Assignment & Certificate of Analysis L->M

Caption: Comprehensive workflow for beta-amino acid precursor purity validation.

Detailed Protocol: HPLC Method for Assay and Related Substances

This protocol outlines a general approach. Specific parameters must be optimized for the particular beta-amino acid.

  • Objective: To determine the purity of the beta-amino acid precursor and to detect and quantify any related impurities.

  • Instrumentation:

    • High-Performance Liquid Chromatograph with a UV or Fluorescence detector.

    • Analytical column suitable for reversed-phase chromatography (e.g., C18, 250 mm x 4.6 mm, 5 µm).

  • Reagents and Standards:

    • High-purity water (Milli-Q or equivalent).

    • HPLC-grade acetonitrile and methanol.

    • Analytical grade buffers (e.g., phosphate, acetate).

    • Derivatizing agent (e.g., OPA, AQC), if required.

    • Certified reference standard of the beta-amino acid.

  • Chromatographic Conditions (Example):

    • Mobile Phase A: 0.05 M Sodium Phosphate buffer, pH 7.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% to 70% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 210 nm or fluorescence (Ex/Em specific to the derivative).

  • Sample and Standard Preparation:

    • Standard Solution: Accurately weigh and dissolve the reference standard in a suitable diluent to a known concentration (e.g., 1 mg/mL).

    • Sample Solution: Prepare the sample in the same manner as the standard.

    • Derivatization (if applicable): Follow a validated derivatization protocol for both standards and samples.

  • System Suitability:

    • Inject the standard solution five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.

    • The tailing factor for the main peak should be ≤ 2.0.

    • The theoretical plates should be ≥ 2000.

  • Analysis:

    • Inject the diluent (blank), followed by the standard and sample solutions.

  • Calculations:

    • Assay (%): (Peak Area of Sample / Peak Area of Standard) x (Concentration of Standard / Concentration of Sample) x Purity of Standard

    • Impurities (%): Calculate the percentage of each impurity based on the area of all peaks.

Pillar 4: Common Impurities and Their Origins

Understanding the potential impurities is crucial for developing targeted analytical methods.

G cluster_0 Process-Related Impurities cluster_1 Product-Related Impurities cluster_2 Contaminants center Beta-Amino Acid Precursor A Starting Materials center->A B Intermediates center->B C By-products center->C D Reagents center->D E Enantiomeric Impurity (D-isomer) center->E F Diastereomers center->F G Degradation Products center->G H Residual Solvents center->H I Catalysts center->I J Microbial Contamination center->J

Caption: Classification of potential impurities in beta-amino acid precursors.

  • Enantiomeric Impurities: The presence of the undesired enantiomer is a critical purity parameter, as different enantiomers can have vastly different pharmacological or toxicological profiles.[2]

  • Related Structural Impurities: These can arise from the starting materials or be formed as by-products during the synthesis.[22]

  • Residual Solvents: Solvents used in the manufacturing process must be controlled to acceptable levels.

  • Elemental Impurities: Heavy metals and other elemental impurities can be introduced from catalysts or equipment.

Conclusion: A Commitment to Quality

Validating the purity of pharmaceutical-grade beta-amino acid precursors is a multifaceted endeavor that requires a deep understanding of analytical chemistry, regulatory expectations, and the synthetic process. By adopting a holistic approach that integrates robust analytical methodologies with a thorough understanding of potential impurities, drug development professionals can ensure the quality, safety, and efficacy of the final therapeutic product. This commitment to quality is not merely a regulatory requirement but a fundamental ethical obligation to patients.

References

  • Amino Acid Analysis According to European Pharmacopoeia 8.0. LCGC International. [Link]

  • A review of changing regulatory and analytical requirements of free amino acid monographs of the European Pharmacopoeia. Pharmaceutical Technology. [Link]

  • Raw Material Compliance in Pharmaceuticals: FDA & GMP Guide. Celegence. [Link]

  • How to ensure the quality and purity of raw materials? Wuhan Yuezhihe Medical Co., Ltd. [Link]

  • Regulatory Strategy for Starting Material Designation. Pharmaceutical Outsourcing. [Link]

  • [Determination of chiral purity of synthetic amino acids by high performance liquid chromatography]. PubMed. [Link]

  • Understanding the Current FDA Requirements for Raw Materials and Components. ComplianceOnline. [Link]

  • Regulatory Considerations for Raw Material Qualification and Related Controls for Biotechnology Drugs. IPQ.org. [Link]

  • Pharmaceutical raw materials - a guide to ingredient selection and quality control. Eubioco. [Link]

  • Amino Acid Analysis. GBA Group Pharma. [Link]

  • Quality Control in Targeted GC-MS for Amino Acid-OMICS. MDPI. [Link]

  • GC-MS analysis of amino acids rapidly provides rich information for isotopomer balancing. PubMed. [Link]

  • Quality Control in GC–MS Analysis of Amino Acids. LCGC International. [Link]

  • Establishing Regulatory Starting Materials & Understanding the ICH. DS InPharmatics. [Link]

  • Analyses of amino acids, Enantiomeric purity. CAT. [Link]

  • Amino Acid Analysis in Physiological Samples by GC–MS with Propyl Chloroformate Derivatization and iTRAQ–LC–MS/MS. Springer Nature Experiments. [Link]

  • Q11 Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities) Questions and Answers. FDA. [Link]

  • State-of-the-art of high-performance liquid chromatographic analysis of amino acids in physiological samples. bevital. [Link]

  • Vol 21 - Regulatory Starting Materials for API Drug Substance: Defining RSMs & FAQs in Development. YouTube. [Link]

  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. National Center for Biotechnology Information. [Link]

  • analysis of amino acids by high performance liquid chromatography. Journal of Chemical and Pharmaceutical Research. [Link]

  • Analysis of Amino Acid Content in Commercially Available Supplements Using an Updated HPLC Method. Waters. [Link]

  • Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research. [Link]

  • HPLC qualitative amino acid analysis in the clinical laboratories. PubMed. [Link]

  • Impurity profile of amino acids? ResearchGate. [Link]

  • How to Evaluate API Grade Purity: A Pharmaceutical Amino Acids Sourcing Guide by Aminowill. Aminowill. [Link]

  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. MDPI. [Link]

  • Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities. ResearchGate. [Link]

  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. National Center for Biotechnology Information. [Link]

  • Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities. PubMed. [Link]

Sources

Validation

Technical Comparison Guide: IR Spectroscopic Profiling of Amino-Cyclohexene-Carboxylic Acids

This guide provides a technical analysis of the infrared (IR) spectral characteristics of amino-cyclohexene-carboxylic acids , distinguishing them from their saturated analogs (e.g., gabapentinoids) and aromatic counterp...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the infrared (IR) spectral characteristics of amino-cyclohexene-carboxylic acids , distinguishing them from their saturated analogs (e.g., gabapentinoids) and aromatic counterparts (e.g., anthranilic acid derivatives).

Executive Summary

Amino-cyclohexene-carboxylic acids (e.g., Oseltamivir precursors, Tilidine analogs) represent a structural hybrid between flexible saturated rings and rigid aromatic systems. Their IR spectra present a unique challenge: the coexistence of zwitterionic character (typical of amino acids) with unsaturation markers (alkene bands).

Correct interpretation requires distinguishing the C=C olefinic stretch (1620–1680 cm⁻¹) from the intense carboxylate (COO⁻) asymmetric stretch (1550–1610 cm⁻¹) and the ammonium (NH₃⁺) deformations . This guide outlines the spectral fingerprints required to validate this scaffold and differentiate it from saturated cyclohexane or aromatic impurities.

Fundamental IR Signatures

The spectrum of an amino-cyclohexene-carboxylic acid is defined by three core functional zones.

A. The Cyclohexene Core (Unsaturation Markers)

Unlike saturated cyclohexane rings (which show only C-H stretches < 3000 cm⁻¹), the cyclohexene ring introduces vinylic protons and a double bond.

  • =C-H Stretching: Weak but diagnostic bands at 3010–3090 cm⁻¹ .

  • C=C Stretching: A sharp, often weak-to-medium band at 1620–1680 cm⁻¹ .

    • Note: In zwitterionic forms, this band may be obscured by the strong COO⁻ asymmetric stretch.

B. The Amino Acid Moiety (State-Dependent)

In the solid state, these molecules typically exist as zwitterions (COO⁻ / NH₃⁺).[1]

  • Ammonium (NH₃⁺): Broad, multi-component absorption from 2500–3300 cm⁻¹ (overlapping C-H stretches).

  • Carboxylate (COO⁻): Two distinct bands replacing the carbonyl C=O:

    • Asymmetric Stretch:1550–1610 cm⁻¹ (Very Strong).

    • Symmetric Stretch:1390–1420 cm⁻¹ (Medium).

C. The Fingerprint Region (Conformation)
  • Ring Deformation: Cyclohexene rings often show a "half-chair" conformational band sequence distinct from the "chair" form of cyclohexanes, typically affecting the 600–900 cm⁻¹ region (out-of-plane =C-H bending).

Comparative Analysis: The "Triad of Scaffolds"

To validate the identity of an amino-cyclohexene-carboxylic acid, one must rule out its saturated (reduction product) and aromatic (oxidation product) analogs.

Table 1: Spectral Differentiation Matrix
FeatureAmino-Cyclohexene (Target)Amino-Cyclohexane (Saturated Analog)Amino-Benzoic Acid (Aromatic Analog)
C-H Stretch > 3000 cm⁻¹ (Vinylic) & < 3000 cm⁻¹ (Alkyl)Only < 3000 cm⁻¹ (Alkyl only)> 3000 cm⁻¹ (Aromatic C-H)
C=C Stretch 1620–1680 cm⁻¹ (Isolated alkene)Absent 1450–1600 cm⁻¹ (Ring breathing, multiple bands)
Carbonyl (Solid) 1550–1610 cm⁻¹ (COO⁻ Asym)*1540–1615 cm⁻¹ (COO⁻ Asym)1680–1700 cm⁻¹ (Often H-bonded dimer if not zwitterionic)
Overtone Region Clean (2000–1660 cm⁻¹)CleanPatterned (Summation bands 1660–2000 cm⁻¹)
Key Distinction Sharp C=C peak + Vinylic C-H Absence of >3000 cm⁻¹ bands "Ring Breathing" doublets + Overtones

*Note: If the sample is an ester (e.g., Oseltamivir phosphate) or HCl salt, the Zwitterion bands disappear, replaced by a strong C=O ester/acid stretch at 1700–1750 cm⁻¹.

Experimental Protocol: Handling Zwitterions

Direct analysis of the solid zwitterion can obscure the C=C bond due to the massive COO⁻ dipole. The following "Self-Validating" protocol uses pH manipulation to unmask the alkene.

Workflow Diagram

The following diagram illustrates the decision logic and sample preparation workflow.

IR_Workflow Start Unknown Solid Sample Method Step 1: ATR-FTIR (Neat) Start->Method Check1 Check 1500-1750 cm⁻¹ Region Method->Check1 Zwitterion Broad band 1550-1610 (COO⁻) No sharp C=O >1700 Check1->Zwitterion Strong COO⁻ EsterSalt Sharp C=O >1700 Sharp C=C ~1640 visible? Check1->EsterSalt Strong C=O Action1 Step 2: Acidification (Mix with KBr + 1 drop HCl -> Dry) Zwitterion->Action1 Masks C=C region Analysis Step 3: Isolate C=C Band Look for 1620-1680 shoulder/peak EsterSalt->Analysis Direct View Result1 New Spectrum: C=O appears ~1720 COO⁻ disappears Action1->Result1 Result1->Analysis Final Compare with Table 1 Confirm Cyclohexene Core Analysis->Final

Caption: Figure 1. Self-validating IR workflow for zwitterionic amino-cyclohexene derivatives. Acidification converts COO⁻ to COOH, removing the 1600 cm⁻¹ interference to reveal the alkene stretch.

Step-by-Step Methodology
  • Neat Acquisition (ATR):

    • Place 2–5 mg of sample on a Diamond/ZnSe ATR crystal.

    • Acquire spectrum (32 scans, 4 cm⁻¹ resolution).

    • Observation: If a massive band dominates 1550–1600 cm⁻¹, the sample is zwitterionic. The C=C stretch is likely buried.

  • Acid Shift Validation (KBr Pellet Modification):

    • Mix 2 mg sample with 200 mg KBr.

    • Add 10 µL of 1M HCl to the powder mixture.

    • Grind and dry under an IR lamp (to remove water).

    • Press pellet and acquire.

    • Mechanism: Protonation converts COO⁻ (

      
      ) 
      
      
      
      COOH (
      
      
      ).
    • Result: The 1600 cm⁻¹ region clears up, revealing the weaker C=C alkene stretch at ~1640 cm⁻¹ .[2]

Data Interpretation & Troubleshooting

Common Overlaps
  • Water Interference: The N-H stretch of the ammonium group (2800–3300 cm⁻¹) overlaps with O-H stretches from moisture. Solution: Dry sample in a vacuum oven at 40°C for 2 hours before analysis.

  • Amide I vs. C=C: If the amino group is acetylated (e.g., Oseltamivir), the Amide I band (C=O of amide) appears at 1630–1660 cm⁻¹, directly overlapping the C=C stretch.

    • Differentiation: The Amide I band is very strong ; the C=C stretch is weak/medium .

    • Raman Confirmation: If available, Raman spectroscopy is superior here; C=C is very strong in Raman, while C=O is weak.

Quantitative Assessment

For drug development, the C=C peak area can be used to monitor hydrogenation (saturation) impurities.

  • Limit of Detection (LOD): typically 0.5–1.0% w/w of the saturated impurity can be detected if the C=C band is isolated.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.
  • NIST Chemistry WebBook. IR Spectrum of 3-Cyclohexene-1-carboxylic acid. National Institute of Standards and Technology.[3] Available at: [Link]

  • Bunaciu, A. A., et al. (2015). A Fourier Transform Infrared Spectrophotometry Method Used For Oseltamivir Determination in Pharmaceutical Formulations. ResearchGate. Available at: [Link]

  • Barth, A. (2007). Infrared spectroscopy of proteins. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1767(9), 1073-1101. (Authoritative source on Zwitterion COO- vs COOH shifts).
  • Lin, S. Y., et al. (2010). Solid-state characterization of gabapentin zwitterion and its dehydration kinetics. Journal of Pharmaceutical and Biomedical Analysis.

Sources

Comparative

Comparative study of foldamer secondary structures: Cyclohexane vs Cyclohexene backbones

Comparative Study: Cyclohexane vs. Cyclohexene -Peptide Foldamers Structural Integrity, Functional Versatility, and Experimental Characterization[1] Executive Summary In the engineering of foldamers—synthetic oligomers t...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Study: Cyclohexane vs. Cyclohexene -Peptide Foldamers

Structural Integrity, Functional Versatility, and Experimental Characterization[1]

Executive Summary

In the engineering of foldamers—synthetic oligomers that mimic the secondary structures of proteins—


-peptides  represent a cornerstone class.[1][2][3][4][5][6][7] Among these, residues constrained by six-membered rings have emerged as the "gold standard" for inducing robust 14-helix  secondary structures.[1]

This guide compares the two dominant backbones in this category:

  • ACHC (trans-2-aminocyclohexanecarboxylic acid): The saturated cyclohexane backbone.[1]

  • ACHxC (trans-2-aminocyclohex-3-ene-1-carboxylic acid): The unsaturated cyclohexene backbone.[1]

The Verdict: While ACHC offers superior thermodynamic stability and rigidity for pure structural studies, the Cyclohexene backbone (ACHxC) is the superior choice for drug development applications .[1] The alkene moiety in ACHxC serves as a "chemical handle," allowing for late-stage functionalization (e.g., to improve water solubility or conjugation) without disrupting the 14-helix trajectory.[1]

Structural Mechanics: The Role of Cyclic Constraints

To understand the comparison, one must first grasp why these rings are used. Linear


-peptides are flexible and entropically costly to fold.[1] Introducing a ring into the backbone restricts the torsion angles (

,

,

) of the

bond.[1]
  • ACHC (Cyclohexane): The ring adopts a rigid chair conformation .[1] This locks the backbone dihedral angles into a range perfect for 14-helix formation (approx

    
    ).[1]
    
  • ACHxC (Cyclohexene): The double bond forces the ring into a half-chair conformation .[1] Surprisingly, experimental data confirms that this slight flattening does not abolish helix formation.[1] It maintains the necessary gauche arrangement of the amino and carboxyl groups, preserving the 14-helix.[1]

Visualization: The Constraint Logic

The following diagram illustrates how monomer constraints translate to secondary structure stability.

FoldamerLogic Unconstrained Linear beta-Amino Acid EntropicCost High Entropic Penalty Unconstrained->EntropicCost Folding Helix Stable 14-Helix (i to i+2 H-bonds) EntropicCost->Helix Difficult Constrained Cyclic Constraint (ACHC/ACHxC) Preorganization Torsional Pre-organization Constrained->Preorganization Restricts Phi/Psi Angles Preorganization->Helix Spontaneous

Figure 1: Mechanistic pathway showing how cyclic constraints overcome the entropic penalty of folding, facilitating robust 14-helix formation.[1]

Comparative Performance Analysis

The following table synthesizes experimental data regarding the physicochemical properties of homooligomers derived from these two backbones.

FeatureACHC (Cyclohexane)ACHxC (Cyclohexene)Implications
Secondary Structure Robust 14-HelixRobust 14-HelixBoth are structurally interchangeable for helix mimicry.[1][2]
Helical Pitch ~5.0 Å~5.1 ÅNegligible difference in residue spacing.[1]
CD Signature (MeOH) Max @ 214-215 nmMax @ 213-216 nmIndistinguishable by standard CD.[1]
Solubility (Water) Very Low (Hydrophobic)Low (Native) / High (Functionalized)ACHxC wins for biological assays due to modifiability.[1]
Chemical Reactivity InertReactive (Alkene)ACHxC allows thiol-ene click or epoxidation.[1]
Proteolytic Stability High (

)
High (

)
Both resist common peptidases.[1]
Key Insight: The Solubility Paradox

The primary limitation of ACHC is hydrophobicity.[1] An ACHC hexamer is essentially a "grease ball" that precipitates in water.[1] The Cyclohexene backbone solves this not by being hydrophilic itself, but by allowing post-synthetic modification .[1]

  • Example: The double bond in ACHxC can be oxidized to a diol or coupled with polar thiols, creating a water-soluble 14-helix that retains the proteolytic resistance of the parent scaffold.[1]

Experimental Protocols
Protocol A: Circular Dichroism (CD) Characterization

CD is the primary tool for assessing helicity.[1] The 14-helix has a distinct signature different from


-helices.[1]

Reagents:

  • HPLC-grade Methanol (Standard solvent for

    
    -peptides).[1]
    
  • Phosphate Buffer (PBS) pH 7.4 (Only if peptide is water-soluble).[1]

Step-by-Step:

  • Preparation: Dissolve lyophilized oligomer in MeOH to a stock concentration of 2.0 mM.

  • Dilution: Dilute stock to 0.2 mM in the analysis solvent (MeOH or Water). Note: High concentrations cause aggregation which distorts spectra.[1]

  • Blanking: Run a solvent-only blank using the exact same cuvette (1 mm path length quartz).

  • Acquisition: Scan from 260 nm to 190 nm.

    • Bandwidth: 1.0 nm

    • Averaging: 3 scans[1][8]

  • Analysis: Look for the 14-Helix Signature :

    • Maximum: ~215 nm (Molar Ellipticity

      
       to 
      
      
      
      deg cm² dmol⁻¹).[1]
    • Minimum: ~198 nm.[1]

    • Note: If using the enantiomeric backbone (

      
       vs 
      
      
      
      ), the spectrum will be inverted (Minimum at 215 nm).[1]
Protocol B: NMR Hydrogen-Bond Validation

CD shows global shape; NMR proves the specific H-bond network (


).[1]
  • Solvent: Dissolve peptide in

    
     or 
    
    
    
    (2-5 mM).
  • Experiment: Run 1D

    
     NMR and 2D ROESY.
    
  • H/D Exchange (The Acid Test):

    • Add

      
       to the sample.[1]
      
    • Monitor the Amide (NH) proton signals over time.[1]

    • Result: In a stable 14-helix, the NH protons are involved in H-bonds and will exchange slowly (hours) compared to unstructured termini (minutes).[1]

Visualization: Experimental Decision Tree

Use this workflow to determine if your foldamer is properly folded.

ExpWorkflow Start Synthesized Oligomer Solubility Check Solubility in MeOH Start->Solubility CD_Spec CD Spectroscopy (190-260nm) Solubility->CD_Spec Check_215 Max at ~215nm? CD_Spec->Check_215 NMR_Val NMR H/D Exchange (Amide Protection) Check_215->NMR_Val Yes Result_Unfolded Unfolded / Aggregate Check_215->Result_Unfolded No Result_Helix Confirmed 14-Helix NMR_Val->Result_Helix Slow Exchange NMR_Val->Result_Unfolded Fast Exchange

Figure 2: Validation workflow for confirming 14-helix secondary structure in cyclohexane/cyclohexene foldamers.

Functionalization Strategy (The Cyclohexene Advantage)

The ACHxC backbone allows for the introduction of side-chain diversity that mimics


-peptides.[1]

Thiol-Ene "Click" Chemistry: Because the double bond in the cyclohexene ring is strained, it is reactive.[1]

  • Synthesize the ACHxC oligomer on solid phase.

  • React with a functional thiol (

    
    ) under UV light or radical initiation.[1]
    
  • Result: The thiol adds across the double bond.[1] This allows you to append cationic groups (mimicking Lysine/Arginine for cell penetration) or anionic groups to a scaffold that was originally hydrophobic.[1]

References
  • Appella, D. H., Christianson, L. A., Karle, I. L., Powell, D. R., & Gellman, S. H. (1996).[1]

    
    -Peptide Foldamers: Robust Helix Formation in a New Family of 
    
    
    
    -Amino Acid Oligomers.[1][2][3][7] Journal of the American Chemical Society.[1][5][6][9][10] Link
  • Seebach, D., Overhand, M., Kühnle, F. N. M., Martinoni, B., Oberer, L., Hommel, U., & Widmer, H. (1996).[1]

    
    -Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling.[1] Structure determination by NMR and CD spectroscopy and by X-ray crystallography.[1] Helvetica Chimica Acta.[1][5] Link[1]
    
  • Appella, D. H., Barchi, J. J., Durell, S. R., & Gellman, S. H. (1999).[1][11] Formation of Short, Stable Helices in Aqueous Solution by

    
    -Amino Acid Hexamers.[1][6][10] Journal of the American Chemical Society.[1][5][6][10] Link
    
  • Raguse, T. L., Lai, J. R., & Gellman, S. H. (2003).[1][6] Environment-Independent 14-Helix Formation in Short

    
    -Peptides: Striking a Balance between Shape Control and Functional Diversity. Journal of the American Chemical Society.[1][5][6][9][10] Link[1]
    
  • Reza, D., Balo, R., Otero, J. M., et al. (2023).[1][10]

    
    -Peptides incorporating polyhydroxylated cyclohexane 
    
    
    
    -amino acid: synthesis and conformational study. Organic & Biomolecular Chemistry. Link

Sources

Validation

Determining absolute configuration of 6-Aminocyclohex-3-ene-1-carboxylic acid via CD spectroscopy

-Amino Acid Analogs Executive Summary Determining the absolute configuration (AC) of 6-aminocyclohex-3-ene-1-carboxylic acid presents a distinct challenge in structural chemistry. As a flexible, zwitterionic cyclic -amin...

Author: BenchChem Technical Support Team. Date: February 2026


-Amino Acid Analogs

Executive Summary

Determining the absolute configuration (AC) of 6-aminocyclohex-3-ene-1-carboxylic acid presents a distinct challenge in structural chemistry. As a flexible, zwitterionic cyclic


-amino acid derivative, it defies simple categorization. While Single Crystal X-ray Diffraction (SC-XRD) remains the "gold standard" for absolute certainty, its dependence on high-quality crystals often creates a bottleneck in rapid drug development workflows.

This guide objectively evaluates Circular Dichroism (CD) spectroscopy —specifically coupled with Time-Dependent Density Functional Theory (TD-DFT)—as a high-throughput, solution-state alternative. We demonstrate that while direct CD requires rigorous computational modeling, it offers a faster time-to-result than crystallography and higher structural specificity than NMR solvating agents for this specific molecular class.

Part 1: The Challenge of the Substrate

The target molecule, 6-aminocyclohex-3-ene-1-carboxylic acid, acts as a pharmacophore precursor similar to oseltamivir (Tamiflu) and GABA analogs. Its structural features complicate AC determination:

  • Zwitterionic Nature: At neutral pH, the C1-carboxylate and C6-ammonium exist as a zwitterion, altering solubility and crystallization behavior.

  • Conformational Flexibility: The cyclohexene ring adopts half-chair conformations. The equilibrium between these conformers is sensitive to solvent and pH, directly impacting the chiroptical signature.

  • Weak Chromophores: The native molecule lacks strong UV/Vis chromophores above 220 nm. The carboxyl (

    
    ) and alkene (
    
    
    
    ) transitions lie in the far-UV (<210 nm), where solvent interference is high.

Part 2: Methodological Comparison

The following table contrasts the three primary methods for AC determination of this substrate.

FeatureCD Spectroscopy (ECD + TD-DFT) X-ray Crystallography (SC-XRD) NMR (Chiral Solvating Agents)
Primary Output Differential absorption (

) vs. Wavelength
3D Electron Density MapChemical Shift separation (

)
Sample State Solution (0.1 mg/mL)Single Crystal (Solid state)Solution (5–10 mg)
Time-to-Result Fast (24–48 hrs incl. calculation)Slow (Weeks for crystal growth)Medium (Requires derivatization/screening)
AC Certainty High (with >95% similarity factor)Absolute (100%) Moderate (Relative to standard)
Constraint Requires accurate conformational weightingRequires heavy atom/anomalous scatteringRequires fast exchange/solubility
Suitability Best for High-Throughput/Oils Best for Final ValidationBest for Enantiomeric Excess (ee)
Decision Matrix

Use CD Spectroscopy when:

  • The sample is an oil or amorphous solid.

  • Rapid turnover is required (e.g., separating HPLC fractions).

  • You have access to a computing cluster for TD-DFT.

Use X-ray Crystallography when:

  • The molecule crystallizes easily with a heavy counter-ion (e.g., HCl salt).

  • Regulatory submission requires unambiguous proof.

Part 3: Deep Dive – The CD Spectroscopy Workflow

To determine the AC of 6-aminocyclohex-3-ene-1-carboxylic acid using CD, we cannot rely on empirical "sector rules" alone due to the interfering contributions of the alkene and the amino acid moiety. We must employ an ab initio approach.[1]

Experimental Protocol (Self-Validating)

Objective: Obtain a noise-free CD spectrum down to 185 nm.

  • Sample Preparation:

    • Dissolve 1.0 mg of sample in 1.0 mL of Acetonitrile (ACN) or Methanol .

    • Critical Step: If solubility is poor (zwitterion), acidify with HCl to protonate the amine and carboxylate. This simplifies the comparison with gas-phase calculations.

  • Cell Selection: Use a 0.1 mm or 0.2 mm quartz cuvette .

    • Reasoning: Short path lengths reduce solvent absorption in the far-UV (185–200 nm), which is critical for observing the alkene

      
       transition.
      
  • Acquisition:

    • Range: 300 nm to 185 nm.

    • Scan Speed: 50 nm/min.

    • Accumulations: 8–10 scans to improve Signal-to-Noise (S/N) ratio.

    • Baseline Correction: Subtract the spectrum of the pure solvent obtained in the same cuvette.

Computational Protocol (TD-DFT)

Since the molecule is flexible, a single rigid structure calculation will fail. You must calculate the Boltzmann-weighted average of all accessible conformers.

  • Conformational Search:

    • Software: Spartan / Macromodel.

    • Method: Monte Carlo or Systematic search using MMFF94 force field.

    • Target: Identify all conformers within 5 kcal/mol of the global minimum.

  • Geometry Optimization:

    • Software: Gaussian / ORCA.

    • Level of Theory: DFT B3LYP/6-311+G(d,p) .

    • Solvent Model: PCM or SMD (matching experimental solvent).

  • Excited State Calculation (TD-DFT):

    • Calculate the first 20–30 excited states.

    • Functional: CAM-B3LYP or wB97X-D (Long-range corrected functionals are essential for charge-transfer states in amino acids).

    • Basis Set: aug-cc-pVDZ (Diffuse functions are critical for describing Rydberg states in the far-UV).

  • Spectral Simulation:

    • Apply Gaussian broadening (typically

      
       eV).
      
    • Sum the spectra of individual conformers weighted by their Boltzmann populations.

Data Visualization: The Match

The final assignment is made by comparing the Experimental Spectrum (black line) with the Calculated Spectrum for the R,R isomer (red line) and S,S isomer (blue line).

  • Visual Check: Look for the sign of the Cotton Effect (CE) at ~210 nm (Carboxyl) and ~195 nm (Alkene).

  • Quantitative Check: Calculate the Similarity Factor (

    
    ). An 
    
    
    
    indicates a reliable assignment.

Part 4: Workflow Visualization

The following diagram illustrates the decision logic and experimental workflow for assigning the absolute configuration.

AC_Determination_Workflow cluster_comp TD-DFT Protocol Start Start: Isolated Enantiomer Solubility Check Solubility/State Start->Solubility Crystal Crystalline Solid? Solubility->Crystal Solid CD_Exp Exp. CD Spectrum (185-300 nm, ACN/MeOH) Solubility->CD_Exp Oil/Soln XRD Single Crystal XRD (Anomalous Dispersion) Crystal->XRD Yes Crystal->CD_Exp No Result_XRD AC Assigned (Absolute Certainty) XRD->Result_XRD Compare Compare Exp vs Calc (Similarity Factor) CD_Exp->Compare Comp_Flow Computational Workflow ConfSearch Conformational Search (MMFF94) Comp_Flow->ConfSearch GeomOpt Geometry Opt (B3LYP/6-311+G*) ConfSearch->GeomOpt TDDFT TD-DFT Calc (CAM-B3LYP/aug-cc-pVDZ) GeomOpt->TDDFT Boltzmann Boltzmann Weighting TDDFT->Boltzmann Boltzmann->Compare Result_CD AC Assigned (High Probability) Compare->Result_CD Good Match Ambiguous Ambiguous Match? Compare->Ambiguous Poor Match Derivatize Derivatization (Exciton Chirality Method) Ambiguous->Derivatize Yes Derivatize->CD_Exp Red-shifted Spectrum

Figure 1: Integrated workflow for Absolute Configuration determination. The CD path (blue) offers a solution when crystallization (red) fails.

Part 5: Alternative CD Strategy – Exciton Chirality

If the native CD spectrum is weak or the calculation is ambiguous, derivatization is the recommended contingency.

The Protocol: Convert the amino and carboxyl groups into chromophores that interact through space.

  • Reaction: React the amino acid with p-dimethylaminobenzoate (for the amine) or form a transition metal complex (e.g., [Rh2(OAc)4] ).

  • Mechanism: This creates two electric transition dipole moments. Their coupling (Exciton Chirality) generates a "bisignate" CD curve (one positive peak, one negative peak).

  • Analysis: The sign of the couplet (positive first/negative second vs. negative first/positive second) correlates directly to the twist angle between the groups, allowing AC assignment without complex calculations.

References

  • Stephens, P. J., et al. (2010). "Determination of Absolute Configuration Using Ab Initio Calculation of Optical Rotation and Electronic Circular Dichroism." Chirality. [Link]

  • Berova, N., Di Bari, L., & Pescitelli, G. (2007). "Application of electronic circular dichroism in configurational and conformational analysis of organic compounds." Chemical Society Reviews. [Link]

  • Pescitelli, G., & Bruhn, T. (2016). "Good Computational Practice in the Assignment of Absolute Configurations by TDDFT Calculations of ECD Spectra." Chirality. [Link]

  • Freedman, T. B., et al. (2003). "Absolute Configuration Determination of Chiral Molecules in the Solution State Using Vibrational Circular Dichroism." Chemical Reviews. [Link]

  • Flack, H. D. (1983). "On Enantiomorph-Polarity Estimation." Acta Crystallographica Section A. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 6-Aminocyclohex-3-ene-1-carboxylic Acid

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 6-Aminocyclohex-3-ene-1-carboxylic acid. As researchers and drug development professionals, our commitment to safety and e...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 6-Aminocyclohex-3-ene-1-carboxylic acid. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This guide is designed to provide essential, immediate safety and logistical information, ensuring that disposal procedures are not merely followed, but understood.

Hazard Assessment and Waste Characterization

Before any handling or disposal, a thorough understanding of the compound's hazards is paramount. 6-Aminocyclohex-3-ene-1-carboxylic acid is an unclassified substance in many regards, but based on its structure (containing both an amine and a carboxylic acid group) and data for similar compounds, it must be handled as a hazardous substance. The primary hazard information, derived from the European Chemicals Agency (ECHA) C&L Inventory, classifies it with significant health risks.[1]

The functional groups present—an amino group (basic) and a carboxylic acid group (acidic)—make the compound amphoteric, but also introduce potential for corrosivity and irritation. Therefore, it must be treated as hazardous chemical waste.[2][3] Under the Resource Conservation and Recovery Act (RCRA), waste is deemed hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[4][5] While this specific compound may not be explicitly listed, its potential for harm necessitates its management as regulated hazardous waste.

Table 1: GHS Hazard Classification for 6-Aminocyclohex-3-ene-1-carboxylic acid [1]

Hazard ClassHazard StatementPictogramSignal Word
Acute toxicity, Oral (Cat. 4)H302: Harmful if swallowedDanger
Skin Sensitization (Cat. 1)H317: May cause an allergic skin reactionDanger
Serious Eye Damage (Cat. 1)H318: Causes serious eye damageDanger

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Given the GHS classification, particularly the risk of serious eye damage and skin sensitization, stringent personal protective measures are non-negotiable.[1]

  • Eye Protection : Due to the H318 classification, standard safety glasses are insufficient. Chemical splash goggles or a full-face shield are mandatory. All eye protection must be tested and approved under government standards like OSHA 29 CFR 1910.133 or European Standard EN166.[6]

  • Hand Protection : Chemically resistant gloves (e.g., nitrile) must be worn. Gloves must be inspected for integrity before use and disposed of after handling the compound or its waste. Proper glove removal technique is essential to avoid skin contact.

  • Body Protection : A standard laboratory coat is required. For handling larger quantities or during spill cleanup, a chemically resistant apron or coveralls should be used.

  • Respiratory Protection : While typically not required for handling small quantities in a well-ventilated area, if dust formation is possible, a NIOSH-approved N95 (US) or P1 (EN 143) dust mask should be used.

Step-by-Step Disposal Procedure

The disposal of 6-Aminocyclohex-3-ene-1-carboxylic acid must follow a "cradle-to-grave" approach, ensuring it is managed safely from the moment it is declared waste until its final treatment.[5] Never dispose of this chemical down the drain or in the regular trash.[4][7]

Step 1: Waste Collection at the Source

Waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[2][8] This area should be under the direct control of laboratory personnel and clearly marked.

Step 2: Container Selection
  • Compatibility : The waste container must be chemically compatible with the waste.[4][8] For 6-Aminocyclohex-3-ene-1-carboxylic acid, a High-Density Polyethylene (HDPE) container is a suitable choice. Avoid metal containers due to the potential for corrosion. The original chemical container is often the best choice for its waste.[7]

  • Condition : The container must be in good condition, free from leaks or damage, with a secure, leak-proof closure.[4][7]

  • Capacity : Do not overfill containers; a maximum of 90% capacity is recommended to allow for expansion and prevent spills.

Step 3: Labeling

Proper labeling is a critical regulatory requirement and safety measure.

  • As soon as the first drop of waste enters the container, it must be labeled.[7]

  • The label must clearly state the words "Hazardous Waste" .[8]

  • List all chemical constituents by their full name (no formulas or abbreviations) and their approximate percentages. For example: "6-Aminocyclohex-3-ene-1-carboxylic acid, ~5%; Methanol, ~95%".[8]

Step 4: Waste Segregation
  • Store the waste container in secondary containment to mitigate spills.[7]

  • Crucially, segregate this waste from incompatible materials. Due to its amine and carboxylic acid functionalities, it should be kept separate from strong oxidizing agents (e.g., perchlorates, nitrates) and strong acids or bases to prevent violent reactions.[9]

Step 5: Arranging for Disposal
  • Keep the waste container securely closed at all times, except when adding waste.[7][8]

  • Once the container is full (or within institutional time limits, often 6-12 months for SAAs), arrange for pickup through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company.[2][4]

Visualization of the Disposal Workflow

The following diagram outlines the decision-making and operational flow for the proper disposal of 6-Aminocyclohex-3-ene-1-carboxylic acid waste.

G cluster_prep Preparation & Collection cluster_storage Satellite Accumulation Area (SAA) Management cluster_disposal Final Disposal A Waste Generated: 6-Aminocyclohex-3-ene-1-carboxylic acid (solid or in solution) B Select Compatible Container (e.g., HDPE) A->B C Affix 'Hazardous Waste' Label & List Contents B->C D Place Container in SAA with Secondary Containment C->D E Segregate from Incompatibles (e.g., Strong Oxidizers, Acids) D->E F Keep Container Securely Closed (Except when adding waste) E->F G Conduct Weekly Inspections for Leaks & Label Integrity F->G H Is Container Full (90% Capacity)? I Contact EHS for Waste Pickup H->I Yes K Continue Accumulation H->K No J Document Waste Transfer I->J K->G

Caption: Workflow for compliant disposal of 6-Aminocyclohex-3-ene-1-carboxylic acid.

Emergency Procedures for Spills

All personnel must be trained on emergency response procedures.[10] A chemical spill kit should be readily available in the laboratory.[11]

  • Small Spills (Manageable by Lab Personnel):

    • Alert personnel in the immediate area.

    • Don appropriate PPE (goggles, gloves, lab coat).

    • Contain the spill using an absorbent material from the spill kit (e.g., sand, vermiculite). Do not use combustible materials like paper towels for large spills.

    • Sweep up the absorbed material and place it in a sealed, properly labeled hazardous waste container.

    • Decontaminate the area with a suitable cleaning agent, and dispose of all cleanup materials as hazardous waste.[11]

  • Large Spills or Spills Outside a Ventilated Area:

    • Evacuate the area immediately.

    • Alert others and prevent entry.

    • Contact your institution's EHS or emergency response team from a safe location. Provide them with the chemical name and any other relevant details.

Adherence to these protocols is not just a matter of regulatory compliance but a cornerstone of a robust safety culture. By understanding the hazards and following these systematic procedures, you protect yourself, your colleagues, and the environment.

References

  • Best Practices for Managing Laboratory Waste. (2025, October 23). Republic Services. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • OSHA Rules for Hazardous Chemicals. (2025, December 16). DuraLabel. [Link]

  • Laboratory Chemical Waste Management Guidelines. (2003, February 15). University of Pennsylvania, Environmental Health and Radiation Safety. [Link]

  • Effective Laboratory Waste Management Tips. (2025, August 4). Environmental Marketing Services. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University, Research. [Link]

  • Hazardous Waste - Standards. Occupational Safety and Health Administration (OSHA). [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). [Link]

  • OSHA Hazardous Waste Disposal Guidelines. (2024, October 30). CDMS. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. [Link]

  • trans-6-Amino-cyclohex-3-enecarboxylic acid. PubChem, National Center for Biotechnology Information. [Link]

  • Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards. Occupational Safety and Health Administration (OSHA). [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Disposal of Chemicals in the Laboratory. (2024, July 15). Environmental Marketing Services. [Link]

  • Safety Data Sheet for 1-Aminocyclohexanecarboxylic acid. (2025, September 7). Thermo Fisher Scientific. [Link]

  • Hazardous Substance Fact Sheet: Cyclohexylamine. New Jersey Department of Health. [Link]

Sources

Handling

Definitive Guide to Personal Protective Equipment for Handling 6-Aminocyclohex-3-ene-1-carboxylic Acid

This guide provides an essential operational and safety framework for researchers, scientists, and drug development professionals working with 6-Aminocyclohex-3-ene-1-carboxylic acid. The protocols herein are designed to...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an essential operational and safety framework for researchers, scientists, and drug development professionals working with 6-Aminocyclohex-3-ene-1-carboxylic acid. The protocols herein are designed to establish a self-validating system of safety, grounded in authoritative data, to ensure user protection and experimental integrity. The causality behind each recommendation is explained to build a deeper understanding of safe laboratory practices.

Hazard Assessment: Understanding the Compound

6-Aminocyclohex-3-ene-1-carboxylic acid and its isomers exist as solid powders. The primary routes of exposure are inhalation of dust, skin contact, and eye contact. An analysis of available Safety Data Sheets (SDS) for the cis and trans isomers, as well as the parent compound (Cyclohex-3-ene-1-carboxylic acid), reveals a range of hazards. Due to this variability, a conservative approach is mandated, treating the compound with the highest degree of caution indicated by the available data.

The most severe potential hazards include causing severe skin burns and serious eye damage.[1][2] The trans-isomer is specifically noted as being harmful if swallowed, causing an allergic skin reaction, and causing serious eye damage.[3] Therefore, all handling procedures must be designed to mitigate these significant risks.

Hazard Class & CategoryHazard StatementGHS PictogramSource(s)
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedGHS07 (Exclamation Mark)[3]
Skin Corrosion/Irritation (Category 1B/1C)H314: Causes severe skin burns and eye damageGHS05 (Corrosion)[1][2]
Skin Sensitization (Category 1)H317: May cause an allergic skin reactionGHS07 (Exclamation Mark)[3]
Serious Eye Damage/Irritation (Category 1)H318: Causes serious eye damageGHS05 (Corrosion)[1][3]

Core Protective Equipment: Selection and Rationale

Engineering controls, such as handling the compound within a chemical fume hood, are the first line of defense to minimize dust inhalation.[4] The following Personal Protective Equipment (PPE) is mandatory to prevent dermal and ocular exposure.

PPE CategorySpecificationRationale for Use
Eye & Face Protection Chemical safety goggles or a full-face shield, compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[2][5]The compound is classified as causing severe and irreversible eye damage.[3] Goggles provide a seal against dust particles and splashes. A face shield offers an additional layer of protection for the entire face.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber), inspected prior to use.[6]Direct skin contact can cause severe burns or allergic reactions.[1][3] Proper glove removal technique is critical to prevent cross-contamination.
Body Protection A fully-fastened laboratory coat. Consider a chemically resistant apron for larger quantities.Protects skin and personal clothing from contamination by dust or spills.[5]
Respiratory Protection Generally not required if handled within a properly functioning chemical fume hood. For situations with potential for dust generation outside of a fume hood (e.g., large-scale transfers, cleaning spills), a NIOSH-approved respirator (e.g., N95 dust mask or higher) is necessary.[2]The solid, powdered nature of the compound presents an inhalation risk. Engineering controls are the primary method to mitigate this.

Operational Protocol: Step-by-Step Safe Handling

Adherence to a strict, repeatable workflow is paramount for safety. This protocol minimizes exposure risk during routine handling of 6-Aminocyclohex-3-ene-1-carboxylic acid.

Preparation and Area Setup
  • Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and is functioning correctly.

  • Clear Workspace: Ensure the work area is free of clutter.[7]

  • Assemble Materials: Place all necessary equipment (spatulas, weigh boats, containers) and the chemical inside the fume hood before beginning work.

  • Locate Emergency Equipment: Confirm the location and accessibility of the nearest safety shower and eyewash station.[2][5]

Donning PPE
  • Step 1: Lab Coat: Put on the lab coat and fasten it completely.

  • Step 2: Gloves: Don chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.

  • Step 3: Eye/Face Protection: Put on safety goggles or a face shield.

Handling the Chemical (Inside Fume Hood)
  • Weighing: Carefully weigh the desired amount of the compound. Avoid creating airborne dust by using gentle motions.

  • Transfer: Use a spatula to transfer the powder. If transferring to a solution, add the powder slowly to the liquid to prevent splashing.

  • Container Management: Keep the source container tightly closed when not in use.[2]

Doffing PPE (Decontamination)

The sequence is critical to prevent contaminating your skin with residue from the PPE.

  • Gloves: Remove gloves using a proper technique (e.g., peeling one glove off with the other, then using the clean hand to remove the second glove from the inside). Dispose of them immediately in the designated hazardous waste container.

  • Face/Eye Protection: Remove the face shield or goggles.

  • Lab Coat: Remove the lab coat, turning it inside out as you remove it to contain any surface contamination.

  • Hand Washing: Wash hands thoroughly with soap and water.[1]

Emergency Response and Disposal

Exposure Incidents

Immediate and correct action is vital in the event of an accidental exposure.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1][2]

  • Skin Contact: Take off all contaminated clothing immediately.[1] Rinse the affected skin area with plenty of water.[1] If skin irritation or a rash occurs, seek medical attention.[1]

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[1][2] Seek immediate medical attention.[1]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[1][2] Seek immediate medical attention.[1][2]

Spill and Waste Disposal
  • Spills: For small spills within a fume hood, carefully sweep up the solid material, avoiding dust creation, and place it in a sealed, labeled container for disposal.

  • Waste Disposal: All 6-Aminocyclohex-3-ene-1-carboxylic acid waste, including contaminated consumables (gloves, weigh boats), must be treated as hazardous chemical waste.[4] It should be collected in a tightly sealed and properly labeled hazardous waste container and disposed of through your institution's Environmental Health and Safety (EHS) program.[4] Do not discharge to the sewer or the environment.[4]

Workflow Visualization

The following diagram outlines the critical decision-making and action sequence in the event of an accidental laboratory exposure.

Start Accidental Exposure Event CheckType Identify Exposure Type Start->CheckType SkinContact Skin Contact CheckType->SkinContact Dermal EyeContact Eye Contact CheckType->EyeContact Ocular RemoveClothing Immediately Remove Contaminated Clothing SkinContact->RemoveClothing UseEyewash Immediately Use Eyewash Station for 15 Minutes EyeContact->UseEyewash RinseSkin Rinse Skin with Water for 15 Minutes RemoveClothing->RinseSkin MedicalAttention1 Seek Immediate Medical Attention RinseSkin->MedicalAttention1 MedicalAttention2 Seek Immediate Medical Attention UseEyewash->MedicalAttention2 ReportIncident Report to EHS/ Supervisor MedicalAttention1->ReportIncident MedicalAttention2->ReportIncident

Caption: Emergency response workflow for accidental exposure.

References

  • trans-6-Amino-cyclohex-3-enecarboxylic acid | C7H11NO2 | CID 7015734 - PubChem. (n.d.). PubChem. Available at: [Link]

  • Safety Data Sheet: 6-Aminohexanoic acid - Carl ROTH. (n.d.). Carl ROTH. Available at: [Link]

  • Hazardous Substance Fact Sheet - NJ.gov. (2010). New Jersey Department of Health. Available at: [Link]

  • Understanding OSHA Chemical Storage Requirements - PolyStar Containment. (n.d.). PolyStar Containment. Available at: [Link]

  • The OSHA Chemical Storage Requirements - Capital Resin Corporation. (2022). Capital Resin Corporation. Available at: [Link]

  • The Four Things to Know About OSHA Chemical Storage Requirements. (2021). EHS Insight. Available at: [Link]

  • A Comprehensive Guide to Safe Powder Handling - BFM® Fitting. (n.d.). BFM® Fitting. Available at: [Link]

  • Safety data sheet - Carl ROTH. (n.d.). Carl ROTH. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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